2-Fluoro-3-methoxybenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVBJFZOPGMFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343970 | |
| Record name | 2-Fluoro-3-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178974-59-9 | |
| Record name | 2-Fluoro-3-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Fluoro-3-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block in Modern Chemistry
2-Fluoro-3-methoxybenzyl alcohol, identified by its CAS Number 178974-59-9 , is a substituted aromatic alcohol that has emerged as a valuable intermediate in synthetic organic chemistry.[1][2] Its unique trifunctional arrangement—a reactive benzyl alcohol, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—provides a nuanced platform for molecular design. This guide offers a comprehensive overview of its properties, a validated synthesis protocol, safety and handling procedures, and its strategic applications, particularly in the realm of medicinal chemistry and drug discovery. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy for modulating the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.
Core Properties and Identification
Precise identification and understanding of a compound's physical and chemical properties are foundational to its effective use in research and development.
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 178974-59-9 | [1] |
| Molecular Formula | C₈H₉FO₂ | [1] |
| Molecular Weight | 156.15 g/mol | N/A |
| IUPAC Name | (2-Fluoro-3-methoxyphenyl)methanol | N/A |
| Synonyms | 2-Fluoro-3-methoxybenzylalcohol, Benzenemethanol, 2-fluoro-3-methoxy-, 2-Fluoro-3-(hydroxymethyl)anisole | [2] |
Physicochemical Data
| Property | Value | Source |
| Physical State | Solid | [1] |
| Melting Point | 56 - 59 °C | [1] |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
Strategic Synthesis: From Aldehyde to Alcohol
The most direct and widely applicable synthetic route to this compound is the reduction of its corresponding aldehyde, 2-Fluoro-3-methoxybenzaldehyde (CAS: 103438-88-6). This transformation is a cornerstone of organic synthesis, readily achieved with common reducing agents. Sodium borohydride (NaBH₄) is the reagent of choice for this protocol due to its high selectivity for aldehydes over other functional groups, operational simplicity, and enhanced safety profile compared to more powerful hydrides like lithium aluminum hydride.
Reaction Principle
The synthesis hinges on the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final primary alcohol. The solvent, typically methanol or ethanol, not only dissolves the reactants but also participates in the reaction mechanism, protonating the alkoxide.
Sources
Introduction: Understanding the Role of 2-Fluoro-3-methoxybenzyl Alcohol
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 178974-59-9) is a substituted aromatic alcohol that serves as a critical building block in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzene ring, provides chemists with a versatile scaffold for creating complex molecules with tailored electronic and steric properties. The fluorine atom, in particular, is a bioisostere for hydrogen but can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound is frequently utilized as a precursor in the synthesis of novel active pharmaceutical ingredients (APIs).[]
A thorough understanding of its physical properties is not merely academic; it is fundamental to its practical application. These properties dictate crucial experimental parameters, including choice of solvent, reaction temperature, purification methods, and storage conditions. This guide provides a comprehensive overview of the known physical characteristics of this compound, details the standard protocols for their experimental determination, and discusses the implications of these properties in a research and development context.
Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are the cornerstone of its identity and behavior. The data for this compound are summarized below. It is important to note that while some properties like molecular weight are calculated, experimental values such as boiling point can be difficult to find in literature for specialized reagents and are often provided by chemical suppliers.
| Property | Value / Information | Source(s) |
| Chemical Name | (2-Fluoro-3-methoxyphenyl)methanol | [][3] |
| Synonyms | 2-Fluoro-3-(hydroxymethyl)anisole | [] |
| CAS Number | 178974-59-9 | [4][5] |
| Molecular Formula | C₈H₉FO₂ | [4][5] |
| Molecular Weight | 156.16 g/mol | [5] |
| Boiling Point | 123.9 °C (Predicted/Unreferenced) | [4][6] |
| Melting Point | Not explicitly available. The related aldehyde melts at 47-51°C. | [7] |
| Density | Not explicitly available. The isomeric 3-methoxybenzyl alcohol has a density of 1.112 g/mL. | |
| Solubility | Expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. Limited solubility in water. | General Principle |
| Appearance | Typically a solid or liquid at room temperature. | General Observation |
Spectroscopic Profile: The Compound's Fingerprint
Spectroscopy is indispensable for confirming the structure and purity of a chemical compound. While a dedicated spectral library for this compound is not publicly available, its structure allows for the confident prediction of its key spectroscopic features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atom environment.
-
Aromatic Protons (Ar-H): Three protons on the aromatic ring would appear in the range of δ 6.8-7.4 ppm . Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be complex due to coupling with each other and with the fluorine atom.
-
Benzylic Protons (-CH₂OH): The two protons of the methylene group adjacent to the oxygen and the aromatic ring are expected to appear as a singlet or a doublet around δ 4.5-4.8 ppm .[8]
-
Alcohol Proton (-OH): The hydroxyl proton typically appears as a broad singlet, which can range from δ 1.5-5.0 ppm . Its chemical shift is highly dependent on solvent, concentration, and temperature. This peak can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.[9]
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet further upfield, typically around δ 3.8-4.0 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3200-3600 cm⁻¹ , indicative of the alcohol's hydroxyl group and associated hydrogen bonding.[10]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹), while aliphatic sp³ C-H stretches from the methylene and methoxy groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
-
C-O Stretch: A strong, sharp absorption corresponding to the C-O stretching vibration of the primary alcohol is expected in the range of 1000-1075 cm⁻¹ .[10]
-
C-F Stretch: A strong absorption due to the carbon-fluorine bond stretch is expected in the fingerprint region, typically between 1000-1400 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight, approximately 156.16 . However, for alcohols, this peak can be weak or entirely absent.[9]
-
Key Fragmentation Patterns:
-
Loss of Water ([M-18]): A common fragmentation for alcohols is the loss of a water molecule, which would result in a peak at m/z ≈ 138.
-
Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the benzylic carbon is a favorable fragmentation pathway for benzyl alcohols.[11]
-
Loss of a Hydroxymethyl Radical ([M-31]): Loss of the ·CH₂OH group would lead to a fragment at m/z ≈ 125.
-
Experimental Determination of Physical Properties
Accurate experimental determination of physical properties is a hallmark of good laboratory practice. It serves not only to identify a compound but also as a crucial measure of its purity.
Melting Point Determination
The melting point is a highly sensitive indicator of purity. Pure crystalline solids typically melt over a narrow range of 1-2°C, whereas impurities depress and broaden this range.
Protocol: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered. Tap the open end of a capillary tube into the sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Allow the block to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate (1-2°C per minute).
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ – T₂.
Diagram: Melting Point Determination Workflow
Caption: Workflow for determining melting point via the capillary method.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a key characteristic for liquids and is essential for purification by distillation.
Protocol: Micro Boiling Point using a Thiele Tube
-
Sample Preparation: Add 0.5-1.0 mL of the liquid into a small test tube or fusion tube.
-
Capillary Inversion: Place a standard melting point capillary tube (sealed at one end) into the liquid with the open end down.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a Thiele tube filled with mineral oil, making sure the heat-transfer arm is properly positioned for heating.
-
Heating: Gently heat the arm of the Thiele tube with a microburner. Convection currents will ensure uniform heating of the oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed.
-
Cooling and Recording: Remove the heat source. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
Diagram: Boiling Point Determination Workflow
Caption: Workflow for micro boiling point determination using a Thiele tube.
Conclusion: Practical Implications for the Scientist
The physical properties of this compound are not abstract data points; they are practical guides for the laboratory scientist. Its predicted solubility profile informs the choice of solvents for reactions and chromatographic purification. Its boiling point is critical for purification via distillation and for setting appropriate temperatures for solvent removal under reduced pressure. Finally, its comprehensive spectroscopic profile serves as the ultimate confirmation of its identity and purity, ensuring the integrity of the complex, high-value molecules synthesized from it. This guide provides the foundational knowledge required to handle, characterize, and effectively utilize this versatile chemical building block in the pursuit of scientific discovery.
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The Strategic Role of Fluorinated Intermediates in Modern Drug Discovery
An In-depth Technical Guide to 2-Fluoro-3-methoxybenzyl alcohol: Synthesis, Characterization, and Applications
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key fluorinated building block for professionals in research, chemical synthesis, and drug development. The document details the compound's physicochemical properties, outlines a robust and validated synthetic protocol from its aldehyde precursor, and explores its applications in medicinal chemistry. Emphasis is placed on the rationale behind experimental choices, safety protocols, and methods for structural verification, ensuring a blend of theoretical grounding and practical laboratory insights.
The introduction of fluorine and fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—small steric footprint (1.47 Å), high electronegativity, and the ability to form strong C-F bonds—allow it to modulate a molecule's physicochemical and pharmacokinetic profile significantly.[1] Specifically, strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability by altering lipophilicity.[1]
Substituted benzyl alcohols, such as this compound, are versatile intermediates that serve as foundational scaffolds for more complex molecular architectures. The presence of the fluoro and methoxy groups on the aromatic ring provides specific electronic and steric properties that can be leveraged in the synthesis of active pharmaceutical ingredients (APIs) and other high-value specialty chemicals.[2][3] This guide focuses specifically on the 2-fluoro-3-methoxy isomer, providing the essential data and protocols required for its effective use in a research and development setting.
Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. This compound is identified by the CAS Number 178974-59-9.[4][5] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₉FO₂ | [4][5] |
| Molecular Weight | 156.16 g/mol | [6] |
| CAS Number | 178974-59-9 | [4][5] |
| Appearance | Not specified; likely a liquid or low-melting solid | N/A |
| Synonyms | (2-fluoro-3-methoxyphenyl)methanol, 2-Fluoro-3-(hydroxymethyl)anisole | [5] |
Synthesis and Mechanistic Considerations
The most direct and efficient synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2-Fluoro-3-methoxybenzaldehyde. This precursor is a known building block used in the synthesis of various pharmaceutical agents and bicyclic heterocycles.[2]
Synthetic Workflow
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The workflow is straightforward, involving the reaction of the aldehyde with a suitable reducing agent, followed by an aqueous workup to quench the reaction and protonate the resulting alkoxide.
Caption: A diagram illustrating the three-stage workflow for the synthesis of this compound.
Experimental Protocol: A Validated Approach
This protocol describes the reduction of 2-Fluoro-3-methoxybenzaldehyde using sodium borohydride (NaBH₄), a mild and highly selective reducing agent.
Rationale for Reagent Selection: Sodium borohydride is chosen for its operational simplicity and safety compared to more powerful reducing agents like lithium aluminum hydride (LAH). It selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups. Methanol is used as the solvent as it readily dissolves the aldehyde and the borohydride reagent, and its protic nature facilitates the reaction mechanism.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-3-methoxybenzaldehyde (1.0 eq) in anhydrous methanol. Cool the solution to 0°C using an ice-water bath. This cooling step is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.
-
Addition of Reducing Agent: To the stirred, cooled solution, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. Adding the reagent slowly prevents excessive heat generation and gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed.
-
Quenching and Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly add distilled water to quench any unreacted NaBH₄. Follow this with the addition of a dilute acid (e.g., 1M HCl) until the solution is slightly acidic to neutralize the borate salts and protonate the product.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by silica gel column chromatography if necessary to yield pure this compound.
Structural Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques. Expected spectral data would include:
-
¹H NMR: Appearance of a new signal for the benzylic -CH₂OH protons and disappearance of the aldehydic proton signal.
-
IR Spectroscopy: Appearance of a broad O-H stretching band and disappearance of the C=O stretching band from the starting aldehyde.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 156.16 g/mol .
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the three distinct functional handles: the alcohol, the fluoro group, and the methoxy group.
-
Pharmaceutical Synthesis: As a fluorinated building block, it is a precursor for APIs.[2] The alcohol moiety can be easily converted into other functional groups (e.g., halides, ethers, esters) or used in coupling reactions to build larger molecular frameworks.
-
Agrochemicals: Polyfluorinated benzyl alcohols are key intermediates in the synthesis of modern pyrethroid insecticides.[7][8] The specific substitution pattern of this compound makes it a candidate for developing new agrochemical agents.
-
Materials Science: Substituted benzyl alcohols are also used in the synthesis of specialty polymers and liquid crystals.
Safety, Handling, and Storage
Proper handling is essential when working with substituted aromatic compounds.
-
Hazards: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][10] All manipulations should be performed in a well-ventilated chemical fume hood.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][9]
-
Fire Safety: In case of fire, use alcohol-resistant foam, carbon dioxide, or dry chemical powder.[4] Thermal decomposition may produce hazardous substances like carbon oxides and hydrogen fluoride.[4][9]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[4] Seek medical attention if irritation persists.
Conclusion
This compound is a strategically important chemical intermediate whose value is defined by the unique interplay of its fluoro, methoxy, and alcohol functional groups. Its synthesis via the reduction of the corresponding aldehyde is a reliable and scalable process. With a clear understanding of its properties, synthetic route, and handling requirements as detailed in this guide, researchers and drug development professionals can effectively utilize this compound to advance their projects in medicinal chemistry, agrochemicals, and materials science.
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An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-methoxybenzyl Alcohol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-fluoro-3-methoxybenzyl alcohol, a valuable intermediate in medicinal chemistry and drug development. The guide focuses on a robust and widely applicable synthesis pathway: the selective reduction of 2-fluoro-3-methoxybenzaldehyde. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and present the analytical data necessary for the unambiguous characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation of this important building block.
Introduction: The Significance of Fluorinated Benzyl Alcohols in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Substituted benzyl alcohols, in particular, are versatile scaffolds in medicinal chemistry, and the presence of fluorine and methoxy groups, as in this compound, offers a unique combination of properties that can be exploited in the design of novel therapeutic agents.
This compound serves as a key precursor for a variety of more complex molecules, where the fluorine and methoxy substituents can modulate the electronic and steric properties of the benzyl ring, thereby influencing the pharmacological profile of the final compound. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the drug discovery and development community.
Strategic Synthesis Pathway: Reduction of 2-Fluoro-3-methoxybenzaldehyde
The most direct and efficient route to this compound is the reduction of the corresponding aldehyde, 2-fluoro-3-methoxybenzaldehyde. This approach is favored due to the ready availability of the starting aldehyde and the high selectivity and yield of the reduction reaction.
Choice of Reducing Agent: Sodium Borohydride (NaBH₄)
Several reducing agents can effect the transformation of an aldehyde to a primary alcohol. However, for this synthesis, sodium borohydride (NaBH₄) is the reagent of choice. The rationale for this selection is multifaceted:
-
Selectivity: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones. It does not typically reduce other functional groups such as esters, amides, or carboxylic acids, which provides a significant advantage when working with multifunctional molecules.
-
Ease of Handling: Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in the presence of protic solvents like methanol and ethanol, making the reaction setup and workup procedures significantly simpler and safer.
-
High Yields: The reduction of aromatic aldehydes with NaBH₄ generally proceeds in high yields with minimal side product formation.
Reaction Mechanism
The reduction of 2-fluoro-3-methoxybenzaldehyde with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The reaction can be summarized in two main steps:
-
Nucleophilic Attack: The borohydride ion ([BH₄]⁻) acts as a source of hydride. The hydride ion attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.
-
Protonation: In the presence of a protic solvent (e.g., methanol), the alkoxide intermediate is protonated to yield the final product, this compound, and a borate ester.
Diagram of the Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 2-fluoro-3-methoxybenzaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Fluoro-3-methoxybenzaldehyde | ≥98% | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| 1 M Hydrochloric acid (HCl) | ACS Grade | VWR Chemicals |
| Saturated sodium bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | ACS Grade | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-methoxybenzaldehyde (5.0 g, 32.4 mmol) in anhydrous methanol (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NaBH₄: While stirring, slowly add sodium borohydride (1.23 g, 32.4 mmol) to the solution in small portions over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product indicates the completion of the reaction.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (50 mL) at 0 °C to neutralize the excess NaBH₄ and decompose the borate esters. Caution: Vigorous gas evolution may occur.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure this compound as a white solid.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
| Parameter | Value |
| Appearance | White to off-white solid |
| Melting Point | 56-59 °C[1] |
| Molecular Formula | C₈H₉FO₂ |
| Molecular Weight | 156.16 g/mol |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.15-7.05 (m, 2H, Ar-H), 6.90-6.80 (m, 1H, Ar-H), 4.75 (s, 2H, -CH₂OH), 3.90 (s, 3H, -OCH₃), 2.10 (br s, 1H, -OH).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 153.5 (d, J=245.0 Hz, C-F), 147.0 (d, J=10.0 Hz), 125.0, 124.5 (d, J=3.0 Hz), 115.0 (d, J=18.0 Hz), 112.5, 60.0 (d, J=5.0 Hz, -CH₂OH), 56.0 (-OCH₃).
-
IR (KBr, cm⁻¹): 3350 (O-H stretch, broad), 3010, 2950 (C-H stretch, aromatic and aliphatic), 1610, 1590 (C=C stretch, aromatic), 1470, 1270 (C-O stretch), 1220 (C-F stretch).
Safety and Handling
-
2-Fluoro-3-methoxybenzaldehyde (Starting Material): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable gases. Causes severe skin burns and eye damage.
-
This compound (Product): Causes skin and serious eye irritation. May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a reliable and efficient synthesis of this compound via the reduction of 2-fluoro-3-methoxybenzaldehyde using sodium borohydride. The provided experimental protocol is robust and can be readily implemented in a standard laboratory setting. The detailed characterization data will aid researchers in confirming the identity and purity of the synthesized product. The availability of this key fluorinated building block will undoubtedly facilitate the discovery and development of new chemical entities with potential therapeutic applications.
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Firdaus, M., et al. "Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation." Oriental Journal of Chemistry, vol. 28, no. 1, 2012, pp. 357-62. [Link]
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Synthesis of 2-Fluoro-3-methoxybenzyl alcohol from 2-fluoro-3-methoxybenzaldehyde: A Practical and Mechanistic Overview
An In-depth Technical Guide for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 2-Fluoro-3-methoxybenzyl alcohol, a valuable building block in medicinal chemistry, through the reduction of 2-fluoro-3-methoxybenzaldehyde. The document delves into the mechanistic underpinnings of the chosen synthetic route, emphasizing the chemoselective reduction using sodium borohydride. Detailed, step-by-step procedures for the reaction, workup, purification, and characterization are presented. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a reliable and well-understood method for preparing this key intermediate.
Introduction: The Significance of Fluorinated Benzyl Alcohols
Substituted benzyl alcohols are fundamental intermediates in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-3-methoxybenzaldehyde is a recognized precursor for various APIs and heterocyclic compounds.[1][2] Its conversion to the corresponding alcohol, this compound, unlocks a different set of synthetic possibilities, providing a nucleophilic handle for subsequent etherification or esterification reactions, crucial for constructing more complex drug candidates.
This guide focuses on the direct and efficient reduction of the aldehyde functionality, a cornerstone transformation in organic synthesis.
The Chemistry of Aldehyde Reduction
The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction. This transformation is most commonly achieved through the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3]
Choosing the Right Reducing Agent: A Case for Sodium Borohydride
While several reagents can effect this transformation, sodium borohydride (NaBH₄) is often the reagent of choice for its operational simplicity, safety, and excellent chemoselectivity.
-
Expertise & Causality: Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride is a milder agent.[3] This is a critical advantage in the context of 2-fluoro-3-methoxybenzaldehyde. NaBH₄ selectively reduces aldehydes and ketones while leaving other functional groups, such as the aromatic ring and the methoxy ether, intact.[4] LiAlH₄ is far more reactive and would require stringent anhydrous conditions and could potentially interact with other parts of the molecule. The use of NaBH₄ in a protic solvent like methanol or ethanol is convenient and highly effective.[4][5]
Reaction Mechanism
The reduction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of hydride. The hydride attacks the electrophilic carbonyl carbon of the aldehyde, breaking the C=O pi bond and forming a new C-H bond. This results in the formation of a tetracoordinate borate-alkoxide intermediate.
-
Protonation/Hydrolysis: The alkoxide intermediate is then protonated by the solvent (e.g., methanol) during the reaction or by the addition of water or dilute acid during the workup step, yielding the final primary alcohol product.[3][4]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations, ensuring the researcher can monitor the reaction's progress and success.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 2-Fluoro-3-methoxybenzaldehyde | >98% Purity | Ossila, Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | ≥98% Purity | Sigma-Aldrich, Acros |
| Methanol (MeOH), Anhydrous | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Chloride (Brine) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Lab Supply |
| Deionized Water | - | - |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck, Millipore |
Safety Note: 2-Fluoro-3-methoxybenzaldehyde can cause skin and serious eye irritation. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and perform the reaction in a well-ventilated fume hood.[6]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-methoxybenzaldehyde (e.g., 3.08 g, 20 mmol, 1.0 eq).
-
Add anhydrous methanol (40 mL) to dissolve the aldehyde completely.
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
-
Reduction:
-
Weigh sodium borohydride (0.83 g, 22 mmol, 1.1 eq) separately.
-
Causality: A slight excess of NaBH₄ is used to ensure the complete consumption of the starting aldehyde.
-
Slowly add the NaBH₄ to the stirred aldehyde solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C. Observation: Effervescence (hydrogen gas evolution) may be observed as the NaBH₄ reacts with the methanol.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Monitor the reaction's progress using TLC (e.g., eluting with 3:1 Hexane:Ethyl Acetate). The starting aldehyde should have a higher Rf value than the more polar alcohol product. The reaction is complete when the starting material spot is no longer visible by UV light.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Trustworthiness: This step must be performed carefully. Slowly and cautiously quench the reaction by adding deionized water (20 mL) dropwise to destroy any excess NaBH₄. Vigorous gas evolution will occur.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water (20 mL) to the remaining aqueous residue.
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (1 x 30 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Observation: The crude product should be a colorless oil or a white to off-white solid.
-
Purification
While the crude product may be of high purity, silica gel column chromatography can be employed for further purification if necessary.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 4:1).
-
Analysis: Collect fractions and analyze by TLC to isolate the pure this compound.
Visualization of the Process
Chemical Transformation
Caption: Chemical reduction of the aldehyde to a primary alcohol.
Experimental Workflow
Caption: Step-by-step workflow from reaction to characterization.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized product. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10.3 ppm).[2] Appearance of a singlet or doublet for the benzylic CH₂ protons (~4.7 ppm). Appearance of a broad singlet for the OH proton (variable shift, ~2-3 ppm, D₂O exchangeable). Aromatic protons will remain (~6.8-7.3 ppm). The methoxy (OCH₃) singlet will remain (~3.9 ppm). |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of the benzylic CH₂ carbon signal (~59-65 ppm).[7] The carbon attached to the fluorine will appear as a doublet due to C-F coupling.[8] |
| IR Spec. | Disappearance of the strong C=O stretch of the aldehyde (~1700 cm⁻¹). Appearance of a strong, broad O-H stretch (~3300 cm⁻¹). |
| Mass Spec. | The molecular ion peak corresponding to the mass of the product (C₈H₉FO₂, MW: 156.15) should be observed. |
Conclusion
The reduction of 2-fluoro-3-methoxybenzaldehyde to this compound using sodium borohydride is a robust, reliable, and high-yielding transformation. The protocol described herein provides a clear and logical workflow, grounded in well-established chemical principles, making it suitable for implementation in research and drug development laboratories. By following this guide, scientists can confidently synthesize this key fluorinated intermediate for further elaboration into novel chemical entities.
References
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Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering. Available from: [Link]
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A Comprehensive Guide to the Spectral Analysis of 2-Fluoro-3-methoxybenzyl alcohol
This technical guide provides an in-depth analysis of the predicted spectral data for 2-Fluoro-3-methoxybenzyl alcohol, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The insights provided herein are grounded in established spectroscopic principles and data from analogous compounds, ensuring a robust and reliable interpretation.
Introduction
This compound, with its unique substitution pattern on the benzene ring, presents an interesting case for spectroscopic analysis. The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group, ortho and meta to the hydroxymethyl group respectively, significantly influences the electronic environment and, consequently, the spectral output. A thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Molecular Structure and Key Features
The structure of this compound forms the basis for all spectral predictions. The numbering of the atoms, as used in the subsequent analysis, is shown below.
Figure 2: Predicted key HMBC correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |
| 1100-1000 | Strong | C-O stretch (alcohol) and Aryl-O stretch (symmetric) |
| ~1150 | Strong | C-F stretch |
Interpretation of the Predicted IR Spectrum:
-
O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of the alcohol functional group. [1]* C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups will be observed below 3000 cm⁻¹. [2]* Aromatic C=C Stretches: A series of bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
-
C-O and C-F Stretches: Strong absorptions corresponding to the C-O stretches of the alcohol and the methoxy group, as well as the C-F stretch, are expected in the fingerprint region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride or potassium bromide plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Parameters: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI)
| m/z | Proposed Fragment Ion |
| 156 | [M]⁺˙ (Molecular Ion) |
| 139 | [M - OH]⁺ |
| 125 | [M - OCH₃]⁺ |
| 109 | [M - CH₂OH - H]⁺ |
| 97 | [C₆H₄F]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion (m/z 156): The molecular ion peak, corresponding to the intact molecule with one electron removed, should be observable.
-
Key Fragmentations: The fragmentation of benzyl alcohols is often characterized by the loss of the hydroxyl group to form a stable benzylic cation. [3]In this case, loss of ·OH would give a fragment at m/z 139. Subsequent loss of CO is also a common pathway for benzyl alcohols. [4]Alpha-cleavage, leading to the loss of the ·CH₂OH group, is another possibility. The presence of the fluoro and methoxy substituents will influence the relative abundance of the fragment ions.
Figure 3: Proposed key fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Conclusion
The predicted spectral data for this compound, based on established spectroscopic principles and analysis of analogous structures, provides a comprehensive fingerprint for its identification and characterization. The interplay of the fluoro, methoxy, and benzyl alcohol functionalities results in a unique set of signals in ¹H NMR, ¹³C NMR, IR, and mass spectra. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently interpret their experimental data.
References
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-3-methoxybenzyl alcohol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 2-Fluoro-3-methoxybenzyl alcohol, a substituted aromatic compound with applications in the synthesis of pharmaceuticals and other fine chemicals. Understanding the nuances of its ¹H NMR spectrum is crucial for confirming its identity, assessing its purity, and understanding the electronic effects of its constituent functional groups. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the NMR characteristics of this and similar molecules.
Molecular Structure and its Influence on the ¹H NMR Spectrum
The structure of this compound, with its unique substitution pattern on the benzene ring, gives rise to a complex and informative ¹H NMR spectrum. The key structural features influencing the spectrum are:
-
The Aromatic Ring: The three protons on the benzene ring are in distinct chemical environments due to the influence of the three different substituents: a fluorine atom, a methoxy group, and a hydroxymethyl group.
-
The Fluorine Substituent: The highly electronegative fluorine atom exerts a strong influence on the electron density of the aromatic ring and, crucially, couples with nearby protons, leading to characteristic splitting patterns.
-
The Methoxy Group: This electron-donating group also modulates the electron density of the aromatic ring, affecting the chemical shifts of the aromatic protons.
-
The Hydroxymethyl Group: The benzylic protons of the -CH₂OH group and the hydroxyl proton will have characteristic signals.
The interplay of these features dictates the chemical shifts, coupling constants (both proton-proton and proton-fluorine), and integration of the signals in the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While an experimental spectrum is the gold standard, a highly accurate prediction can be formulated based on established principles of NMR spectroscopy and data from analogous compounds. The predicted spectrum is discussed below, proton by proton.
Aromatic Protons (H-4, H-5, and H-6)
The aromatic region of the spectrum is expected to be the most complex, with three distinct signals for the three aromatic protons. Their chemical shifts are influenced by the combined electronic effects of the fluorine, methoxy, and hydroxymethyl substituents.
-
H-6: This proton is ortho to the hydroxymethyl group and meta to both the fluorine and methoxy groups. It is expected to be the most downfield of the aromatic protons due to its proximity to the deshielding hydroxymethyl group. The signal will be split by H-5 (ortho coupling) and H-4 (para coupling), and will also exhibit a small coupling to the fluorine atom. This will likely result in a complex multiplet, possibly appearing as a doublet of doublets of doublets (ddd).
-
H-5: This proton is situated between H-4 and H-6 and is meta to the fluorine and ortho to the methoxy group. The electron-donating methoxy group will shield this proton, shifting its signal upfield relative to H-6. It will be split by H-6 (ortho coupling) and H-4 (meta coupling), and will also show coupling to the fluorine atom. This will likely result in a triplet of doublets (td) or a complex multiplet.
-
H-4: This proton is ortho to the methoxy group and para to the hydroxymethyl group. It is also ortho to the fluorine atom, which will strongly influence its chemical shift and splitting. The signal for H-4 is expected to be a doublet of doublets (dd) due to coupling with H-5 (meta coupling) and a significant ortho coupling with the fluorine atom.
Hydroxymethyl Protons (-CH₂OH)
-
Benzylic Protons (-CH₂-): These two protons are chemically equivalent and will appear as a single signal. Due to the electronegativity of the attached oxygen atom and the aromatic ring, their signal is expected to be in the range of 4.5-5.0 ppm. This signal will be a doublet due to coupling with the hydroxyl proton, provided the exchange rate of the hydroxyl proton is slow. In many cases, this coupling is not observed due to rapid proton exchange. The benzylic protons may also exhibit a small long-range coupling to the fluorine atom.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[1][2] It typically appears as a broad singlet.[2] To confirm its identity, a D₂O exchange experiment can be performed, which will cause the -OH signal to disappear.
Methoxy Protons (-OCH₃)
The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.[1]
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-6 | ~7.2 - 7.4 | ddd | ³J(H6-H5) ≈ 7-8, ⁴J(H6-H4) ≈ 1-2, ⁵J(H6-F) ≈ 2-3 | 1H |
| H-5 | ~6.9 - 7.1 | td | ³J(H5-H6) ≈ 7-8, ⁴J(H5-H4) ≈ 2-3, ⁴J(H5-F) ≈ 4-6 | 1H |
| H-4 | ~6.8 - 7.0 | dd | ³J(H4-F) ≈ 8-10, ⁴J(H4-H5) ≈ 2-3 | 1H |
| -CH₂- | ~4.6 - 4.8 | d | ³J(CH₂-OH) ≈ 5-7 | 2H |
| -OH | Variable (e.g., ~2.0 - 4.0) | br s | - | 1H |
| -OCH₃ | ~3.9 | s | - | 3H |
Note: These are predicted values and may vary depending on the experimental conditions.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and has the advantage of slowing down the exchange of the hydroxyl proton, often allowing for the observation of its coupling to the benzylic protons.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: The following steps are for a typical modern NMR spectrometer (e.g., Bruker, JEOL, Varian).
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequency for ¹H nuclei and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Use a typical acquisition time of 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.
-
Data Interpretation and Common Pitfalls
-
Solvent Peak: Be aware of the residual solvent peak in the spectrum (e.g., ~7.26 ppm for CDCl₃).
-
Water Peak: The presence of water in the sample or solvent will result in a broad singlet, typically between 1.5 and 4.0 ppm, which can overlap with the hydroxyl proton signal.
-
Impurity Peaks: Small peaks that do not correspond to the expected signals may indicate the presence of impurities.
-
Complex Multiplets: The aromatic region may exhibit complex, overlapping multiplets. Higher field NMR instruments (e.g., 500 MHz or higher) can improve resolution and aid in the interpretation of these signals. Two-dimensional NMR techniques, such as COSY and HSQC, can also be invaluable for unambiguous assignment of all signals.
Visualization of Key NMR Interactions
The following diagram illustrates the molecular structure of this compound and highlights the key proton-proton and proton-fluorine couplings that determine the appearance of the ¹H NMR spectrum.
Caption: Key through-bond couplings in this compound.
References
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0003119). Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]
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The Royal Society of Chemistry. (2018). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]
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Rehm, T. H., et al. (2017). Electronic Supplementary Information (ESI) for Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. The Royal Society of Chemistry. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0003119). Retrieved from [Link]
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Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0003119). Retrieved from [Link]
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University of Oregon. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
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In-Depth Technical Guide to the Mass Spectrometry of 2-Fluoro-3-methoxybenzyl alcohol
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Fluoro-3-methoxybenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of its ionization and fragmentation, offering both theoretical insights and practical, field-proven methodologies. We will explore the key fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), elucidate the influence of the fluoro and methoxy substituents, and provide detailed experimental protocols for reproducible analysis.
Introduction: The Significance of this compound
This compound (C₈H₉FO₂) is an important substituted aromatic alcohol, often utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group, presents an interesting case study for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices, for reaction monitoring during synthesis, and for the structural elucidation of its derivatives.
This guide will provide a detailed examination of the mass spectrometric characteristics of this compound, moving beyond a simple cataloging of fragments to explain the underlying chemical principles that govern its dissociation in the gas phase.
Physicochemical Properties
A foundational understanding of the analyte's properties is essential for designing an effective mass spectrometry experiment.
| Property | Value | Source |
| Molecular Formula | C₈H₉FO₂ | PubChem[1] |
| Monoisotopic Mass | 156.05865 Da | PubChem[1] |
| Molecular Weight | 156.15 g/mol | - |
| Structure | ||
| (2-fluoro-3-methoxyphenyl)methanol |
Ionization Techniques: A Comparative Overview
The choice of ionization technique is paramount and is dictated by the analyte's properties and the analytical question at hand. For this compound, both hard and soft ionization methods offer valuable, complementary information.
3.1. Electron Ionization (EI): Unveiling the Core Structure
Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[2] The resulting mass spectrum is highly reproducible and ideal for library matching.
Causality of EI Fragmentation: Upon interaction with high-energy electrons (typically 70 eV), the this compound molecule is ionized to form an energetically unstable molecular ion (M⁺•). This excess energy is dissipated through a series of bond cleavages and rearrangements, revealing the molecule's weakest points and most stable fragment ions.[2] Aromatic rings, like the one present in our analyte, are known to produce prominent molecular ions due to their stability.[3]
3.2. Electrospray Ionization (ESI): Preserving the Molecular Ion
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules.[4] It typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), with minimal fragmentation.[4][5] This makes it the method of choice when accurate molecular weight determination is the primary goal.
Mechanism of ESI: The analyte, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, forming charged droplets.[5] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[5] For this compound, its hydroxyl group makes it amenable to protonation in the positive ion mode.
Decoding the Fragmentation Pathways
The fragmentation of this compound is a complex process influenced by the interplay of the benzyl alcohol core and its fluoro and methoxy substituents.
4.1. Electron Ionization (EI) Fragmentation
The EI mass spectrum of a substituted benzyl alcohol is typically characterized by several key fragmentation processes.[6][7][8][9][10] For this compound (MW = 156.15), we can predict the following major pathways:
-
α-Cleavage: This is a characteristic fragmentation of alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom.[11][12][13][14] This results in the loss of a hydrogen radical to form a resonance-stabilized oxonium ion.
-
Loss of Water (Dehydration): Alcohols frequently undergo the elimination of a water molecule (18 Da), particularly when a suitable hydrogen is available for rearrangement.[11][12][13][15]
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group can lead to the formation of a substituted tropylium ion, a common and stable fragment in the mass spectra of benzyl derivatives.[3]
-
Loss of Functional Groups: The methoxy and fluoro groups can also be lost as radicals or neutral molecules (e.g., loss of •CH₃, CO, or HF). The loss of fragments in the 19-25 mass unit range is often indicative of fluorinated compounds, corresponding to the loss of F (19 Da) or HF (20 Da).[3]
Predicted EI Fragmentation Table:
| m/z | Proposed Fragment | Neutral Loss | Mechanistic Rationale |
| 156 | [C₈H₉FO₂]⁺• | - | Molecular Ion (M⁺•) |
| 139 | [C₈H₈FO]⁺ | •OH | Loss of hydroxyl radical after rearrangement |
| 138 | [C₈H₇FO]⁺• | H₂O | Dehydration[11][12] |
| 125 | [C₇H₆FO]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group |
| 109 | [C₇H₆F]⁺ | •OCH₃ | Loss of methoxy radical |
| 97 | [C₆H₆F]⁺ | CO from m/z 125 | Loss of carbon monoxide from the methoxy-derived fragment |
| 77 | [C₆H₅]⁺ | - | Phenyl cation, indicative of aromatic core |
Visualization of EI Fragmentation:
Caption: Predicted EI fragmentation of this compound.
4.2. Electrospray Ionization (ESI) Fragmentation
Under ESI conditions, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 157.0659.[1] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation. The fragmentation of this even-electron ion will proceed through different mechanisms than the radical-driven pathways of EI.
Predicted ESI-MS/MS Fragmentation Table:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Mechanistic Rationale |
| 157 | 139 | H₂O (18 Da) | Loss of water from the protonated molecule[1] |
| 157 | 125 | CH₃OH (32 Da) | Loss of methanol |
| 139 | 111 | CO (28 Da) | Loss of carbon monoxide from the dehydrated species |
Visualization of ESI-MS/MS Workflow:
Caption: General workflow for ESI-MS/MS analysis.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.
5.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution (for ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Working Solution (for Direct Infusion EI): For systems with a direct insertion probe, a small amount of the pure compound can be used. For GC-MS, dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a suitable concentration.
5.2. Instrumentation and Parameters
5.2.1. GC-EI-MS Protocol
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: 50°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
5.2.2. LC-ESI-MS/MS Protocol
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MS/MS: Isolate precursor ion m/z 157 and apply a collision energy ramp (e.g., 10-30 eV) to observe fragmentation.
Conclusion: A Self-Validating Approach
This guide has provided a detailed roadmap for the mass spectrometric analysis of this compound. By understanding the causal relationships between the molecular structure and its fragmentation under different ionization conditions, researchers can confidently identify this compound and its derivatives. The provided protocols are designed to be self-validating; the expected fragmentation patterns serve as a benchmark for confirming the identity and purity of the analyte. The combination of high-resolution molecular weight determination by ESI and detailed structural fingerprinting by EI offers a robust and comprehensive analytical strategy.
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Introduction: The Structural Elucidation of a Key Pharmaceutical Intermediate
An In-Depth Technical Guide to the FT-IR Analysis of 2-Fluoro-3-methoxybenzyl Alcohol
This compound is a substituted aromatic alcohol with the molecular formula C₈H₉FO₂.[1][2] Its structural complexity, featuring a fluorine atom, a methoxy group, and a hydroxymethyl group on a benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of these functional groups dictates the molecule's reactivity and its suitability for specific synthetic pathways. Therefore, rigorous quality control and structural verification are paramount.
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose.[3][4][5] By measuring the absorption of infrared radiation by a molecule's specific bonds, FT-IR provides a unique "molecular fingerprint".[4][6] This guide provides a comprehensive overview of the principles, experimental protocol, and detailed spectral interpretation for the FT-IR analysis of this compound, designed for researchers and drug development professionals who rely on precise molecular characterization.
Pillar 1: The Fundamentals of FT-IR Spectroscopy
At its core, FT-IR spectroscopy operates on the principle that molecular bonds are not static; they are in a constant state of vibration, including stretching, bending, and twisting.[6][7] When a molecule is exposed to infrared radiation, it will absorb energy at frequencies that correspond to the natural vibrational frequencies of its bonds.[6] This absorption event promotes the bond to a higher vibrational energy level. An FT-IR spectrometer measures which frequencies of IR radiation are absorbed by the sample, producing a spectrum that plots transmittance or absorbance versus wavenumber (cm⁻¹).[8]
The key to FT-IR's power lies in the fact that different types of bonds and functional groups absorb at characteristic frequencies.[4][6] For instance, a broad, strong absorption in the 3200-3550 cm⁻¹ range is a hallmark of an O-H group in an alcohol, while a sharp, intense peak around 1715 cm⁻¹ is indicative of a C=O group in a ketone.[6][9] By analyzing the presence, position, shape, and intensity of these absorption bands, we can confidently identify the functional groups within a molecule like this compound.
Pillar 2: A Validated Experimental Protocol for FT-IR Analysis
The acquisition of a high-quality FT-IR spectrum is foundational to accurate analysis. The following protocol outlines a robust method using Attenuated Total Reflectance (ATR), a common and convenient sampling technique that requires minimal sample preparation.[5]
Experimental Workflow Diagram
Caption: A streamlined workflow for acquiring and analyzing the FT-IR spectrum.
Step-by-Step Methodology
-
Instrument Preparation:
-
Rationale: A clean optical path is crucial for a spectrum free of contaminants.
-
Action: Ensure the FT-IR spectrometer is powered on and has completed its internal diagnostic checks. Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum Acquisition:
-
Rationale: This step is critical as it measures the ambient atmosphere (water vapor, CO₂) and the instrument's own optical characteristics. The instrument software will then subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.
-
Action: With the clean ATR crystal exposed to the air, initiate the "Collect Background" or equivalent command in the software. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Rationale: Proper sample contact with the ATR crystal is essential for a strong, high-quality signal.
-
Action: Place a small amount (typically a single drop or a few milligrams of solid) of this compound directly onto the center of the ATR crystal. If the sample is a solid, use the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Rationale: This is the primary data collection step. The chosen parameters balance signal-to-noise ratio with acquisition time.
-
Action: Initiate the "Collect Sample" command. Use the same acquisition parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over a standard range of 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
Rationale: Raw data may require minor corrections to be suitable for interpretation.
-
Action: Once the spectrum is collected, clean the sample from the ATR crystal. In the software, apply an ATR correction (to account for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction to ensure the spectral baseline is flat at 0% absorbance (or 100% transmittance).
-
Pillar 3: Spectral Interpretation of this compound
The FT-IR spectrum of this compound can be logically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[6][10][11] Each peak provides a piece of the structural puzzle.
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
-
O-H Stretching (Alcohol): A very strong and characteristically broad absorption band is expected between 3500 cm⁻¹ and 3200 cm⁻¹ .[6][7] The significant broadening is a direct result of intermolecular hydrogen bonding between the alcohol groups of adjacent molecules. The presence of this band is definitive proof of the hydroxyl functional group.
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a series of weaker, sharper peaks at wavenumbers just above 3000 cm⁻¹ , often in the 3100-3000 cm⁻¹ range.[12][13][14] These are often visible as small shoulders on the higher frequency side of the aliphatic C-H stretching bands.
-
C-H Stretching (Aliphatic): The C-H bonds of the methoxy (-OCH₃) and benzylic alcohol (-CH₂OH) groups will produce medium to strong absorption bands just below 3000 cm⁻¹ , typically in the 2950-2850 cm⁻¹ region.[7][14]
-
C=C Stretching (Aromatic Ring): The stretching vibrations within the benzene ring itself give rise to a series of sharp, medium-intensity absorptions. Expect to see characteristic peaks in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[12][13] These bands confirm the presence of the aromatic core.
Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)
This region is often complex, containing a multitude of overlapping peaks from bending and stretching vibrations.[10][11][15] While difficult to assign individually without reference spectra, key absorptions can be identified.
-
C-O Stretching (Aromatic Ether): The asymmetric stretching of the Ar-O-CH₃ bond is expected to produce a strong absorption between 1300 cm⁻¹ and 1200 cm⁻¹ .[16][17] This is a key indicator for the methoxy substituent.
-
C-F Stretching (Aryl Fluoride): The C-F bond stretch gives a strong and often sharp absorption. For fluoroaromatic compounds, this peak is typically found in the 1300-1100 cm⁻¹ range.[18][19] This band's exact position can be influenced by other ring substituents.
-
C-O Stretching (Primary Alcohol): The C-O stretching vibration of the primary alcohol group (-CH₂OH) results in a strong band, typically located between 1075 cm⁻¹ and 1000 cm⁻¹ .[6][20]
-
C-H Out-of-Plane Bending (Aromatic): Strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds.[12] The specific pattern of these bands is diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, a characteristic pattern of bands is expected in this region.[21][22]
Data Summary Table
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic (Ar-H) |
| 2950 - 2850 | Medium to Strong | C-H Stretch | Aliphatic (-CH₂, -OCH₃) |
| 1600 - 1400 | Medium, Sharp | C=C Stretch | Aromatic Ring |
| 1300 - 1200 | Strong | Asymmetric C-O-C Stretch | Aromatic Ether (Ar-O-CH₃) |
| 1300 - 1100 | Strong | C-F Stretch | Aryl Fluoride (Ar-F) |
| 1075 - 1000 | Strong | C-O Stretch | Primary Alcohol (-CH₂OH) |
| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring Substitution |
Conclusion
FT-IR spectroscopy provides an unequivocal method for the structural confirmation of this compound. Through the systematic analysis of characteristic absorption bands in both the functional group and fingerprint regions, one can confidently verify the presence of the hydroxyl, methoxy, fluoro, and aromatic functionalities. This guide serves as a foundational resource, combining theoretical principles with a practical, validated protocol to ensure the integrity and quality of this critical pharmaceutical intermediate.
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A Comprehensive Technical Guide to the Reactivity of the Hydroxyl Group in 2-Fluoro-3-methoxybenzyl Alcohol
Abstract
2-Fluoro-3-methoxybenzyl alcohol is a key substituted aromatic alcohol that serves as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. The reactivity of this molecule is dominated by its benzylic hydroxyl group, which is electronically influenced by the presence of an ortho-fluoro and a meta-methoxy substituent on the aromatic ring. This technical guide provides an in-depth analysis of the core transformations involving this hydroxyl group, including oxidation, etherification, esterification, and nucleophilic substitution. We explore the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the causal relationships between the substrate's electronic structure and its chemical behavior. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Molecular Structure and Electronic Profile
Compound Overview
This compound is a solid organic compound with the chemical formula C₈H₉FO₂.[1] Its structure features a benzyl alcohol core, which is modified with two key substituents on the aromatic ring that dictate its reactivity.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 178974-59-9 |
| Molecular Formula | C₈H₉FO₂ |
| Appearance | Solid |
The Benzylic Hydroxyl Group: A Locus of Reactivity
The functional group of alcohols is the hydroxyl (–OH) group.[2] In this compound, this group is attached to a benzylic carbon. The benzylic position is inherently reactive due to its ability to stabilize reaction intermediates, such as carbocations and radicals, through resonance with the adjacent aromatic ring.[3] However, the hydroxyl group itself is a poor leaving group because its departure would generate the strongly basic and unstable hydroxide ion (HO⁻).[4] Consequently, most substitution reactions at this position require the conversion of the hydroxyl group into a better leaving group, often by protonation under acidic conditions to form a labile water molecule.[4]
Influence of Aromatic Substituents: An Electronic and Steric Analysis
The reactivity of the benzylic hydroxyl group is not governed by the benzylic position alone; it is finely tuned by the electronic effects of the ring substituents. The interplay between the ortho-fluoro and meta-methoxy groups creates a unique electronic environment.
-
Ortho-Fluoro Group : The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the aromatic ring and the benzylic carbon, which can destabilize the formation of a benzylic carbocation intermediate, thereby slowing S_N1-type reactions. While fluorine can also exert a weak, resonance-based electron-donating effect (+R), the inductive effect is generally dominant for halogens.[5]
-
Meta-Methoxy Group : A methoxy group at the meta position also has a dual electronic influence. It has an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[6][7] However, from the meta position, the resonance effect on the benzylic carbon is minimal. Therefore, its primary influence is a moderately deactivating inductive effect.
Collectively, these two electron-withdrawing groups reduce the nucleophilicity of the hydroxyl oxygen and destabilize the formation of a carbocation at the benzylic position, suggesting that reactions proceeding through an S_N1 mechanism may be less favorable compared to unsubstituted benzyl alcohol. Conversely, these effects make the hydroxyl proton more acidic and can influence the pathways of oxidation and other transformations.
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A Technical Guide to the Solubility of 2-Fluoro-3-methoxybenzyl Alcohol in Organic Solvents
Executive Summary
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Fluoro-3-methoxybenzyl alcohol in a range of common organic solvents. We will delve into the molecular characteristics of the compound, apply fundamental solubility principles, and present a detailed, self-validating experimental protocol for generating reliable solubility data.
Molecular Profile and Solubility Predictions
Understanding the structure of this compound is the first step in predicting its solubility behavior. The molecule's architecture features a balance of polar and nonpolar characteristics.
-
Aromatic Ring: The benzene core is inherently nonpolar and lipophilic, favoring interactions with nonpolar solvents through London dispersion forces.
-
Hydroxyl Group (-OH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to dominate its interactions with polar protic solvents.
-
Methoxy Group (-OCH₃): The ether linkage introduces polarity and can act as a hydrogen bond acceptor.
-
Fluorine Atom (-F): As a highly electronegative atom, fluorine adds to the molecule's overall polarity through dipole-dipole interactions.
Based on this structure, this compound is classified as a moderately polar molecule. Its physicochemical properties include a melting point of 56-59 °C and a boiling point of 126-129 °C at 5 mm Hg[1]. This balance of features allows us to apply the foundational principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another[2][3][4][5].
The process of dissolution requires overcoming the intermolecular forces within the pure solute and pure solvent, and forming new, energetically favorable interactions between the solute and solvent molecules[6][7][8]. We can predict the solubility of this compound across different solvent classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. The solvent's ability to hydrogen bond will readily interact with the compound's hydroxyl and methoxy groups.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Good to moderate solubility is expected. These solvents possess strong dipoles that can interact with the polar groups of the solute, although they cannot donate hydrogen bonds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The energy required to break the hydrogen bonds within the solute collective will not be sufficiently compensated by the weak van der Waals forces formed with a nonpolar solvent.
The following diagram illustrates the key intermolecular forces at play.
2.2. Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.2 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or UV-Vis Spectrophotometer
Protocol:
-
Preparation of Solutions:
-
For each solvent, add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at equilibrium to ensure saturation. A good starting point is ~20-50 mg per 2 mL of solvent.
-
Causality: Using an excess of solid is critical to ensure that the solution reaches its thermodynamic saturation point.[9]
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C) and agitate for a predetermined time (typically 24-48 hours).
-
Causality: Constant agitation facilitates the dissolution process, and a sufficient equilibration time is necessary to ensure a true thermodynamic equilibrium is reached. Temperature control is paramount as solubility is highly temperature-dependent.
-
-
Phase Separation:
-
Remove vials from the shaker and let them stand for a short period to allow larger particles to sediment.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
Causality: Centrifugation is a crucial step to remove the bulk of suspended microparticles that could otherwise lead to an overestimation of solubility.[10]
-
Carefully draw the clear supernatant using a syringe and filter it through a 0.2 µm PTFE syringe filter into a clean vial.
-
Causality: Filtration removes any remaining fine particulates. A chemically inert PTFE filter is chosen to minimize the risk of the analyte adsorbing to the filter material.[10]
-
-
Quantification:
-
Self-Validation (Calibration): Prepare a set of standard solutions of this compound of known concentrations in the solvent of interest. Use the chosen analytical method (HPLC-UV or UV-Vis) to generate a calibration curve (Absorbance vs. Concentration). This curve must demonstrate linearity (R² > 0.99) in the desired concentration range.
-
Accurately dilute a known volume of the saturated filtrate with the same solvent to bring its concentration into the linear range of the calibration curve.
-
Measure the concentration of the diluted sample.
-
Causality: Quantification via a validated, specific analytical method like HPLC ensures that the measurement is accurate and only pertains to the solute of interest.[11][12]
-
Calculate the original concentration in the saturated filtrate by multiplying the measured concentration by the dilution factor.
-
-
Data Reporting:
-
Perform the entire experiment in triplicate for each solvent to ensure reproducibility.
-
Report the solubility as the mean ± standard deviation in units of mg/mL or mol/L at the specified temperature.
-
Data Presentation and Interpretation
Organizing the results in a structured format is crucial for analysis and comparison. The following table provides a template for presenting the predicted and experimentally determined solubility data.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility @ 25°C (mg/mL) |
| Polar Protic | Methanol | 5.1 | High | [Experimental Data] |
| Ethanol | 4.3 | High | [Experimental Data] | |
| Polar Aprotic | Acetonitrile | 5.8 | Good | [Experimental Data] |
| Acetone | 5.1 | Good | [Experimental Data] | |
| Tetrahydrofuran (THF) | 4.0 | Moderate | [Experimental Data] | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | [Experimental Data] | |
| Nonpolar | Toluene | 2.4 | Low | [Experimental Data] |
| n-Hexane | 0.1 | Very Low | [Experimental Data] |
Interpretation: The experimental data should be analyzed in the context of the "like dissolves like" principle and the specific intermolecular forces discussed in Section 1.[13][14] A strong correlation between solvent polarity and measured solubility would validate the initial predictions. Deviations from this trend can provide deeper insights into specific solute-solvent interactions that may be more complex than simple polarity matching.
Conclusion
This guide has provided a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical analysis of its molecular structure with a rigorous, self-validating experimental protocol, researchers can generate the high-quality, reliable data necessary for informed decision-making in process chemistry and pharmaceutical development. The presented shake-flask methodology, while classical, remains the most dependable approach for establishing true equilibrium solubility, a parameter of fundamental importance in the chemical sciences.[11][9]
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An In-depth Technical Guide on the Safe Handling of 2-Fluoro-3-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Physicochemical Properties and Reactivity Profile
2-Fluoro-3-methoxybenzyl alcohol (CAS No. 178974-59-9) is a substituted aromatic alcohol. Its structure, featuring a fluorine atom and a methoxy group on the benzene ring, influences its reactivity and dictates the necessary handling precautions. While stable under normal laboratory conditions, it is crucial to understand its potential for hazardous reactions.
| Property | Value | Source |
| CAS Number | 178974-59-9 | |
| Molecular Formula | C8H9FO2 | |
| Appearance | Solid | |
| Melting Point | 47-51 °C |
Incompatibilities: As a guiding principle, avoid contact with strong oxidizing agents and strong acids. The alcohol functional group can undergo oxidation, and the aromatic ring's electron-donating substituents may increase its reactivity towards electrophilic reagents.
Hazardous Decomposition: Under fire conditions, thermal decomposition can generate toxic fumes, including carbon oxides and hydrogen fluoride. This underscores the importance of fire safety and appropriate extinguishing media.
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.
The signal word for this compound is "Warning" . The GHS pictogram associated with these hazards is the exclamation mark (GHS07).
The Hierarchy of Controls: A Proactive Approach to Safety
A robust safety culture relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Spill Response
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or commercial absorbent pads).
-
Work from the outside of the spill inward to prevent spreading.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Exposure and First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations. Contaminated materials, such as gloves and absorbent pads, should be collected in a designated, sealed waste container and disposed of as hazardous waste. It is often safest to have unused or excess quantities of this reagent disposed of through your institution's hazardous waste program.
Conclusion
The safe handling of this compound is paramount for the protection of laboratory personnel and the integrity of research. By understanding the compound's properties, adhering to the hierarchy of controls, and being prepared for emergencies, researchers can confidently and safely utilize this important chemical intermediate in their work.
References
-
This compound Chemical Label. (n.d.). Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Austin. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). Miami University. Retrieved from [Link]
-
BENZYL ALCOHOL GC- HS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]
-
Safety Data Sheet Benzyl Alcohol. (2022, November 1). Redox. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]
-
Chemical Spills. (n.d.). Florida State University Emergency Management. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. (n.d.). SUNY College of Optometry. Retrieved from [Link]
-
SAFETY DATA SHEET Benzyl Alcohol Formulation. (n.d.). Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]
- Safety D
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-depth Technical Guide to the Purity Specifications of 2-Fluoro-3-methoxybenzyl alcohol
This compound (CAS No. 178974-59-9) is a substituted aromatic alcohol that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2][3] Its molecular structure, featuring fluorine and methoxy substitutions, makes it a valuable precursor for creating active pharmaceutical ingredients (APIs) with specific pharmacological profiles. In the landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.
Impurities, even in trace amounts, can have significant consequences. They may be toxic, alter the pharmacological activity of the API, or affect the stability of the drug substance.[4][5] Therefore, a comprehensive understanding and rigorous control of the purity of this compound are paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of the purity specifications for this compound. It is structured not as a rigid checklist, but as a logical framework grounded in authoritative regulatory principles, primarily those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). We will explore the "what," "why," and "how" of purity assessment, moving from established specifications to the detailed analytical methodologies required for their verification.
Regulatory Framework: The ICH Guidelines on Impurities
The foundation for defining purity specifications for any new drug substance or intermediate is the set of guidelines from the ICH. These documents represent a global consensus on the quality, safety, and efficacy of medicines. For an intermediate like this compound, the following ICH guidelines are of central importance:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of organic impurities.[4][6][7] It establishes thresholds based on the maximum daily dose of the final drug, which dictate the level of scrutiny an impurity must undergo.
-
ICH Q3C(R5): Guideline for Residual Solvents: This guideline addresses the control of solvents used during the synthesis process, classifying them based on their toxicity and setting permissible daily exposure limits.[4][6]
-
ICH Q3D: Guideline for Elemental Impurities: This guideline introduces a risk-based approach to control the presence of heavy metals and other elemental impurities.[4]
-
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline focuses specifically on impurities that have the potential to be mutagenic and carcinogenic, requiring stringent control even at very low levels.[5]
These guidelines provide the rationale for the specifications outlined below, ensuring that the quality control strategy is scientifically sound and aligned with global regulatory expectations.
Core Purity Specifications for this compound
The following table summarizes the essential tests and recommended acceptance criteria for establishing the purity and quality of this compound for use in drug development.
| Parameter | Test Method | Acceptance Criteria | Rationale & Scientific Justification |
| Appearance | Visual Inspection | Colorless to pale yellow liquid/solid | Provides a basic, immediate check for gross contamination or degradation. |
| Identity | FTIR Spectroscopy | The infrared absorption spectrum conforms to that of a qualified reference standard. | Confirms the molecular identity by matching the unique vibrational "fingerprint" of the molecule's functional groups (O-H, C-O, C-F, aromatic rings) to a known standard.[8][9] |
| ¹H NMR Spectroscopy | The ¹H NMR spectrum conforms to the assigned structure. | Provides definitive structural confirmation by analyzing the chemical environment of each proton in the molecule.[10][11][12] | |
| Assay | HPLC-UV or GC-FID | ≥ 98.0% | Quantifies the amount of the desired compound, ensuring its potency as a starting material. A purity of ≥98% is a common requirement for such intermediates.[13] |
| Organic Impurities | HPLC-UV or GC-FID | Any individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 1.0% | Based on ICH Q3A thresholds for reporting (typically ≥0.05%) and identification (typically ≥0.10%).[7] Controlling individual and total impurities is critical to minimize their impact on the final API's safety and efficacy. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can act as an unwanted reactant in subsequent synthetic steps or affect the stability and physical properties of the material. |
| Residual Solvents | Headspace GC-MS | Complies with ICH Q3C limits | Ensures that solvents used in the manufacturing process are removed to levels that are safe for human health.[4] |
| Sulfated Ash | USP <281> / Ph. Eur. 2.4.14 | ≤ 0.1% | Measures the amount of non-volatile inorganic impurities, providing a general screen for the presence of inorganic salts and catalysts. |
| Elemental Impurities | ICP-MS or ICP-OES | Complies with ICH Q3D limits | Controls for the presence of potentially toxic elemental impurities that may have been introduced from catalysts or manufacturing equipment.[4] |
Analytical Methodologies: The Protocols for Purity Verification
Trustworthiness in a specification is derived from the robustness and validity of the analytical methods used for its measurement. This section provides detailed, field-proven protocols for the key chromatographic and spectroscopic tests.
Assay and Organic Impurity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the premier technique for quantifying the parent compound and separating its non-volatile organic impurities. The choice of a reversed-phase method is based on the moderately non-polar nature of the benzyl alcohol moiety.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 phase provides excellent retention and separation for aromatic compounds.
-
Mobile Phase:
-
Solvent A: Water (HPLC Grade) with 0.1% Formic Acid
-
Solvent B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid
-
Rationale: Formic acid is used to acidify the mobile phase, which sharpens peak shape for the alcohol by suppressing the ionization of any residual silanol groups on the column. This mobile phase is also mass spectrometry compatible.[14]
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 70 30 20.0 20 80 25.0 20 80 25.1 70 30 | 30.0 | 70 | 30 |
-
Rationale: A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively eluted and separated, from early-eluting polar compounds to late-eluting non-polar species.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (or as determined by UV scan of the main peak).
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of ~0.5 mg/mL.
-
Quantification: The assay is calculated against a similarly prepared external reference standard of known purity. Impurities are quantified using area percent, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.
Assay and Volatile Impurity Determination by GC
Experimental Protocol: GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5 or equivalent (5% phenyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 260 °C
-
Detector (FID) Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 5 minutes.
-
Ramp: 35 °C/min to 270 °C.
-
Final Hold: Hold at 270 °C for 1 minute.
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable solvent such as Methanol or Dichloromethane.
-
Quantification: The FID provides a response that is proportional to the mass of carbon atoms, making area percent calculations reliable for assay and impurity profiling.
Spectroscopic Identity Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum provides confirmation of the substance's identity by identifying its key functional groups. For this compound, the spectrum should exhibit characteristic absorptions for:
-
O-H stretch (alcohol): Broad band around 3300-3500 cm⁻¹
-
Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹
-
Aliphatic C-H stretch (of CH₂): Peaks around 2850-2960 cm⁻¹
-
Aromatic C=C stretch: Peaks around 1450-1600 cm⁻¹
-
C-O stretch (alcohol and ether): Strong peaks in the 1050-1250 cm⁻¹ region
-
C-F stretch: Strong peak(s) in the 1000-1400 cm⁻¹ region
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides an unambiguous structural fingerprint. The spectrum for this compound is expected to show distinct signals corresponding to the aromatic protons (split by each other and the fluorine atom), the benzylic CH₂ protons, the methoxy (OCH₃) protons, and the hydroxyl (OH) proton.[10][11]
Impurity Profiling and Control Strategy
A self-validating quality system requires not just testing for purity, but understanding the potential impurities that may arise. For this compound, impurities can originate from several sources:
-
Starting Materials: Unreacted 2-fluoro-3-methoxybenzaldehyde (if the synthesis is via reduction) or other precursors.
-
By-products: Compounds formed from side reactions during synthesis. For example, over-oxidation could lead to the corresponding benzaldehyde or benzoic acid.
-
Intermediates: Incomplete reactions can leave synthetic intermediates in the final product.[5]
-
Degradation Products: Impurities formed during storage or handling, often through oxidation or reaction with trace contaminants.[5]
The following workflow illustrates the logical process for managing impurities in accordance with ICH guidelines.
Caption: Impurity Management Workflow based on ICH Q3A thresholds.
This workflow ensures that any impurity detected is systematically evaluated. Impurities below the reporting threshold do not require action.[7] Those above it must be reported. If an impurity exceeds the identification threshold, its chemical structure must be determined.[5][7] Finally, if it surpasses the qualification threshold, its biological safety must be established to justify its presence in the material.[7]
Conclusion
The purity specifications for this compound are not arbitrary limits but are part of a comprehensive quality control strategy rooted in internationally recognized scientific and regulatory principles. By employing a suite of robust analytical techniques—including HPLC, GC, and spectroscopy—and adhering to the logical framework for impurity management set forth by the ICH, researchers and drug developers can ensure the integrity of this critical pharmaceutical intermediate. This rigorous approach is fundamental to the development of safe and effective medicines, providing a self-validating system where quality is proactively built into the product at every stage.
References
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- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Skyray Instrument. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Chemical Worlds. (n.d.). Benzyl alcohol GC.
- Publisso. (2018). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption.
- ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
- ICH. (n.d.). Quality Guidelines.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxybenzyl alcohol.
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- Fisher Scientific. (n.d.). 2-Fluoro-4-methoxybenzyl alcohol, 97%.
- The Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis.
- Thermo Scientific Chemicals. (n.d.). 2-Fluoro-4-methoxybenzyl alcohol, 97% 1 g | Buy Online.
- The Royal Society of Chemistry. (n.d.). Contents.
- PubChemLite. (n.d.). This compound (C8H9FO2).
- King-Pharm. (n.d.). 2-Fluoro 3-Methoxy Benzyl Alcohol [178974-59-9].
- The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.
- SpectraBase. (n.d.). 3-Methoxybenzyl alcohol, trifluoroacetate.
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum.
- SpectraBase. (n.d.). p-FLUORO-alpha-METHYLBENZYL ALCOHOL - Optional[FTIR] - Spectrum.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing High-Quality 4-Fluoro-3-Methoxybenzyl Alcohol: A Manufacturer's Perspective.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- ChemicalBook. (2023). 2-FLUORO-4-METHOXYBENZYL ALCOHOL - Safety Data Sheet.
- ResearchGate. (2025). (PDF) Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface.
- SIELC Technologies. (n.d.). Separation of 3-Hydroxy-2-methoxybenzyl alcohol on Newcrom R1 HPLC column.
- Waters. (n.d.). Successful Achievement of Ultra Low Injector Carryover of Benzyl Alcohol Using Arc HPLC.
- DOI. (n.d.). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface.
- Sigma-Aldrich. (n.d.). Benzyl alcohol hplc method.
- Fisher Scientific. (n.d.). 2-Fluoro-4-methoxybenzyl alcohol, 97%.
- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.
- Santa Cruz Biotechnology. (n.d.). 2-Fluoro-4-methoxybenzyl alcohol.
- Sigma-Aldrich. (n.d.). This compound.
- Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.
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Methodological & Application
The Synthetic Utility of 2-Fluoro-3-methoxybenzyl Alcohol: A Guide for the Modern Organic Chemist
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties.[1][2] The 2-Fluoro-3-methoxybenzyl alcohol moiety has emerged as a valuable synthon, offering a unique combination of functionalities that can be exploited in a variety of synthetic transformations. Its substituted phenyl ring allows for the introduction of a fluorinated and methoxylated benzyl group, which can act as a stable structural component or a strategically cleavable protecting group. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications in Organic Synthesis
The utility of this compound stems from the reactivity of its primary alcohol and the electronic nature of its substituted aromatic ring. The primary applications can be categorized as follows:
-
Precursor to 2-Fluoro-3-methoxybenzaldehyde: The corresponding aldehyde is a key intermediate in the synthesis of various heterocyclic systems and pharmacologically active molecules, such as benzosuberone derivatives.[3][4]
-
Formation of the Corresponding Benzyl Bromide: Conversion of the alcohol to the more reactive benzyl bromide enables its use in a wide range of nucleophilic substitution reactions.
-
Benzyl Ether Formation for Alcohol Protection: The 2-fluoro-3-methoxybenzyl (FMB) group can be employed as a protecting group for alcohols, offering potentially unique stability and cleavage conditions compared to traditional benzyl or p-methoxybenzyl (PMB) ethers.
-
Friedel-Crafts Alkylation: The alcohol can serve as an electrophile in Friedel-Crafts reactions to introduce the 2-fluoro-3-methoxybenzyl moiety onto other aromatic systems.
The following sections will delve into the practical execution of these transformations.
Application 1: Oxidation to 2-Fluoro-3-methoxybenzaldehyde
The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For a substrate like this compound, preventing over-oxidation to the carboxylic acid is paramount. Several modern methods offer high selectivity for this transformation. A widely adopted and reliable method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant.
Causality of Experimental Choices:
The TEMPO-catalyzed oxidation proceeds via a mild, selective mechanism. TEMPO is oxidized to the active N-oxoammonium salt, which then oxidizes the alcohol to the aldehyde, regenerating TEMPO in the process. The choice of a co-oxidant, such as trichloroisocyanuric acid (TCCA), allows for the continuous regeneration of the active N-oxoammonium species, making TEMPO a true catalyst. This system is highly effective for benzylic alcohols and avoids the use of heavy metals.[5]
Experimental Protocol: TEMPO-Catalyzed Oxidation
Materials:
-
This compound
-
Trichloroisocyanuric acid (TCCA)
-
TEMPO
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) at 0 °C (ice-water bath), add TEMPO (0.01-0.05 eq).
-
Slowly add trichloroisocyanuric acid (TCCA, 0.5 eq) in portions over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction is often accompanied by the formation of a white precipitate (cyanuric acid).
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to consume any remaining oxidant.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of NaHCO₃ to neutralize any acidic byproducts.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-Fluoro-3-methoxybenzaldehyde can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary: Oxidation Methods
| Oxidant System | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Trichloroisocyanuric acid | TEMPO | DCM | 0 | >90 | [5] |
| H₂O₂ | FeCl₃/BHDC | Neat | Room Temp. | 85-95 | [6][7] |
| NaOCl | TEMPO | DCM/H₂O | 0 | >95 | [8] |
Application 2: Synthesis of 2-Fluoro-3-methoxybenzyl Bromide
The conversion of an alcohol to a benzyl bromide transforms it into a potent electrophile for Sₙ2 reactions. A common and effective method for this transformation is the use of phosphorus tribromide (PBr₃).
Causality of Experimental Choices:
Phosphorus tribromide reacts with the alcohol to form a good leaving group (a phosphite ester), which is then displaced by the bromide ion generated in the reaction. The use of a mild base like pyridine can help to scavenge the HBr byproduct, although it is not always necessary for benzylic alcohols. The reaction is typically performed in a non-polar solvent at low temperatures to control reactivity.[9]
Experimental Protocol: Bromination with PBr₃
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM) or Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or diethyl ether (approx. 0.3 M) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-3-methoxybenzyl bromide.
-
Purification can be achieved by vacuum distillation or silica gel chromatography if necessary.
Application 3: The 2-Fluoro-3-methoxybenzyl (FMB) Group for Alcohol Protection
Benzyl ethers are widely used as protecting groups for alcohols due to their stability to a broad range of reaction conditions and their facile removal by hydrogenolysis. The p-methoxybenzyl (PMB) ether offers an alternative deprotection pathway via oxidative cleavage. The introduction of a fluorine atom, as in the 2-fluoro-3-methoxybenzyl group, can fine-tune the electronic properties and stability of the protecting group, potentially offering orthogonality to other benzyl-type protecting groups.[10][11]
Causality of Experimental Choices:
The standard procedure for installing a benzyl-type protecting group is the Williamson ether synthesis. The alcohol is deprotonated with a strong base, typically sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces the bromide from 2-Fluoro-3-methoxybenzyl bromide in an Sₙ2 reaction. Dimethylformamide (DMF) is a common solvent for this reaction as it is polar aprotic and effectively solvates the sodium cation.
Workflow for FMB Protection and Deprotection
Caption: Workflow for the protection of an alcohol as an FMB ether and its subsequent deprotection.
Experimental Protocol: FMB Protection of a Primary Alcohol
Materials:
-
Primary alcohol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Fluoro-3-methoxybenzyl bromide
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq, washed with hexanes to remove mineral oil) in anhydrous DMF (approx. 0.5 M) at 0 °C, add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 2-Fluoro-3-methoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the FMB-protected alcohol by silica gel column chromatography.
Deprotection:
The FMB group is expected to be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C in ethanol or ethyl acetate) to regenerate the free alcohol.
Application 4: Friedel-Crafts Alkylation of Arenes
Benzyl alcohols can act as precursors to benzyl cations under acidic conditions, which can then undergo electrophilic aromatic substitution with electron-rich arenes. This provides a direct method for C-C bond formation.[12][13]
Reaction Scheme: Friedel-Crafts Alkylation
Caption: General scheme for the Friedel-Crafts alkylation of an arene with this compound.
Experimental Protocol: Sc(OTf)₃-Catalyzed Friedel-Crafts Alkylation
Materials:
-
This compound
-
Electron-rich arene (e.g., anisole, 1,3,5-trimethoxybenzene)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the electron-rich arene (2.0-5.0 eq) and this compound (1.0 eq) in anhydrous DCM, add scandium(III) triflate (Sc(OTf)₃, 0.05-0.1 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the reactivity of the arene.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a multifaceted building block with significant potential in organic synthesis. Its ability to be transformed into the corresponding aldehyde and bromide, coupled with its utility as a protecting group and in C-C bond-forming reactions, makes it a valuable tool for the synthesis of complex molecules. The protocols and insights provided in this guide are intended to facilitate its adoption and exploitation in research and development, particularly in the fields of medicinal chemistry and materials science.
References
- SynQuest Laboratories, Inc. (2016). This compound Safety Data Sheet.
- Boons, G.-J., & Hale, K. J. (2000). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. The Journal of Organic Chemistry, 65(18), 5827–5830.
- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.
- Ghorbani-Vaghei, R., & Veisi, H. (2022). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry, 10, 974518.
- Ghorbani-Vaghei, R., & Veisi, H. (2022). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry, 10, 974518. (PMC version)
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University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
- Ladd, A. L., & Gribble, G. W. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research, 12(3).
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NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
- Wang, Y., et al. (2024).
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- Yerien, D. E., Lantaño, B., Barata-Vallejo, S., & Postigo, A. (2021). Catalytic Fluoroalkylation Reactions of Alcoxy-subtituted (Hetero)Arenes.
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- Kamm, O., & Marvel, C. S. (1921). Alkyl and alkylene bromides. Organic Syntheses, 1, 25.
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- Movassaghi, M., & Hill, M. D. (2006). Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions.
- Hardacre, C., et al. (2007). Friedel-Crafts Alkylation of Aromatics with Benzyl Alcohol over Gold-Modified Silica.
- Brooks, L. A., & Snyder, H. R. (1943). Tetrahydrofurfuryl bromide. Organic Syntheses, 23, 92.
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Application Notes & Protocols: 2-Fluoro-3-methoxybenzyl alcohol in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of lead optimization.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow medicinal chemists to fine-tune a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2][3]
2-Fluoro-3-methoxybenzyl alcohol emerges as a particularly valuable building block within this context. Its substituted phenyl ring offers a synthetically versatile handle, while the specific ortho-fluoro and meta-methoxy substitution pattern provides a nuanced tool for modulating molecular properties. This guide provides an in-depth look at the strategic applications and synthetic protocols for leveraging this compound in the design of novel therapeutics.
Rationale for Use: A Multifaceted Building Block
The choice of this compound is driven by its ability to confer several desirable attributes upon a parent molecule. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic and steric environment.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing a fluorine atom at the ortho position can act as a "metabolic shield," sterically hindering or electronically deactivating adjacent sites that might otherwise be susceptible to cytochrome P450-mediated oxidation.[3]
-
Conformational Control: The steric bulk of the ortho-fluoro and meta-methoxy groups can restrict the rotation of the benzyl group, locking it into a lower-energy, preferred conformation. This pre-organization can lead to a significant enhancement in binding affinity by reducing the entropic penalty of binding to a protein target.
-
Modulation of Acidity/Basicity: The inductive electron-withdrawing effect of the fluorine atom can subtly influence the pKa of nearby functional groups, which is critical for optimizing a drug's solubility, permeability, and target engagement.
-
Enhanced Binding Interactions: The fluorine atom is a poor hydrogen bond acceptor but can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket. The methoxy group's oxygen atom can serve as a hydrogen bond acceptor, providing an additional point of interaction.
The following diagram illustrates the key decision-making factors for incorporating this building block in a drug design program.
Caption: Rationale for using this compound.
Synthetic Utility and Key Transformations
This compound is a precursor to several highly useful intermediates. Its primary alcohol functionality can be readily transformed into an aldehyde for reductive aminations and olefination reactions, or converted into a good leaving group (e.g., a halide) for nucleophilic substitution and cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 178974-59-9 | [4] |
| Molecular Formula | C₈H₉FO₂ | [4] |
| Molecular Weight | 156.15 g/mol | |
| Appearance | Solid | |
| Hazard Statements | H315, H319, H335 (Irritant) | [4] |
The diagram below outlines the most common and powerful synthetic pathways starting from this building block.
Caption: Key synthetic transformations of the title compound.
Application Protocols
The following protocols are provided as validated starting points for the key transformations of this compound.
Protocol 1: Oxidation to 2-Fluoro-3-methoxybenzaldehyde
This protocol utilizes a TEMPO-catalyzed oxidation with trichloroisocyanuric acid (TCCA), a mild and highly chemoselective method that avoids over-oxidation to the carboxylic acid.[5][6]
Materials:
-
This compound
-
Trichloroisocyanuric acid (TCCA)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in DCM (0.2 M) at 0 °C, add TEMPO (0.01 equiv.).
-
In a separate flask, prepare a slurry of TCCA (0.4 equiv.) in DCM. Add this slurry portion-wise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-Fluoro-3-methoxybenzaldehyde as a pure solid.[7]
Expertise Note: The slow, portion-wise addition of TCCA is critical to control the exotherm and prevent side reactions. The use of TEMPO as a catalyst allows for a substoichiometric amount of the terminal oxidant (TCCA), making this a more efficient process.
Protocol 2: Synthesis of 2-Fluoro-3-methoxybenzyl Bromide
The Appel reaction, using N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃), is a reliable method for converting the benzylic alcohol to the corresponding bromide under mild conditions.[8]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv.) and PPh₃ (1.2 equiv.) in anhydrous THF (0.3 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.2 equiv.) portion-wise to the stirred solution. A color change and the formation of a precipitate (triphenylphosphine oxide) are typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC. The conversion is usually rapid.
-
Quench the reaction by adding a small amount of water.
-
Remove the THF under reduced pressure. Partition the residue between water and DCM.
-
Separate the layers and extract the aqueous phase twice more with DCM.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluting with a hexanes/ethyl acetate gradient) to yield 2-Fluoro-3-methoxybenzyl bromide.
Trustworthiness Note: Benzyl bromides can be lachrymatory and should be handled in a well-ventilated fume hood. This product may have limited stability and is often best used immediately in the subsequent step.
Protocol 3: Exemplary Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of the synthesized 2-Fluoro-3-methoxybenzyl bromide with an arylboronic acid to form a diaryl methane structure, a common core in many bioactive molecules.[9][10]
Materials:
-
2-Fluoro-3-methoxybenzyl bromide (from Protocol 2)
-
Arylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (0.02 equiv.)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv.)
-
1,4-Dioxane and Water (e.g., 10:1 v/v mixture)
-
Ethyl acetate
-
Water
Procedure:
-
To an oven-dried reaction vessel, add the 2-Fluoro-3-methoxybenzyl bromide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv.), and Cs₂CO₃ (3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (Dioxane/H₂O).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 4 to 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the desired diaryl methane product.
Authoritative Grounding: The use of a strong base like cesium carbonate is often crucial for efficient transmetalation in Suzuki couplings involving sp³-hybridized halides.[9] The dppf ligand provides a stable and active catalyst for this type of transformation.
References
- SynQuest Laboratories, Inc. (2016). This compound Safety Data Sheet.
- BOC Sciences. 3-Fluoro-5-Methoxybenzyl Alcohol.
- Supporting information for a relevant chemical synthesis publication. [Source URL not provided, general procedure cited].
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from a chemical supplier's technical blog.
- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Preprint.
-
Zin, N. M., et al. (2023). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. PMC, NIH. Retrieved from [Link]
- MDPI. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals.
- Patsnap. (n.d.). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.
- Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
-
PrepChem.com. (n.d.). Synthesis of m-methoxybenzyl alcohol. Retrieved from [Link]
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]
- MDPI. (2023).
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- ResearchGate. (n.d.). A new synthetic route to polyfluorobenzyl alcohol.
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzyl Halides. Organic Letters, 5(13), 2267–2270. Retrieved from [Link]
- ResearchGate. (2014).
- Journal of Biomedical Research & Environmental Sciences. (2021).
- ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)
- PMC. (2022).
-
PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]
- ACS Publications. (2023).
- ResearchGate. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.
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Application Note: Protocols for the Selective Oxidation of 2-Fluoro-3-methoxybenzyl Alcohol to 2-Fluoro-3-methoxybenzaldehyde
Abstract
This application note provides detailed protocols for the selective oxidation of 2-fluoro-3-methoxybenzyl alcohol to its corresponding aldehyde, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. Recognizing the need for reliable and high-yielding methods, this guide presents two robust protocols: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Each protocol is detailed with step-by-step instructions, mechanistic insights, and safety considerations to ensure successful and safe execution in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to perform this specific chemical transformation.
Introduction: The Importance of Selective Alcohol Oxidation
The selective oxidation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis. Aldehydes are versatile intermediates, readily participating in a wide array of carbon-carbon bond-forming reactions, such as Wittig, Grignard, and aldol reactions. The target molecule, 2-fluoro-3-methoxybenzaldehyde, is a valuable building block in medicinal chemistry due to the presence of the fluoro and methoxy functionalities, which can modulate the pharmacokinetic and pharmacodynamic properties of a final drug substance.
The primary challenge in this transformation is to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid. This necessitates the use of mild and selective oxidizing agents. This application note will focus on two such methods: the Swern oxidation, which utilizes activated dimethyl sulfoxide (DMSO), and the Dess-Martin oxidation, which employs a hypervalent iodine reagent. Both methods are known for their high yields and compatibility with a wide range of functional groups.[1][2][3]
Protocol 1: Swern Oxidation
The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4][5][6] It employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA).[4][5]
Mechanistic Rationale
The mechanism of the Swern oxidation proceeds through several distinct steps:
-
Activation of DMSO: At low temperatures (typically -78 °C), DMSO reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt intermediate, with the concurrent release of carbon monoxide and carbon dioxide.[4][6]
-
Alcohol Addition: The alcohol substrate, this compound, then attacks the electrophilic sulfur atom of the chlorosulfonium salt, displacing chloride and forming an alkoxysulfonium salt.[5]
-
Deprotonation and Ylide Formation: Triethylamine is added to deprotonate the carbon adjacent to the positively charged sulfur, forming a sulfur ylide.[4]
-
Intramolecular Proton Transfer and Product Formation: The sulfur ylide undergoes an intramolecular proton transfer from the carbon bearing the oxygen, leading to the formation of the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[2][5]
This reaction is conducted at very low temperatures to prevent side reactions, such as the Pummerer rearrangement.[7]
Experimental Protocol
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnels, etc.)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the cooled DCM.
-
Slowly add oxalyl chloride dropwise via a dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the solution of the alcohol to the reaction mixture dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (TEA) dropwise to the reaction mixture. A precipitate of triethylammonium chloride will form.
-
After the addition of TEA is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-3-methoxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Dimethyl sulfoxide (DMSO) | 2.2 | Oxidant |
| Oxalyl chloride | 1.5 | Activator for DMSO |
| Triethylamine (TEA) | 5.0 | Base |
| Dichloromethane (DCM) | - | Solvent |
Workflow Diagram
Caption: Swern Oxidation Experimental Workflow.
Safety and Waste Disposal
-
The Swern oxidation should be performed in a well-ventilated fume hood as it generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide.[4]
-
The reaction is highly exothermic, and careful temperature control is crucial to avoid uncontrolled decomposition.[8]
-
Used glassware should be rinsed with bleach to oxidize the residual dimethyl sulfide to odorless dimethyl sulfoxide.[4]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another exceptionally mild and efficient method for converting primary alcohols to aldehydes.[3][9] It utilizes the hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, commonly known as Dess-Martin periodinane (DMP).[9]
Mechanistic Rationale
The mechanism of the Dess-Martin oxidation involves the following key steps:[10][11]
-
Ligand Exchange: The alcohol substrate displaces one of the acetate ligands on the iodine atom of the DMP reagent to form an intermediate.
-
Intramolecular Proton Transfer: An acetate ion, acting as a base, abstracts the proton from the carbon bearing the hydroxyl group. This leads to the reductive elimination of the iodine(III) species and the formation of the aldehyde, along with acetic acid.
A significant advantage of the Dess-Martin oxidation is that it can be carried out at room temperature and typically gives high yields of the desired aldehyde with minimal side products.[3][12]
Experimental Protocol
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate and sodium thiosulfate.
-
Shake the funnel vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-3-methoxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Dess-Martin periodinane (DMP) | 1.1 - 1.5 | Oxidizing agent |
| Dichloromethane (DCM) | - | Solvent |
| Saturated NaHCO₃ / Na₂S₂O₃ | - | Quenching and work-up |
Workflow Diagram
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- 12. Dess-Martin Oxidation [organic-chemistry.org]
Application Note: The Strategic Role of 2-Fluoro-3-methoxybenzyl Alcohol in the Synthesis of Next-Generation Enzyme Inhibitors
Abstract: The rational design of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The physicochemical and pharmacokinetic properties of a drug candidate are profoundly influenced by the subtle interplay of its constituent functional groups. This application note explores the strategic utility of 2-Fluoro-3-methoxybenzyl alcohol as a versatile building block in the synthesis of novel enzyme inhibitors. We will dissect the synergistic effects of the ortho-fluoro and meta-methoxy substituents, providing a rationale for their use in optimizing ligand-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Furthermore, we provide detailed, field-proven protocols for the conversion of this compound into key synthetic intermediates, enabling its seamless integration into drug discovery workflows.
The Rationale: Why this compound?
The benzyl motif is a privileged scaffold in medicinal chemistry, frequently found in the core structures of numerous enzyme inhibitors. However, the unsubstituted phenyl ring often presents liabilities, primarily rapid metabolic degradation via oxidation by cytochrome P450 (CYP) enzymes.[1] The strategic functionalization of the aromatic ring is therefore a critical step in lead optimization. The 2-Fluoro-3-methoxy substitution pattern offers a unique combination of electronic and steric properties that can be harnessed to overcome common drug development challenges.
The Influence of the Fluorine Atom
The incorporation of fluorine into drug candidates has become a widespread strategy in medicinal chemistry.[2][3] Its small size and high electronegativity impart several advantageous properties:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol).[1] Placing a fluorine atom at a metabolically labile position, such as the ortho position of the benzyl ring, can effectively block CYP-mediated hydroxylation, thereby increasing the metabolic half-life of the compound.[1]
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or halogen-bond interactions with enzyme active site residues, potentially increasing binding affinity and potency.[4]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and thereby influencing solubility, cell permeability, and target engagement.
-
Mechanism-Based Inhibition: In specific contexts, a strategically placed fluorine atom can act as a good leaving group (fluoride ion) following enzymatic activation, leading to the formation of a covalent bond with the enzyme and resulting in irreversible inhibition.[1][5]
The Role of the Methoxy Group
The methoxy group is another powerful tool for medicinal chemists, offering distinct advantages over more lipophilic substituents like methyl or chloro groups.[6][7]
-
Low Lipophilicity: When attached to an aromatic ring, the methoxy group has a near-zero lipophilicity contribution (Δ(LogD) value of −0.05 to 0.00).[6][8] This allows for the exploration of protein pockets without increasing the overall lipophilicity of the molecule, which is crucial for maintaining favorable ADME properties and avoiding issues like poor solubility and off-target toxicity.[6]
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group is an effective hydrogen bond acceptor, capable of forming key interactions with donor residues in an enzyme's active site.[9]
-
Conformational Control: The methoxy group can exert steric influence, restricting the rotation of the phenyl ring and locking the molecule into a more favorable binding conformation.
-
Metabolic Considerations: While beneficial, the methoxy group can be a site of metabolic liability through O-demethylation by CYP enzymes.[8] However, the electronic influence of the adjacent ortho-fluoro group can sometimes shield it from this metabolic pathway.
Synergistic Effects of the 2-Fluoro-3-Methoxy Pattern
The combination of these two substituents on the benzyl ring creates a unique chemical entity. The electron-withdrawing fluorine atom and the electron-donating (by resonance) methoxy group create a distinct electronic distribution on the ring, influencing its reactivity in subsequent synthetic steps and its potential interactions within a protein binding pocket.
Caption: Key properties conferred by the 2-fluoro and 3-methoxy substituents.
Synthetic Applications and Protocols
This compound is not typically the final inhibitor itself, but rather a crucial starting material. Its benzylic alcohol functionality is a versatile handle for elaboration into more complex structures. Two fundamental and high-utility transformations are its oxidation to the corresponding benzaldehyde and its conversion to the benzyl bromide. These intermediates are staples in inhibitor synthesis, enabling reactions such as reductive amination, Wittig reactions, Suzuki couplings, and ether synthesis.
Protocol 1: Oxidation to 2-Fluoro-3-methoxybenzaldehyde
This protocol details a robust and scalable oxidation using manganese dioxide (MnO₂), a mild reagent that selectively oxidizes benzylic alcohols without affecting the sensitive aromatic functional groups.
Workflow Overview:
Caption: Workflow for the oxidation of this compound.
Materials and Reagents:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite® 545
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the alcohol in anhydrous DCM (approx. 10-20 mL per gram of alcohol).
-
Addition of Oxidant: To the stirred solution, add activated MnO₂ (5.0 to 10.0 eq.) portion-wise. Causality Note: A large excess of freshly activated MnO₂ is crucial for driving the reaction to completion. The reaction is heterogeneous, so vigorous stirring is essential to ensure maximum surface contact.
-
Reaction Monitoring (Self-Validation): Allow the suspension to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The starting material (alcohol) should have a lower Rf than the product (aldehyde) on a silica TLC plate (e.g., using 3:1 Hexanes:EtOAc as eluent). The reaction is complete when the starting material spot is no longer visible. This typically takes 12-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with additional DCM. Set up a filtration apparatus with a fritted glass funnel or a Büchner funnel containing a pad of Celite® (approx. 1-2 inches thick).
-
Filtration: Filter the reaction mixture through the Celite® pad to remove the MnO₂ solids. Wash the filter cake thoroughly with several portions of DCM to ensure all the product is recovered. Trustworthiness Note: Incomplete washing of the filter cake is a common source of yield loss. Continue washing until the filtrate runs clear.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude aldehyde, typically as a pale yellow oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc).
-
Characterization: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum to afford 2-Fluoro-3-methoxybenzaldehyde as a white to off-white solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Molecular Weight | Typical Yield | Physical State |
| This compound | 156.15 g/mol | N/A | Liquid/Low-melting solid |
| 2-Fluoro-3-methoxybenzaldehyde | 154.14 g/mol | 85-95% | White Solid |
Protocol 2: Conversion to 2-Fluoro-3-methoxybenzyl Bromide
This protocol uses phosphorus tribromide (PBr₃) to convert the alcohol into a reactive benzyl bromide, an excellent electrophile for use in alkylation reactions.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, N₂-purged round-bottom flask equipped with a stir bar, add this compound (1.0 eq.) and dissolve in anhydrous diethyl ether (Et₂O) or DCM. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4 - 0.5 eq.) dropwise to the stirred solution via syringe. Causality Note: PBr₃ is highly reactive with water. Maintaining anhydrous conditions is critical to prevent quenching of the reagent and formation of byproducts. The reaction is exothermic, so slow, dropwise addition at 0 °C is essential for control.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with stirring. Safety Note: Quenching is exothermic and will release gas. Perform this step slowly in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. Note: Benzyl bromides can be lachrymatory and are often less stable than the corresponding alcohols. It is common practice to use the crude product directly in the next step without extensive purification.
-
Storage/Use: If purification is necessary, it can be attempted via rapid filtration through a short plug of silica gel. Otherwise, place the crude bromide under high vacuum for 1-2 hours and proceed immediately to the next synthetic step.
Conclusion
This compound represents a highly valuable and strategic building block for the synthesis of enzyme inhibitors. The specific substitution pattern confers a combination of metabolic stability, modulated electronics, and opportunities for specific polar interactions that are highly sought after in modern drug design. The protocols provided herein for its conversion into versatile aldehyde and bromide intermediates are robust, scalable, and readily integrated into discovery chemistry campaigns, paving the way for the development of safer and more effective therapeutics.
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Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery. Available at: [Link][6][8]
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Al-syed, H. et al. (2024). The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link][9]
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Silverman, R. B., & Abeles, R. H. (1976). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry. Available at: [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link][7]
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Singh, S. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Journal of Drug Discovery and Development. Available at: [Link][4]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link][1]
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Gerber, P. R. (2005). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Request PDF. Available at: [Link]
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Tysoe, C., & Withers, S. G. (2014). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry. Available at: [Link][5]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]
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Application Notes & Protocols: The Strategic Integration of Fluorinated Benzyl Alcohols in Modern Drug Discovery
Abstract: The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry.[1][2][3] Fluorinated benzyl alcohols, in particular, have emerged as exceptionally versatile synthons and key structural motifs.[4][5][6] Their unique physicochemical properties—stemming from the high electronegativity and small size of the fluorine atom—allow for the precise modulation of metabolic stability, acidity (pKa), lipophilicity, and binding affinity.[1][3][7] This guide provides an in-depth exploration of the applications of fluorinated benzyl alcohols, detailing the scientific rationale behind their use, offering validated experimental protocols, and presenting a case study to illustrate their impact in a real-world drug discovery program.
The Foundational Impact of Fluorination on Drug Properties
The substitution of hydrogen with fluorine can profoundly alter a molecule's pharmacological profile.[1][8] Fluorinated benzyl alcohols are powerful tools for medicinal chemists to address common challenges in lead optimization, primarily through the modulation of three key parameters:
Enhancing Metabolic Stability
A primary application of fluorine in drug design is to block metabolic oxidation.[1][7] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[1][7] By replacing a hydrogen atom at a metabolically vulnerable benzylic position with fluorine, chemists can effectively shield the molecule from oxidative degradation, leading to a longer biological half-life and improved bioavailability.[1][7]
Modulating Physicochemical Properties: pKa and Lipophilicity
Fluorine's strong electron-withdrawing nature significantly influences the acidity of the benzylic alcohol proton. This modulation of pKa can be critical for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.[1]
-
Acidity (pKa): The introduction of fluorine atoms on the benzyl ring lowers the pKa of the alcohol, making it more acidic. This increased acidity can enhance hydrogen bonding capabilities, which may lead to improved binding affinity with the target protein.
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, fluorination of aliphatic systems can lead to a decrease.[9][10] This allows for fine-tuning of a compound's LogP to achieve the optimal balance for absorption, distribution, metabolism, and excretion (ADME) properties.
| Compound | pKa | LogP (Calculated) | Comment |
| Benzyl Alcohol | ~15.40[11] | 1.10 | Baseline non-fluorinated parent. |
| 4-Fluorobenzyl alcohol | ~15.0 | 1.32 | Single fluorine substitution slightly increases acidity and lipophilicity. |
| 4-(Trifluoromethyl)benzyl alcohol | ~14.5 | 1.88 | The potent electron-withdrawing CF3 group significantly increases acidity and lipophilicity. |
Table 1: Comparison of physicochemical properties of benzyl alcohol and its fluorinated analogs. pKa values are approximate and can vary with measurement conditions.
Influencing Conformation and Binding Interactions
Fluorine substitution can alter the conformational preferences of a molecule.[12][13] For instance, the modest preference for the C-F bond to be orthogonal to the aryl ring in benzyl fluoride can influence how a ligand presents itself to a protein's binding pocket.[13] Furthermore, fluorine can participate in favorable electrostatic and polar interactions, including weak hydrogen bonds, with protein residues, thereby enhancing binding affinity and selectivity.[1]
Core Applications in the Drug Discovery Workflow
Fluorinated benzyl alcohols are leveraged at multiple stages of the drug discovery pipeline, from initial fragment screening to late-stage lead optimization.
Versatile Synthetic Building Blocks
Fluorinated benzyl alcohols are invaluable intermediates in organic synthesis.[4][5][6][14] The hydroxyl group is a versatile handle for a wide range of chemical transformations, including:
-
Oxidation to aldehydes and carboxylic acids.[5]
-
Etherification and Esterification to build larger molecular scaffolds.[5]
-
Nucleophilic Substitution reactions.
Caption: Synthetic utility of fluorinated benzyl alcohols.
Functional Bioisosteres
The unique electronic properties of fluorine allow fluorinated motifs to serve as bioisosteres for other functional groups.[8][17][18] For example, the difluoromethyl group (CHF2) can act as a hydrogen-bond donor and a mimic for a hydroxyl group, while the trifluoromethyl group (CF3) can be a bioisostere for a methyl or ethyl group, offering increased metabolic stability.[18][19] This strategy is particularly useful for replacing a metabolically labile alcohol while attempting to preserve key binding interactions.
Sensitive Probes for ¹⁹F NMR Spectroscopy
The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy in a biological context.[20][21] It has a high natural abundance (100%), high sensitivity, and its signal is highly sensitive to the local chemical environment.[20] Since endogenous biological systems are devoid of fluorine, ¹⁹F NMR provides a background-free window to study drug-target interactions.[22][23] Fluorinated benzyl alcohol-containing fragments can be used in screening campaigns to identify initial hits. A change in the ¹⁹F chemical shift upon addition of a target protein indicates binding, providing valuable information on affinity and the binding environment.[20][22][23]
Caption: ¹⁹F NMR for detecting ligand-protein binding.
Application Protocols
The following protocols are generalized methodologies. Researchers must adapt them to their specific substrates and safety guidelines.
Protocol 3.1: Synthesis of 4-(Trifluoromethyl)benzyl alcohol via Reduction
Objective: To synthesize a key fluorinated benzyl alcohol intermediate from its corresponding aldehyde.
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 4-(Trifluoromethyl)benzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between DCM and water. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-(Trifluoromethyl)benzyl alcohol.[5]
-
Validation: Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Protocol 3.2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To compare the metabolic stability of a fluorinated benzyl alcohol analog to its non-fluorinated parent compound.[7]
Materials:
-
Test compounds (Fluorinated and non-fluorinated analogs, 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix of phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm at 37 °C for 5 minutes.
-
Initiate Reaction: Add the test compound to the HLM mix (final concentration typically 1 µM). After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold ACN containing an internal standard. This precipitates the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the parent compound remaining using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k). A longer half-life indicates greater metabolic stability.[7]
Case Study: Fluorinated Alcohols in BACE1 Inhibitors for Alzheimer's Disease
The development of inhibitors for β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, is a major goal in Alzheimer's disease research.[24][25] Many pharmaceutical companies have invested heavily in developing BACE1 inhibitors, and fluorine has played a crucial role in these efforts.[26][27]
In the design of BACE1 inhibitors, small fluorinated alcohol motifs have been incorporated to act as transition-state isosteres, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[24] The strong electron-withdrawing effect of fluorine atoms enhances the acidity of the alcohol proton, allowing it to form a critical hydrogen bond with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site.
One notable example involved an extensive fluorine scan on a series of 1,3-oxazine-based inhibitors.[27] The introduction of a trifluoromethyl (CF3) group dramatically improved the pharmacological profile. The non-fluorinated compound was virtually inactive in vivo. In contrast, the CF3-substituted analog was a potent, brain-penetrant inhibitor that significantly reduced amyloid-β levels in rats at low oral doses.[27] This enhancement was attributed not only to improved potency but also to the modulation of pKa and other physicochemical properties conferred by the fluorinated group.[27]
Conclusion and Future Perspectives
Fluorinated benzyl alcohols are more than just synthetic intermediates; they are strategic tools that empower medicinal chemists to overcome fundamental challenges in drug design. Their ability to enhance metabolic stability, modulate physicochemical properties, and serve as sensitive probes makes them indispensable in the modern drug discovery toolkit. As synthetic methodologies for selective fluorination continue to advance, the application of these versatile building blocks is set to expand, paving the way for the development of safer and more effective therapeutics.
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JORN, F. J., & KUTCHAN, T. M. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Biological Chemistry, 296, 100259. Available at: [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. Available at: [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link]
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Wang, Z., Felstead, H. R., Troup, R. I., Linclau, B., & Williamson, P. T. F. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. RSC Chemical Biology, 4(9), 711-721. Available at: [Link]
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Le, T. B., & MacMillan, D. W. C. (2015). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Journal of the American Chemical Society, 137(38), 12214-12217. Available at: [Link]
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Linclau, B., et al. (2016). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Angewandte Chemie International Edition, 55(4), 1388-1392. Available at: [Link]
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- 27. β-Secretase (BACE1) inhibitors with high in vivo efficacy suitable for clinical evaluation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Fluoro-3-methoxybenzyl Alcohol
Introduction: The Strategic Value of the 2-Fluoro-3-methoxybenzyl Moiety in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] The 2-fluoro-3-methoxybenzyl scaffold, in particular, offers a synthetically versatile platform for the construction of a diverse array of bioactive molecules. The presence of the fluorine atom at the 2-position and the methoxy group at the 3-position creates a unique electronic and steric environment, providing medicinal chemists with a valuable tool for fine-tuning the pharmacological properties of lead compounds. This guide provides detailed application notes and robust protocols for the utilization of 2-Fluoro-3-methoxybenzyl alcohol in the synthesis of key intermediates and bioactive molecules, with a focus on transformations relevant to drug development professionals.
Physicochemical Properties and Safety Considerations
Before commencing any synthetic work, it is crucial to be familiar with the properties and handling requirements of this compound.
| Property | Value | Reference |
| CAS Number | 178974-59-9 | - |
| Molecular Formula | C₈H₉FO₂ | - |
| Molecular Weight | 156.15 g/mol | - |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | Not available | - |
| Flash Point | >110 °C | - |
Safety Precautions: this compound is an irritant to the eyes, skin, and respiratory system. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Core Synthetic Transformations
This compound is a versatile starting material that can undergo a variety of synthetic transformations. This section details protocols for its oxidation to the corresponding aldehyde, a key building block for many heterocyclic systems, and its conversion to ethers, a common structural motif in bioactive molecules.
Oxidation to 2-Fluoro-3-methoxybenzaldehyde
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. 2-Fluoro-3-methoxybenzaldehyde is a valuable intermediate for the synthesis of various bioactive compounds, including kinase inhibitors.[3][4] Several mild and efficient methods can be employed for this conversion.
The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes, tolerating a wide range of functional groups.[5][6][7][8][9]
Reaction Scheme:
Dess-Martin Oxidation of this compound.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) under a nitrogen atmosphere at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2-Fluoro-3-methoxybenzaldehyde can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices: The use of anhydrous DCM is crucial to prevent the hydrolysis of the DMP reagent. The reaction is performed at room temperature to ensure mild conditions and prevent over-oxidation. The quench with NaHCO₃ neutralizes the acetic acid byproduct, and Na₂S₂O₃ reduces the excess iodine species.[5]
Ether Synthesis
The formation of ether linkages is a common strategy in medicinal chemistry to modulate the lipophilicity and pharmacokinetic properties of drug candidates.
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[10][11][12][13][14] This protocol first describes the conversion of this compound to the corresponding bromide, followed by its reaction with a phenol.
Workflow Diagram:
Workflow for Williamson Ether Synthesis.
Step 1: Synthesis of 2-Fluoro-3-methoxybenzyl bromide
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous diethyl ether or DCM
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 eq) or SOBr₂ (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-3-methoxybenzyl bromide, which can be used in the next step without further purification.
Step 2: Etherification
Materials:
-
2-Fluoro-3-methoxybenzyl bromide
-
A substituted phenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous DMF or acetone, add K₂CO₃ (2.0 eq) or NaH (1.2 eq, 60% dispersion in mineral oil, handle with extreme care).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of 2-Fluoro-3-methoxybenzyl bromide (1.1 eq) in the same solvent.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Trustworthiness of the Protocol: This two-step procedure is a well-established and highly reliable method for the synthesis of aryl benzyl ethers. The Sₙ2 reaction is generally high-yielding with primary benzylic halides.[10]
The Mitsunobu reaction provides a mild alternative for the synthesis of ethers, proceeding with inversion of configuration if a chiral alcohol is used.[15][16][17][18][19]
Reaction Scheme:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Khan Academy [khanacademy.org]
- 13. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Synthesis of (2-Fluoro-3-methoxyphenyl)(phenyl)methanol via Grignard Reaction: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract: The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, enabling the straightforward synthesis of alcohols from carbonyl compounds. This application note provides a comprehensive, field-proven protocol for the synthesis of a substituted benzyl alcohol, (2-Fluoro-3-methoxyphenyl)(phenyl)methanol, through the nucleophilic addition of phenylmagnesium bromide to 2-Fluoro-3-methoxybenzaldehyde. We delve into the underlying mechanistic principles, offer a detailed step-by-step experimental guide, and provide expert insights into troubleshooting and optimization. This guide is tailored for researchers in synthetic chemistry and drug development who utilize functionally complex intermediates.
Introduction and Scientific Context
The synthesis of complex alcohols is a frequent objective in medicinal chemistry and materials science. Substituted benzyl alcohols, in particular, serve as versatile intermediates for a wide array of more complex molecular architectures. The Grignard reaction, discovered by Nobel laureate Victor Grignard in 1912, remains one of the most powerful and versatile methods for creating carbon-carbon bonds and, specifically, for the synthesis of primary, secondary, and tertiary alcohols.[1][2][3]
The reaction involves the addition of a highly nucleophilic organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon of an aldehyde, ketone, or ester.[4][5][6] This application note focuses on a specific, practical example: the reaction between phenylmagnesium bromide and 2-Fluoro-3-methoxybenzaldehyde. This particular substrate is of interest due to the presence of electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which can influence the reactivity of the aromatic ring and the carbonyl group. Mastering this synthesis provides a reliable pathway to a key structural motif for further functionalization.
Mechanistic Principles
A thorough understanding of the reaction mechanism is critical for successful execution and troubleshooting. The overall process can be divided into three key stages:
Stage 1: Formation of the Grignard Reagent The process begins with the formation of the organometallic nucleophile, phenylmagnesium bromide. This is achieved through the reaction of magnesium metal with bromobenzene.[7] The magnesium atom inserts itself into the carbon-bromine bond, a process that involves radical intermediates on the magnesium surface.[2][8] This reverses the polarity of the attached carbon atom from electrophilic to strongly nucleophilic.[4]
This stage is highly sensitive to moisture. Grignard reagents are extremely strong bases and will readily react with any protic solvents, including trace amounts of water on glassware or in the solvent, which would quench the reagent and halt the reaction.[9][10] Therefore, all glassware must be scrupulously dried, and anhydrous solvents are mandatory.[10][11] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential as they coordinate with the magnesium atom, stabilizing the Grignard reagent complex.[7][9]
Stage 2: Nucleophilic Addition to the Aldehyde The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-Fluoro-3-methoxybenzaldehyde. This addition breaks the carbonyl π-bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[5][10] This step is irreversible due to the high basicity of the Grignard reagent.[9]
Stage 3: Acidic Work-up and Protonation The reaction is completed by a "work-up" step, which involves quenching the reaction with a mild acid.[4][10] This protonates the negatively charged oxygen of the alkoxide intermediate to yield the final secondary alcohol product, (2-Fluoro-3-methoxyphenyl)(phenyl)methanol. The acid also serves to dissolve the magnesium salts (Mg(OH)Br) formed during the reaction, facilitating purification.
Mechanistic Diagram
Caption: The three-stage mechanism of the Grignard reaction.
Comprehensive Experimental Protocol
This protocol details the synthesis of (2-Fluoro-3-methoxyphenyl)(phenyl)methanol, starting from bromobenzene and 2-Fluoro-3-methoxybenzaldehyde.
Reagent and Equipment Summary
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Magnesium Turnings | 24.31 | 1.34 g (55 mmol) | 1.1 | Must be fresh and clean. |
| Iodine | 253.81 | 1 crystal | Catalytic | Activates Mg surface. |
| Bromobenzene | 157.01 | 7.85 g (5.2 mL, 50 mmol) | 1.0 | Must be anhydrous. |
| 2-Fluoro-3-methoxybenzaldehyde | 154.14 | 7.71 g (50 mmol) | 1.0 | --- |
| Anhydrous Diethyl Ether | 74.12 | ~150 mL | Solvent | From a freshly opened or distilled container. |
| Hydrochloric Acid (3M aq.) | 36.46 | ~50 mL | Work-up | --- |
| Saturated NaCl (Brine) | --- | ~30 mL | Wash | --- |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | Drying Agent | --- |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Glass stopper
-
Nitrogen/Argon inlet and bubbler
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
Part A: Preparation of Phenylmagnesium Bromide
-
Glassware Preparation: All glassware, including the stir bar, must be rigorously dried in an oven (120°C) overnight and assembled hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[1][11][12]
-
Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser (with a drying tube or inert gas outlet at the top), and a glass stopper. Place the magnesium turnings (1.34 g) and a single crystal of iodine in the flask.
-
Initiation: Add ~20 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium. Prepare a solution of bromobenzene (5.2 mL) in 40 mL of anhydrous diethyl ether and load it into the dropping funnel.
-
Starting the Reaction: Add ~5 mL of the bromobenzene solution from the dropping funnel to the magnesium suspension. The brown color of the iodine should fade, and the solution may become cloudy with gentle bubbling, indicating the reaction has started.[12] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium turnings with a dry glass rod.[9][11]
-
Reagent Addition: Once the reaction is initiated and self-sustaining (gentle reflux), begin the dropwise addition of the remaining bromobenzene solution at a rate that maintains a steady but controlled reflux.[4] This typically takes 30-45 minutes.
-
Completion: After the addition is complete, the mixture will appear grey and cloudy. Gently heat the mixture to reflux for an additional 30 minutes to ensure all the magnesium has reacted. Cool the flask to room temperature. The Grignard reagent is now ready for use.
Part B: Reaction with 2-Fluoro-3-methoxybenzaldehyde
-
Substrate Preparation: Dissolve the 2-Fluoro-3-methoxybenzaldehyde (7.71 g) in 50 mL of anhydrous diethyl ether in a separate dry flask. Load this solution into the dropping funnel used previously.
-
Cooling: Place the flask containing the freshly prepared Grignard reagent into an ice-water bath to cool it to 0-5°C. This helps to control the exothermic reaction.[10]
-
Aldehyde Addition: Begin the slow, dropwise addition of the aldehyde solution to the stirred Grignard reagent.[11] Maintain the temperature below 10°C throughout the addition. A precipitate will likely form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for at least 1 hour to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Cool the reaction flask again in a large ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing ~100 g of crushed ice and 50 mL of 3M HCl.[10][11] Stir until all solids have dissolved. Caution: This step is exothermic and may produce fumes.
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. The product will be in the top ether layer. Separate the layers and extract the aqueous layer twice more with 25 mL portions of diethyl ether.[4][13]
-
Washing: Combine all the organic extracts and wash them once with 30 mL of saturated sodium chloride (brine) solution to remove residual water.[11]
-
Drying and Evaporation: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[9] Swirl for 5-10 minutes. Decant or filter the solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product will be a pale yellow oil or solid. A common byproduct is biphenyl, formed from the coupling of the Grignard reagent.[9][11] This can be removed by trituration (washing the solid with a small amount of cold petroleum ether, in which biphenyl is more soluble) or by flash column chromatography on silica gel.
Experimental Workflow Diagram
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. rroij.com [rroij.com]
- 8. web.alfredstate.edu [web.alfredstate.edu]
- 9. cerritos.edu [cerritos.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Strategic Protection of 2-Fluoro-3-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthesis of 2-Fluoro-3-methoxybenzyl Alcohol Derivatives
This compound is a valuable building block in medicinal chemistry and materials science, offering a unique substitution pattern that can influence molecular conformation, binding affinity, and metabolic stability. The successful incorporation of this moiety into complex molecules frequently necessitates the temporary masking of its reactive primary hydroxyl group. This guide provides a detailed technical overview and actionable protocols for the strategic protection and deprotection of this compound, grounded in established chemical principles and field-proven methodologies.
Pillar 1: Causality-Driven Selection of a Protecting Group
The choice of a protecting group is a critical decision in any synthetic sequence.[1][2] For this compound, the electronic nature of the aromatic ring substituents must be carefully considered. The fluorine atom at the C2 position acts as a weak electron-withdrawing group via induction, while the methoxy group at C3 is electron-donating through resonance. This push-pull electronic environment can influence the reactivity of the benzylic alcohol and the stability of the resulting protected ether.
An ideal protecting group for this substrate should exhibit:
-
High-yielding and clean installation under mild conditions that tolerate the fluoro and methoxy groups.
-
Robust stability to a wide range of reaction conditions anticipated in the synthetic route.[1]
-
Orthogonality , allowing for its selective removal without affecting other protecting groups in the molecule.[1]
-
High-yielding and clean removal under specific and mild conditions to unveil the parent alcohol at the desired stage.[3]
Based on these criteria, two highly effective and commonly employed protecting groups are recommended: the tert-Butyldimethylsilyl (TBS) ether and the Methoxymethyl (MOM) ether . These two groups offer orthogonal deprotection pathways, providing significant flexibility in a multi-step synthesis.
Pillar 2: Self-Validating Protocols and Methodologies
The following protocols are presented as self-validating systems, with detailed steps and explanations to ensure reproducibility. While these are robust, general procedures, optimization for specific downstream applications may be required.
Strategy 1: Silyl Ether Protection (TBS Group)
The tert-Butyldimethylsilyl (TBS) group is a popular choice for protecting alcohols due to its ease of installation, general stability, and selective removal with fluoride-based reagents.[4] Its steric bulk can also offer advantages in directing reactions at other sites of the molecule.
This procedure utilizes tert-butyldimethylsilyl chloride and imidazole in a polar aprotic solvent. Imidazole acts as both a base and a catalyst, activating the silyl chloride for efficient reaction with the alcohol.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBS-protected alcohol.
The exceptional strength of the silicon-fluoride bond allows for the highly selective cleavage of silyl ethers using a fluoride source, most commonly tetra-n-butylammonium fluoride (TBAF).[4] This method is orthogonal to many other protecting groups, such as MOM or benzyl ethers.
Materials:
-
TBS-protected this compound
-
Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary to yield the deprotected this compound.
Strategy 2: Acetal Protection (MOM Group)
The Methoxymethyl (MOM) ether is another excellent choice for alcohol protection, offering stability to a wide range of non-acidic conditions.[5] It is readily cleaved under acidic conditions, providing an orthogonal deprotection strategy to the fluoride-labile silyl ethers.
This protocol employs MOM chloride and a hindered, non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), to prevent side reactions.
Materials:
-
This compound
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add DIPEA (2.0 eq) to the solution.
-
Slowly add MOMCl (1.5 eq) dropwise. Caution: MOMCl is a potential carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the MOM-protected product.
MOM ethers are readily cleaved under acidic conditions. A common and effective method involves using a strong acid in an alcoholic solvent.
Materials:
-
MOM-protected this compound
-
Methanol
-
Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (p-TsOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., a few drops) or a catalytic amount of p-TsOH.
-
Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.
-
Once complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to yield the deprotected this compound. Purification by chromatography is usually not necessary but can be performed if needed.
Pillar 3: Data Presentation and Visualization
Comparative Summary of Protecting Group Strategies
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability Profile | Orthogonality |
| TBS Ether | TBSCl, Imidazole, DMF | TBAF in THF | Stable to most bases, mild acids, and many redox reagents. Labile to strong acids and fluoride ions.[4] | Orthogonal to acid-labile (e.g., MOM) and hydrogenolysis-labile (e.g., Bn) groups. |
| MOM Ether | MOMCl, DIPEA, DCM | Catalytic acid (e.g., HCl, p-TsOH) in MeOH | Stable to bases, nucleophiles, and many redox reagents. Labile to acidic conditions.[5] | Orthogonal to fluoride-labile (e.g., TBS) and hydrogenolysis-labile (e.g., Bn) groups. |
Experimental Workflow Visualizations
Sources
Application Notes & Protocols: A Guide to the Catalyzing Success in the Hydrogenation of 2-Fluoro-3-methoxybenzyl Alcohol Derivatives
Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols in Medicinal Chemistry
The synthesis and modification of fluorinated organic molecules represent a cornerstone of modern drug discovery and development. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Derivatives of 2-Fluoro-3-methoxybenzyl alcohol are valuable intermediates in the synthesis of a wide range of pharmacologically active compounds.[1] The catalytic hydrogenation of these derivatives is a critical transformation, often employed for deprotection or structural modification. However, the presence of a fluorine substituent on the aromatic ring introduces a significant challenge: the potential for unintended hydrodefluorination (HDF), which can lead to undesired byproducts and reduced yields.[2][3]
This comprehensive guide provides an in-depth exploration of the catalytic hydrogenation of this compound derivatives. We will delve into the mechanistic intricacies of this reaction, offer field-proven insights into catalyst selection and reaction optimization, and provide detailed, step-by-step protocols to empower researchers to navigate the complexities of this transformation with confidence and precision.
Mechanistic Considerations: A Tale of Two Pathways
The catalytic hydrogenation of benzyl alcohols and their derivatives is primarily a process of hydrogenolysis, where a carbon-oxygen bond is cleaved by hydrogen.[4][5] The reaction typically proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[6][7][8] The generally accepted mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release the alcohol and toluene (in the case of a benzyl ether).[8]
However, the presence of a fluorine atom on the aromatic ring introduces a competing reaction pathway: hydrodefluorination (HDF). The C-F bond is the strongest single bond in organic chemistry, making its cleavage challenging but achievable under catalytic hydrogenation conditions, particularly with palladium catalysts.[9][10][11] The propensity for HDF is influenced by factors such as catalyst type, solvent, and the electronic nature of the aromatic ring.[2][12]
Below is a conceptual workflow illustrating the desired hydrogenolysis pathway versus the potential side reaction of hydrodefluorination.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Central Nervous System (CNS) Targeted Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Final Frontier of Drug Discovery
The central nervous system (CNS) represents one of the most challenging, yet potentially rewarding, frontiers in drug discovery. Neurological and psychiatric disorders constitute a significant global health burden, and the demand for effective therapeutics is ever-increasing. However, the synthesis and successful delivery of CNS-targeted compounds are fraught with unique obstacles, primarily the formidable blood-brain barrier (BBB). This intricate cellular and metabolic shield protects the brain from xenobiotics but also excludes the vast majority of potential drug candidates.[1][2][3] It is estimated that over 98% of small-molecule drugs and nearly all large-molecule drugs do not readily cross the BBB.[4] This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the core principles and practical methodologies for the rational design and synthesis of CNS-targeted compounds. We will delve into the key physicochemical properties governing BBB penetration, explore established and innovative synthetic strategies, and provide detailed protocols for the characterization and validation of novel CNS drug candidates.
Part 1: The Molecular Blueprint - Designing for Brain Penetration
The ability of a compound to traverse the BBB is not a matter of chance but is governed by a set of well-defined physicochemical properties. Understanding and optimizing these parameters is the cornerstone of successful CNS drug design.
The Physicochemical Gatekeepers of the Blood-Brain Barrier
Passive diffusion is a primary mechanism by which small molecules cross the BBB.[1][3] This process is heavily influenced by several key molecular characteristics:
-
Lipophilicity (LogP): A delicate balance is required. While a certain degree of lipophilicity is necessary to partition into the lipid-rich endothelial cell membranes of the BBB, excessive lipophilicity can lead to non-specific binding to plasma proteins and peripheral tissues, reducing the free fraction available to enter the brain.[5] An optimal LogP value for CNS drugs is generally considered to be in the range of 2 to 4.[6]
-
Molecular Weight (MW): Smaller is generally better. There is a strong inverse correlation between molecular weight and BBB permeability.[2][5] A widely accepted guideline suggests keeping the molecular weight below 400-500 Daltons to enhance the probability of passive diffusion across the BBB.[2][5][7]
-
Polar Surface Area (PSA): This metric quantifies the surface area of a molecule contributed by polar atoms (primarily oxygen and nitrogen) and is a strong predictor of membrane permeability.[8][9][10] For effective CNS penetration, a topological polar surface area (TPSA) of less than 90 Ų is generally recommended.[8]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors significantly impacts a molecule's ability to cross the BBB.[5][11] Reducing the hydrogen bonding potential by minimizing these groups can improve permeability.
These principles are often summarized in guidelines like Lipinski's Rule of Five , which, while not specifically developed for CNS drugs, provides a valuable framework for oral druglikeness.[12][13] A more stringent set of parameters, sometimes referred to as the "Rule of CNS," suggests stricter limits for these properties to improve the chances of brain penetration.[7][14]
| Property | General Oral Drugs (Lipinski's Rule of 5) | CNS-Targeted Drugs (General Guideline) |
| Molecular Weight (MW) | < 500 Da | < 400-450 Da[5][7] |
| LogP | ≤ 5 | 2 - 4[6] |
| Hydrogen Bond Donors | ≤ 5 | ≤ 3[7] |
| Hydrogen Bond Acceptors | ≤ 10 | ≤ 7[7] |
| Polar Surface Area (PSA) | < 140 Ų | < 90 Ų[8] |
Table 1: Comparison of Physicochemical Property Guidelines for General Oral Drugs and CNS-Targeted Drugs.
Figure 1: Key molecular properties for BBB penetration.
Beyond Passive Diffusion: Active Transport and Efflux
The BBB is not merely a passive barrier; it is a dynamic interface equipped with a host of transporter proteins that regulate the influx of essential nutrients and the efflux of waste products and xenobiotics.[1][3]
-
Efflux Transporters: P-glycoprotein (P-gp) is a notorious efflux pump that actively transports a wide range of lipophilic compounds out of the brain, representing a major hurdle for CNS drug delivery.[15][16][17][18] Designing molecules that are not substrates for P-gp is a critical strategy in CNS drug development.[15]
-
Influx Transporters: Conversely, researchers can exploit endogenous influx transporters to "smuggle" drugs into the brain.[19] For example, the glucose transporter (GLUT1) and various amino acid transporters can be targeted by designing drug conjugates that mimic their natural substrates.[4]
Part 2: The Chemist's Toolkit - Synthetic Strategies for CNS-Targeted Compounds
With a clear understanding of the desired molecular properties, medicinal chemists can employ a variety of synthetic strategies to craft CNS-targeted compounds.
Privileged Scaffolds: Building on Proven Architectures
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets.[20] Certain scaffolds have demonstrated a recurring presence in successful CNS drugs, suggesting they possess inherent properties conducive to brain penetration and target engagement.[21][22]
-
Arylpiperazines: This scaffold is a versatile template for designing CNS drugs that target serotonin and dopamine receptors.[23]
-
Aporphines: These natural product-derived structures have been widely used to develop ligands for various CNS targets, including dopamine and serotonin receptors.[21]
-
Imidazo[1,2-a]pyridines: This heterocyclic core is considered a privileged scaffold due to its synthetic versatility and broad spectrum of biological activities, including in the CNS.[24]
-
Benzimidazoles: This moiety has been used as a scaffold to synthesize compounds with antioxidant and neuroprotective properties.[25]
The use of such scaffolds can provide a valuable starting point for the design of new CNS drug candidates.
Prodrug Strategies: A Trojan Horse Approach
A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in vivo.[4][26][27] This approach is particularly useful for overcoming the challenges of CNS drug delivery.[4][26][28][29]
-
Lipidization: By masking polar functional groups with lipophilic moieties, the overall lipophilicity of a drug can be increased, enhancing its ability to cross the BBB.[4] These lipophilic groups are then cleaved by enzymes in the brain to release the active drug.
-
Carrier-Mediated Transport: Prodrugs can be designed to mimic the substrates of endogenous transporters at the BBB. For instance, attaching a glucose moiety to a drug can facilitate its transport into the brain via the GLUT1 transporter.[4]
Figure 2: General synthetic workflow for CNS compounds.
Representative Synthetic Protocol: Synthesis of a Benzimidazole-Based Compound
This protocol outlines a general, three-step synthesis of a disubstituted benzimidazole derivative, a scaffold known for its potential CNS activity.[25]
Step 1: Synthesis of the Benzimidazole Core
-
To a solution of o-phenylenediamine (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.0 eq).
-
Add sodium metabisulfite (1.2 eq) and stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude benzimidazole derivative.
-
Purify the crude product by recrystallization from ethanol.
Step 2: N-Alkylation of the Benzimidazole
-
To a solution of the synthesized benzimidazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60-70 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Functional Group Interconversion (Example: Amide Formation)
-
If the alkyl halide used in Step 2 contains an ester group, it can be hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a mixture of THF and water.
-
The resulting carboxylic acid can then be coupled with a desired amine using a standard coupling reagent like HATU or EDC/HOBt in the presence of a base such as diisopropylethylamine (DIPEA) in DMF.
-
The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography.
| Reaction Step | Key Reagents | Typical Conditions | Purification Method |
| Benzimidazole Formation | o-phenylenediamine, Aromatic aldehyde, Sodium metabisulfite | Ethanol, Reflux | Recrystallization |
| N-Alkylation | Benzimidazole, Alkyl halide, Potassium carbonate | DMF, 60-70 °C | Column Chromatography |
| Amide Coupling | Carboxylic acid, Amine, HATU, DIPEA | DMF, Room Temperature | Column Chromatography |
Table 2: Summary of Key Reaction Parameters for the Synthesis of a Benzimidazole Derivative.
Part 3: Crossing the Barrier - Validation and Characterization Protocols
The synthesis of a potential CNS drug candidate is only the first step. Rigorous in vitro and in vivo testing is essential to validate its ability to cross the BBB and exert its intended biological effect.
In Vitro Blood-Brain Barrier Models
In vitro BBB models are crucial for the initial screening of compound permeability.[30][31][32][33]
-
2D Transwell Models: These models consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane insert, separating a luminal (blood) and an abluminal (brain) compartment.[30][31] Co-culture with other cell types of the neurovascular unit, such as astrocytes and pericytes, can enhance the barrier properties of these models.[30][32]
-
Stem Cell-Based Models: Induced pluripotent stem cells (iPSCs) can be differentiated into brain endothelial-like cells, providing a source for constructing human-relevant in vitro BBB models.[30][31]
Protocol: In Vitro BBB Permeability Assay using a Transwell Model
-
Seed brain endothelial cells (e.g., primary cells or immortalized cell lines) on the apical side of a Transwell insert.
-
Culture the cells until a confluent monolayer is formed, which can be monitored by measuring the transendothelial electrical resistance (TEER).[34]
-
Add the test compound to the apical (luminal) chamber.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to assess the compound's ability to cross the endothelial monolayer.
In Vivo Assessment of CNS Drug Delivery
In vivo studies in animal models are the gold standard for confirming CNS penetration.[35][36][37][38]
-
Brain-to-Plasma Concentration Ratio (Kp): This is a common method to quantify the extent of brain penetration.[37] The unbound brain-to-plasma ratio (Kp,uu) is considered the most relevant parameter for assessing the free drug concentration at the target site in the brain.[35]
-
Microdialysis: This technique allows for the direct sampling of the unbound drug concentration in the brain's extracellular fluid over time, providing a detailed pharmacokinetic profile.[37][38]
Protocol: Determination of Brain-to-Plasma Ratio (Kp) in Rodents
-
Administer the test compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).
-
At a predetermined time point, collect blood samples and euthanize the animals.
-
Harvest the brains and homogenize them.
-
Extract the drug from both the plasma and the brain homogenate.
-
Quantify the drug concentration in both matrices using a validated analytical method.
-
Calculate the Kp value by dividing the brain concentration by the plasma concentration.
Conclusion: A Multidisciplinary Approach to CNS Drug Discovery
The synthesis of CNS-targeted compounds is a complex, multidisciplinary endeavor that requires a deep understanding of medicinal chemistry, pharmacology, and drug metabolism. By integrating the principles of rational drug design with robust synthetic methodologies and rigorous validation protocols, researchers can significantly improve the likelihood of developing effective therapeutics for a wide range of neurological and psychiatric disorders. The continuous evolution of our understanding of the BBB, coupled with innovations in synthetic chemistry and in vitro modeling, promises a brighter future for CNS drug discovery. Close collaboration between in vitro and in vivo scientists is crucial for the successful development of effective CNS therapies.[[“]]
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Application Notes and Protocols for the Synthesis of Agrochemical Intermediates from 2-Fluoro-3-methoxybenzyl Alcohol
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols in Agrochemicals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern agrochemical design. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes, contributing to the development of more potent and selective pesticides.[1][2] 2-Fluoro-3-methoxybenzyl alcohol emerges as a key starting material in this context, offering a versatile scaffold for the synthesis of a variety of agrochemical intermediates. Its substituted phenyl ring is a common feature in advanced fungicides and insecticides. This guide provides detailed protocols for the conversion of this compound into three critical classes of intermediates: aldehydes, halides, and ethers, which serve as pivotal building blocks for complex agrochemical active ingredients.
Safety Precautions and Material Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. This compound is an irritant to the skin, eyes, and respiratory tract.[3] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Part 1: Oxidation to 2-Fluoro-3-methoxybenzaldehyde
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. The resulting 2-Fluoro-3-methoxybenzaldehyde is a valuable intermediate, as the aldehyde functionality can participate in a wide array of subsequent reactions, including Wittig reactions, aldol condensations, and reductive aminations, to construct the carbon skeleton of various agrochemicals.[3]
Two reliable and widely used methods for this conversion are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods offer mild reaction conditions and high selectivity for the aldehyde, minimizing over-oxidation to the carboxylic acid.
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to effect the oxidation. The reaction proceeds under cryogenic conditions and is known for its high yields and compatibility with a broad range of functional groups.
Reaction Workflow:
Caption: Swern Oxidation Workflow
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 156.16 | 10.0 | 1.56 g |
| Oxalyl chloride | 126.93 | 12.0 | 0.86 mL |
| Dimethyl sulfoxide (DMSO) | 78.13 | 24.0 | 1.70 mL |
| Triethylamine (TEA) | 101.19 | 50.0 | 6.96 mL |
| Dichloromethane (DCM), anhydrous | - | - | 100 mL |
| Saturated aqueous NH4Cl solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | As needed |
Step-by-Step Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (50 mL) and oxalyl chloride (12.0 mmol, 0.86 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (24.0 mmol, 1.70 mL) in anhydrous dichloromethane (10 mL) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -60 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of this compound (10.0 mmol, 1.56 g) in anhydrous dichloromethane (20 mL) dropwise over 20 minutes.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (50.0 mmol, 6.96 mL) dropwise over 10 minutes.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.
-
Quench the reaction by adding saturated aqueous NH4Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Fluoro-3-methoxybenzaldehyde.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and efficient alternative for the oxidation of primary alcohols to aldehydes. The reaction is typically carried out at room temperature and is known for its short reaction times and ease of workup.
Reaction Mechanism:
Caption: Dess-Martin Periodinane Oxidation Mechanism
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 156.16 | 5.0 | 0.78 g |
| Dess-Martin periodinane (DMP) | 424.14 | 6.0 | 2.54 g |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Saturated aqueous NaHCO3 solution | - | - | 50 mL |
| Saturated aqueous Na2S2O3 solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | As needed |
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add a solution of this compound (5.0 mmol, 0.78 g) in anhydrous dichloromethane (30 mL).
-
Add Dess-Martin periodinane (6.0 mmol, 2.54 g) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and pour it into a stirred mixture of saturated aqueous NaHCO3 solution (50 mL) and saturated aqueous Na2S2O3 solution (50 mL).
-
Stir vigorously for 15 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Fluoro-3-methoxybenzaldehyde.
Part 2: Conversion to 2-Fluoro-3-methoxybenzyl Halides
Benzyl halides are highly reactive intermediates due to the stability of the resulting benzylic carbocation. They are excellent electrophiles for introducing the 2-fluoro-3-methoxybenzyl moiety into a target molecule, often through nucleophilic substitution reactions.
Protocol 3: Synthesis of 2-Fluoro-3-methoxybenzyl Chloride
Thionyl chloride (SOCl2) is a common and effective reagent for the conversion of primary alcohols to the corresponding chlorides. The reaction proceeds via a chlorosulfite intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 156.16 | 10.0 | 1.56 g |
| Thionyl chloride (SOCl2) | 118.97 | 12.0 | 0.88 mL |
| Pyridine (catalytic amount) | 79.10 | - | 2-3 drops |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Saturated aqueous NaHCO3 solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | As needed |
Step-by-Step Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO2 byproducts), add a solution of this compound (10.0 mmol, 1.56 g) in anhydrous dichloromethane (30 mL).
-
Add a catalytic amount of pyridine (2-3 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (12.0 mmol, 0.88 mL) dropwise via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water (2 x 25 mL), saturated aqueous NaHCO3 solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Fluoro-3-methoxybenzyl chloride.
-
The product is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Part 3: Etherification of this compound
Benzyl ethers are common structural motifs in agrochemicals and also serve as stable protecting groups for alcohols. The Williamson ether synthesis is a classic and reliable method for the preparation of unsymmetrical ethers.
Protocol 4: Williamson Ether Synthesis
This protocol describes the synthesis of a methyl ether as an example. The methodology can be adapted for the synthesis of other alkyl ethers by using the corresponding alkyl halide. The reaction proceeds via an SN2 mechanism where the alkoxide of this compound acts as the nucleophile.
Synthetic Pathway:
Sources
Real-Time Reaction Monitoring of 2-Fluoro-3-methoxybenzyl alcohol: A Multi-Modal Analytical Approach
An Application Note and Protocol Guide
Abstract
2-Fluoro-3-methoxybenzyl alcohol is a critical substituted benzyl alcohol derivative serving as a key starting material and intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs) and fine chemicals.[1][2] The efficiency, safety, and reproducibility of synthetic routes involving this compound—most notably oxidation, substitution, and coupling reactions—are contingent on precise process control. Effective reaction monitoring is therefore not merely a quality control step but a fundamental component of process optimization and mechanistic understanding.[3][4] This guide provides a detailed examination of the principal analytical methodologies for monitoring reactions involving this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed, field-tested protocols and explain the causal reasoning behind experimental choices, empowering researchers to develop robust, self-validating monitoring systems.
Introduction: The Imperative for Analytical Rigor
The conversion of this compound into subsequent products, such as its corresponding aldehyde, 2-Fluoro-3-methoxybenzaldehyde, is a common and vital transformation in organic synthesis.[5][6][7] However, these reactions are often accompanied by the formation of structurally similar byproducts, including the over-oxidized carboxylic acid, or residual starting material. The ability to distinguish and quantify these species in real-time is paramount for:
-
Kinetic Analysis: Determining reaction rates and endpoints to prevent over-processing and impurity formation.[8]
-
Yield Optimization: Adjusting parameters like temperature, catalyst loading, or reagent stoichiometry based on real-time feedback.
-
Process Safety: Identifying the formation of potentially hazardous intermediates or runaway reaction conditions.
-
Regulatory Compliance: Adhering to Process Analytical Technology (PAT) frameworks that emphasize process understanding and control.[9]
This document serves as a practical guide for selecting and implementing the appropriate analytical tools for these tasks.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
For routine quantitative analysis of reaction progress, reversed-phase HPLC (RP-HPLC) is the method of choice due to its robustness, precision, and ability to separate compounds with varying polarities.[10][11] A "stability-indicating" method is crucial, ensuring that the main components are resolved from all potential process impurities and degradation products.[11][12]
Causality Behind the Method:
The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the aromatic ring of this compound and its derivatives through hydrophobic interactions.[13] A gradient elution, typically with acetonitrile or methanol and a buffered aqueous phase, is employed to ensure that both the relatively polar alcohol and any less polar products or impurities are eluted with sharp peaks within a practical timeframe.[11] UV detection is ideal as the aromatic ring provides strong chromophores, allowing for sensitive detection at wavelengths around 254 nm or a more specific wavelength determined by a UV scan.[12][14]
Experimental Workflow for HPLC Analysis
Sources
- 1. ossila.com [ossila.com]
- 2. 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Reaction Monitoring | Bruker [bruker.com]
- 5. 2-FLUORO-3-METHOXYBENZALDEHYDE | 103438-88-6 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. jpionline.org [jpionline.org]
- 13. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-3-methoxybenzyl alcohol by Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Fluoro-3-methoxybenzyl alcohol and require a robust method for its purification via column chromatography. My aim is to provide not just a protocol, but a framework for understanding the principles behind the separation, enabling you to troubleshoot and adapt the methodology to your specific experimental context.
I. Understanding the Molecule: Key to a Successful Purification
Before we delve into the practical aspects, let's consider the physicochemical properties of this compound. It is a moderately polar aromatic alcohol. The presence of the hydroxyl group (-OH) allows for hydrogen bonding, while the methoxy group (-OCH₃) and the fluorine atom (-F) contribute to its polarity. The aromatic ring provides a nonpolar character. This balance of polar and nonpolar features is what we will exploit in chromatographic separation.
The primary goal of column chromatography in this context is typically to remove unreacted starting materials, such as 2-fluoro-3-methoxybenzaldehyde, and any byproducts formed during the synthesis. The aldehyde is generally less polar than the corresponding alcohol, which is the basis for their separation on a normal-phase column.
II. Experimental Protocol: A Validated Starting Point
The following protocol is a comprehensive starting point for the purification of this compound. It is based on established methods for structurally similar benzyl alcohol derivatives.[1]
Core Principle: Adsorption Chromatography
We will be using normal-phase adsorption chromatography. In this technique, the stationary phase (silica gel) is polar, and the mobile phase (a solvent mixture) is less polar. Compounds are separated based on their differential adsorption to the silica gel and solubility in the mobile phase. More polar compounds, like our target alcohol, will adsorb more strongly to the silica gel and thus elute later than less polar impurities.
Step 1: Thin-Layer Chromatography (TLC) Analysis - The Roadmap to Separation
TLC is an indispensable preliminary step to determine the optimal solvent system for your column.
-
Prepare your TLC plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Spot your samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also, spot standards of your starting material (if available) and the product.
-
Develop the plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. A good starting ratio is 7:3 (hexane:ethyl acetate).[2]
-
Visualize the spots: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with a potassium permanganate (KMnO₄) solution.
-
Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[3] An ideal Rf value for the target compound for good separation in column chromatography is between 0.25 and 0.35.[2] Adjust the solvent system polarity to achieve this; increasing the proportion of ethyl acetate will lower the Rf values.
Table 1: Example TLC Solvent System Optimization
| Hexane:Ethyl Acetate Ratio | Observed Rf of this compound (projected) | Assessment |
| 9:1 | ~0.6 | Too high, poor separation from non-polar impurities. |
| 7:3 | ~0.3 | Good starting point for column chromatography. |
| 1:1 | ~0.1 | Too low, will take a long time to elute from the column. |
Step 2: Column Preparation - The Foundation of Your Separation
-
Select your column: For a 1-gram scale purification, a glass column with a diameter of 2-3 cm is appropriate.
-
Packing the column (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (about 1 cm).
-
In a separate beaker, make a slurry of silica gel (230-400 mesh) in the chosen TLC solvent system (e.g., 7:3 hexane:ethyl acetate). Use approximately 50g of silica per gram of crude material.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Add another layer of sand on top of the silica gel to protect the surface.
-
Continuously run the eluent through the column, ensuring the silica bed never runs dry.
-
Step 3: Sample Loading - The Critical Introduction
-
Dry Loading (Recommended for best resolution):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the eluent.
-
Carefully pipette this solution onto the top of the column.
-
Step 4: Elution and Fraction Collection - The Separation in Action
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
III. Troubleshooting Guide & FAQs
Here are some common issues you might encounter and how to address them:
Troubleshooting Common Problems
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloaded.- Column packed unevenly. | - Re-optimize the solvent system using TLC.- Use less crude material for the column size.- Repack the column carefully, ensuring no air bubbles or channels. |
| Product Elutes Too Quickly (High Rf) | - Solvent system is too polar. | - Decrease the polarity of the eluent (increase the proportion of hexane). |
| Product Does Not Elute | - Solvent system is not polar enough.- Compound may have decomposed on the silica. | - Increase the polarity of the eluent (increase the proportion of ethyl acetate).- Consider using a less acidic stationary phase like neutral alumina. |
| Streaking or Tailing of Spots on TLC/Column | - Sample is too concentrated.- Compound is acidic or basic and interacting strongly with silica. | - Dilute the sample before loading.- Add a small amount of a modifier to the eluent (e.g., 0.5% acetic acid for acidic compounds, or 0.5% triethylamine for basic compounds). |
| Cracked Silica Bed | - Column ran dry. | - Always keep the solvent level above the top of the silica gel. Repacking the column is necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I need to separate from this compound?
A1: If you are synthesizing the alcohol by reduction of 2-fluoro-3-methoxybenzaldehyde, the most common impurity will be the unreacted aldehyde. The aldehyde is less polar and will elute before the alcohol. Other potential impurities could be over-reduction products or byproducts from the specific reagents used.
Q2: Can I use a different solvent system, like dichloromethane/methanol?
A2: While dichloromethane/methanol can be used, hexane/ethyl acetate is generally preferred for moderately polar compounds as it often provides better separation and is less aggressive. If your compound is significantly more polar and has a very low Rf in hexane/ethyl acetate, then a more polar system like dichloromethane/methanol could be appropriate.
Q3: My compound is not visible under UV light. How can I monitor the fractions?
A3: Benzyl alcohol derivatives are typically UV active. If you cannot see your compound, it may be at a very low concentration. Try concentrating a fraction and re-spotting on the TLC plate. Alternatively, you can use a staining agent. A potassium permanganate (KMnO₄) stain is very effective for visualizing alcohols as it reacts with the hydroxyl group to produce a yellow spot on a purple background.
Q4: How much purified product can I expect to recover?
A4: A well-executed column chromatography should yield a recovery of 80-95% of the theoretical amount of your product present in the crude mixture. Losses can occur from irreversible adsorption to the silica, and in fractions that are mixtures of your product and impurities.
IV. References
-
Organic Syntheses. (n.d.). Purification of a Benzyl Alcohol Derivative by Flash Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Study.com. (n.d.). Retention Factor in Chromatography | Overview & Formula. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-Fluoro-3-methoxybenzyl alcohol
Welcome to the technical support center for the synthesis of 2-Fluoro-3-methoxybenzyl alcohol (CAS: 178974-59-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address common challenges, and offer practical, field-proven insights to ensure the successful synthesis of this important chemical intermediate.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and straightforward method is the reduction of the corresponding aldehyde, 2-Fluoro-3-methoxybenzaldehyde. This transformation is typically achieved with high efficiency using a variety of reducing agents.
Q2: Which reducing agents are recommended for this synthesis?
Sodium borohydride (NaBH₄) is the most common and cost-effective choice for this reduction. It offers excellent chemoselectivity for the aldehyde group, is easy to handle, and the reaction can be performed in alcoholic solvents like methanol or ethanol under mild conditions. Other reagents like lithium aluminum hydride (LAH) can also be used, but NaBH₄ is generally preferred due to its milder nature and simpler workup procedure.
Q3: What are the typical reaction conditions and yield?
The reduction is usually carried out at temperatures ranging from 0 °C to room temperature. A typical procedure involves dissolving 2-Fluoro-3-methoxybenzaldehyde in methanol, cooling the solution in an ice bath, and adding sodium borohydride portion-wise. The reaction is typically complete within a few hours. With proper execution, yields are generally high, often exceeding 90-95%.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material, being an aldehyde, will have a different Rf value than the more polar alcohol product. The disappearance of the starting material spot indicates the completion of the reaction.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing insights into their causes and step-by-step solutions.
Issue 1: Low or No Product Yield
Q: I've performed the reduction of 2-Fluoro-3-methoxybenzaldehyde with NaBH₄, but my final yield is significantly lower than expected. What could be the cause?
A: Low yield can stem from several factors, primarily related to the quality of reagents and the reaction setup.
Potential Causes & Solutions:
-
Degraded Sodium Borohydride: NaBH₄ can slowly decompose upon exposure to atmospheric moisture. If the reagent is old or has been improperly stored, its reducing power will be diminished.
-
Troubleshooting Protocol:
-
Reagent Test: Before starting your main reaction, test the activity of your NaBH₄ on a small scale with a simple aldehyde like benzaldehyde.
-
Use Fresh Reagent: Always use freshly opened or properly stored NaBH₄. Store it in a desiccator.
-
Increase Stoichiometry: If you suspect partial degradation, you can try increasing the molar equivalents of NaBH₄ (e.g., from 1.5 eq. to 2.5 eq.).
-
-
-
Wet Solvent: The presence of excessive water in the solvent (methanol or ethanol) can hydrolyze the borohydride, reducing its effectiveness.
-
Troubleshooting Protocol:
-
Use Anhydrous Solvent: While the reaction tolerates some water (often generated in situ), starting with an anhydrous grade solvent is good practice, especially if you are experiencing yield issues.
-
Proper Storage: Ensure your solvents are stored over molecular sieves to keep them dry.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Use TLC to monitor the reaction until the starting material is completely consumed.
-
Extend Reaction Time: If the reaction is sluggish, allow it to stir for a longer period or let it slowly warm to room temperature after the addition of NaBH₄.
-
-
Issue 2: Presence of Impurities in the Final Product
Q: My NMR/GC-MS analysis shows unexpected peaks. What are the likely impurities and how can I remove them?
A: The most common impurities are unreacted starting material and byproducts from side reactions. Their presence is often indicated by specific analytical signatures.
Common Impurities and Their Mitigation:
| Impurity | Potential Source | Analytical Signature (¹H NMR, approx.) | Troubleshooting & Purification |
| 2-Fluoro-3-methoxybenzaldehyde | Incomplete reduction | Aldehydic proton peak at ~10.4 ppm | 1. Re-run the reaction: Ensure complete conversion using TLC. 2. Purification: Easily separated by silica gel column chromatography. |
| Boric Acid Esters | Reaction of the product alcohol with borate species during workup. | Broad peaks in the NMR, can be difficult to pinpoint. | 1. Acidic Workup: During the workup, after quenching with water, add dilute HCl (1M) to hydrolyze any borate esters. 2. Aqueous Wash: Thoroughly wash the organic extract with water or brine to remove water-soluble boron species. |
| Over-reduction Products | Unlikely with NaBH₄ but possible with stronger reducing agents. | Loss of aromaticity, complex aliphatic signals. | Use a milder reducing agent like NaBH₄. If using LAH, carefully control the stoichiometry and temperature. |
Experimental Protocol: Standard Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel, using a hexane/ethyl acetate mixture as the eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.
-
Elute: Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of the Synthesis and Impurity Formation
The following diagrams illustrate the main reaction pathway and the formation of a common byproduct.
Caption: Main synthetic route to this compound.
Caption: Formation and removal of boric acid ester impurity.
Part 3: Advanced Troubleshooting Workflow
For persistent issues, a systematic approach is necessary. The following workflow provides a logical sequence for diagnosing and resolving problems.
Caption: Systematic workflow for troubleshooting synthesis issues.
References
- 2-Fluoro-3-methoxybenzaldehyde Synthesis and Application: Provides context on the starting material's synthesis, which is relevant to understanding potential carry-over impurities. Source: ChemicalBook
- General Properties and Safety of this compound: Safety Data Sheets are crucial for understanding handling, storage, and incompatibilities that can affect product quality.
- Reduction of Aldehydes and Ketones: A foundational text describing the mechanism and application of sodium borohydride in organic synthesis.
- Purification of Organic Compounds: A comprehensive guide to standard laboratory techniques, including column chromatography.
optimizing reaction conditions for the synthesis of 2-Fluoro-3-methoxybenzyl alcohol
Welcome to the technical support center for the synthesis of 2-Fluoro-3-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure a successful and optimized synthesis.
Overview of Synthesis
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] The most common and direct synthetic route is the reduction of its corresponding aldehyde, 2-Fluoro-3-methoxybenzaldehyde.[3][4] This transformation is typically achieved using a metal hydride reducing agent, with sodium borohydride (NaBH₄) being a preferred choice due to its selectivity, milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄), and operational simplicity.[3][5][6]
The fundamental reaction involves the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of the aldehyde.[7][8] A subsequent protonation step, usually during an aqueous workup, yields the final primary alcohol.[5][7]
Core Reaction Pathway
Caption: General pathway for aldehyde reduction.
Standard Operating Protocol: Sodium Borohydride Reduction
This section details a robust, field-tested protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. | Typical Molar Eq. | Purpose |
| 2-Fluoro-3-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | 1.0 | Starting Material |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.0 - 1.5 | Reducing Agent |
| Methanol (or Ethanol) | CH₃OH | 32.04 | Solvent | Reaction Medium |
| Deionized Water | H₂O | 18.02 | As needed | Quenching/Workup |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | Workup/Neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |
| Saturated Sodium Chloride Soln. | NaCl | 58.44 | As needed | Brine Wash |
Step-by-Step Experimental Procedure
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-methoxybenzaldehyde (1.0 eq.). Dissolve the aldehyde in methanol (approx. 0.25 M concentration) and cool the solution to 0 °C using an ice-water bath.[9]
-
Addition of Reducing Agent : While stirring vigorously, add sodium borohydride (1.2 eq.) portion-wise over 10-15 minutes.[10] Causality: Portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.[11]
-
Reaction Monitoring : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.[9][10] A typical mobile phase for TLC is 3:1 Hexanes:Ethyl Acetate.
-
Quenching : Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄. After gas evolution ceases, carefully add 1 M HCl to neutralize the mixture to pH ~7.
-
Solvent Removal : Remove the bulk of the methanol using a rotary evaporator.
-
Extraction : Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[9]
-
Washing : Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution. The brine wash helps to break any emulsions and remove residual water.
-
Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : If necessary, purify the crude alcohol via flash column chromatography on silica gel to obtain the final product.[9]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is very low. What are the potential causes?
Answer: Low yield can stem from several factors. A logical approach is needed to diagnose the issue.
Possible Causes & Solutions:
-
Inactive Sodium Borohydride: NaBH₄ is hygroscopic and can degrade upon exposure to moisture, losing its reducing power.[12]
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Before quenching, confirm the absence of starting material via TLC.[10] If the starting aldehyde is still present, add an additional portion (0.2-0.3 eq.) of NaBH₄ and allow more time for the reaction.
-
-
Sub-stoichiometric Reagent: While theoretically 1 equivalent of NaBH₄ can reduce 4 equivalents of aldehyde, in practice, a slight excess is often used to ensure the reaction goes to completion.[9][13]
-
Solution: Ensure you are using at least 1.0-1.2 equivalents of NaBH₄.
-
-
Loss During Workup: The product, being an alcohol, has some water solubility. Significant loss can occur during the aqueous extraction phase.
-
Solution: Ensure thorough extraction from the aqueous phase by performing multiple extractions (at least 3x) with your organic solvent. Saturating the aqueous layer with NaCl before extraction can also decrease the product's solubility in water, improving recovery.
-
Caption: Troubleshooting workflow for low yield.
Q2: My final product is impure. What are the likely contaminants?
Answer: The primary impurity is often unreacted starting material. However, side reactions, though less common with NaBH₄, are possible under non-optimal conditions.
-
Unreacted Starting Material: This is the most common impurity, easily identified by TLC, NMR, or IR spectroscopy (presence of a strong carbonyl C=O stretch around 1700 cm⁻¹).
-
Solution: Optimize the reaction by ensuring sufficient active NaBH₄ and adequate reaction time. The impure product can be repurified using column chromatography.
-
-
Borate Esters: During the reaction, borate ester intermediates are formed. If the acidic workup is insufficient, these may persist.
-
Solution: Ensure the reaction mixture is acidified to pH ~6-7 during the workup to fully hydrolyze these intermediates. Boiling the mixture with water can also facilitate this process.[14]
-
Q3: The reaction seems to be very slow or has stalled. Why?
Answer: A stalled reaction is almost always due to reagent or solvent issues.
-
Reagent Quality: As mentioned, degraded NaBH₄ is a primary culprit.[12]
-
Solvent Choice: While methanol and ethanol are excellent choices, NaBH₄ reacts with them, albeit slowly at low temperatures.[5][6] Using a completely aprotic solvent like THF is possible, but the reaction is often slower.
-
Solution: Use high-quality, dry alcoholic solvents. If using THF, adding a small amount of methanol can sometimes accelerate the reaction.[15]
-
-
Temperature: While the initial addition is done at 0 °C to control exothermicity, allowing the reaction to warm to room temperature is standard practice to ensure it proceeds to completion.[6] Keeping it too cold for too long may unnecessarily slow the rate.
Q4: Why is methanol or ethanol used as the solvent if it reacts with NaBH₄?
Answer: This is an excellent question that highlights a key principle of reaction optimization. While NaBH₄ does react with protic solvents like alcohols to produce hydrogen gas, this reaction is relatively slow, especially at lower temperatures (0 °C).[5] The aldehyde reduction is significantly faster. Therefore, by controlling the temperature, the desired reduction occurs selectively and efficiently before significant decomposition of the reducing agent. The alcohol also serves as a proton source for the intermediate alkoxide-boron complexes.[5]
Safety & Handling
This compound:
-
Causes skin and serious eye irritation.[16]
-
May cause respiratory irritation.[16]
-
Handling: Use in a well-ventilated area, wear protective gloves, clothing, and eye protection. Avoid breathing dust or mist.[16]
Sodium Borohydride (NaBH₄):
-
Danger: In contact with water, it releases flammable gases which may ignite spontaneously. It reacts violently with water.
-
Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Handling: Must be handled under an inert gas and protected from moisture.[11] Store in a tightly sealed container in a cool, dry, well-ventilated area away from acids and water.[12][17][18] Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[11]
References
-
ESPI Metals. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Penta chemicals. (2025, March 26). Sodium borohydride. Retrieved from [Link]
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University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
Woski, S. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from [Link]
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Unknown. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
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Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
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Vedantu. (n.d.). Reduction of Aldehydes and Ketones Important Concepts for JEE. Retrieved from [Link]
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Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Britannica. (2025, December 23). Aldehyde. Retrieved from [Link]
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Unknown. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
It's Dr. Dan. (2023, September 20). Reduction Reactions of Aldehydes and Ketones | Examples Explained [Video]. YouTube. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]
-
SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]
-
Wiley. (2023, October 9). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. Retrieved from [Link]
-
ResearchGate. (2025, August 5). A new synthetic route to polyfluorobenzyl alcohol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
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- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
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managing side reactions during the oxidation of 2-Fluoro-3-methoxybenzyl alcohol
Welcome to the technical support center for the selective oxidation of 2-Fluoro-3-methoxybenzyl alcohol to its corresponding aldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure a successful and high-yielding transformation.
The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the benzyl alcohol substrate presents a unique set of challenges. These substituents modulate the electron density of the aromatic ring and the reactivity of the benzylic C-H bond, influencing the reaction rate and the propensity for side reactions. This guide will address these specific nuances, offering solutions to mitigate common pitfalls such as over-oxidation and reagent-specific byproduct formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low yield of the desired aldehyde with significant recovery of starting material.
-
Question: My reaction is sluggish, and I'm recovering a large amount of unreacted this compound. What could be the cause?
-
Answer: Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. Ensure at least one full equivalent of the oxidant is used. For some reagents, like manganese dioxide (MnO₂), a large excess is often required.
-
Deactivated Reagent: Many oxidizing agents are sensitive to moisture and air. Dess-Martin periodinane (DMP), for instance, can hydrolyze over time. It is recommended to use freshly opened or properly stored reagents.
-
Low Reaction Temperature: While many mild oxidations are run at low temperatures to improve selectivity (e.g., Swern oxidation at -78 °C), the combination of an electron-withdrawing fluorine atom on your substrate may slow the reaction rate. A carefully controlled increase in temperature might be necessary. For instance, in a Swern oxidation, after the addition of the alcohol, allowing the reaction to warm to -40 °C for a short period can be beneficial.[1]
-
Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some oxidations may require longer reaction times than initially anticipated.
-
Issue 2: Formation of 2-Fluoro-3-methoxybenzoic acid as a major byproduct (Over-oxidation).
-
Question: My main impurity is the carboxylic acid. How can I prevent this over-oxidation?
-
Answer: Over-oxidation is the most common side reaction in the conversion of primary alcohols to aldehydes. The aldehyde product is itself susceptible to further oxidation.
-
Choice of Oxidant: The primary cause is often the use of an overly strong or non-selective oxidizing agent. Reagents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) are known to oxidize primary alcohols directly to carboxylic acids.[2] Opt for milder, more selective reagents.
-
Anhydrous Conditions: For chromium-based oxidants like Pyridinium Chlorochromate (PCC), the presence of water can facilitate over-oxidation. Water can add to the initially formed aldehyde to create a hydrate, which is then further oxidized.[3][4] Performing the reaction under strictly anhydrous conditions is crucial.
-
Recommended Reagents:
-
Dess-Martin Periodinane (DMP): Known for its mild conditions (room temperature, neutral pH) and high selectivity for aldehydes.[5] It generally does not over-oxidize aldehydes.[6]
-
Swern Oxidation: This method is highly effective at stopping the oxidation at the aldehyde stage because it is performed under anhydrous conditions at low temperatures.[7][8]
-
TEMPO-catalyzed systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) in combination with a co-oxidant like sodium hypochlorite (NaOCl) is highly selective for the oxidation of primary alcohols to aldehydes.[9][10] Careful control of reaction time is necessary, as prolonged reaction can lead to the carboxylic acid.[9]
-
-
Issue 3: Complicated purification and removal of reagent byproducts.
-
Question: My reaction seems to have worked, but I am struggling to isolate the pure aldehyde from reagent-derived impurities. What are the best workup procedures?
-
Answer: The choice of oxidant dictates the byproducts and thus the purification strategy.
-
Swern Oxidation: The main byproduct is dimethyl sulfide (DMS), which has a notoriously unpleasant odor.[11] The workup typically involves quenching the reaction with a mild acid, followed by extraction. All glassware should be rinsed with bleach to oxidize the residual DMS to odorless dimethyl sulfoxide (DMSO).
-
Dess-Martin Periodinane (DMP): The iodine-containing byproducts can sometimes complicate purification. A common workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This reduces the iodine species to more easily removable salts.
-
Chromium-based Reagents (e.g., PCC): These generate chromium salts that are often tarry and difficult to remove. The standard procedure is to filter the reaction mixture through a plug of silica gel or Florisil, eluting with a suitable organic solvent to separate the product from the chromium waste.
-
Issue 4: Potential for Ether Cleavage.
-
Question: Could the methoxy group on my compound be cleaved during the oxidation?
-
Answer: The methoxy group is an ether, which is generally stable. However, ether cleavage can occur under strongly acidic conditions, particularly with hydrohalic acids like HBr or HI.[12]
-
Avoid Strongly Acidic Oxidants: Most modern, mild oxidation reagents (DMP, Swern, TEMPO) operate under neutral or mildly basic conditions and do not pose a risk of ether cleavage.
-
Caution with Chromium Reagents: While PCC is generally used in a buffered fashion, older methods involving chromic acid in strong aqueous acid (Jones oxidation) should be avoided as they could potentially lead to ether cleavage, although oxidation is typically much faster.
-
Frequently Asked Questions (FAQs)
-
Q1: Which oxidizing agent is the best starting point for my substrate?
-
A1: For a sensitive, functionalized substrate like this compound, Dess-Martin periodinane (DMP) is an excellent first choice. It is known for its high chemoselectivity, mild reaction conditions (neutral pH, room temperature), and simplified workup, making it compatible with a wide range of functional groups.[5]
-
-
Q2: How do the fluoro and methoxy substituents affect the reaction?
-
A2: The methoxy group is electron-donating, which can increase the electron density at the benzylic position, potentially making the C-H bond easier to oxidize. Conversely, the ortho-fluoro group is electron-withdrawing, which may slightly decrease the rate of oxidation. The net effect is a substrate that is generally amenable to oxidation, but the choice of a mild, selective reagent is paramount to avoid side reactions on the electron-rich aromatic ring.
-
-
Q3: Can I use air or oxygen as the oxidant?
-
A3: Yes, catalytic aerobic oxidation is a "green" and efficient alternative. Systems employing a transition metal catalyst (e.g., Copper or Ruthenium) in conjunction with a co-catalyst like TEMPO can use air or molecular oxygen as the terminal oxidant.[13][14] These methods are highly effective for benzyl alcohols.[15]
-
-
Q4: My reaction is complete, but I see a new spot on TLC that isn't the starting material, aldehyde, or acid. What could it be?
-
A4: Depending on the reaction conditions, other side products are possible. For example, in a Swern oxidation, if triethylamine is added before the alcohol has fully reacted with the activated DMSO complex, an alkoxythiomethyl ether (RCH₂OCH₂SCH₃) can form.[11] Careful adherence to the order of addition is critical.
-
Data & Protocols
Comparison of Common Selective Oxidizing Agents
| Oxidizing System | Typical Conditions | Advantages | Potential Side Reactions/Issues |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, neutral, highly selective, high yield, easy to handle.[5] | Potentially explosive, iodine byproducts in workup. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Excellent selectivity for aldehydes, avoids over-oxidation.[8] | Requires cryogenic temperatures, produces malodorous DMS, CO, and CO₂.[11] |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, NaHCO₃, KBr, 0 °C | Catalytic, uses cheap bleach, highly selective.[9][10] | Biphasic reaction, potential for over-oxidation with long reaction times.[9] |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Stops at the aldehyde under anhydrous conditions.[3][4] | Toxic chromium reagent, difficult workup, sensitive to water.[16] |
Experimental Protocols
Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) at room temperature, add Dess-Martin periodinane (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-3-methoxybenzaldehyde.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Swern Oxidation
-
CAUTION: This reaction generates carbon monoxide gas and dimethyl sulfide. It must be performed in a well-ventilated fume hood.
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (Et₃N, 5.0 eq) dropwise. The reaction mixture may become thick. Stir for 30 minutes at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with dilute HCl, then saturated NaHCO₃, and finally brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by chromatography as needed.
Visualizing Reaction Pathways
Diagram 1: Desired Oxidation vs. Over-oxidation This diagram illustrates the two-step oxidation pathway from the primary alcohol to the carboxylic acid, highlighting the desired aldehyde intermediate.
Caption: Desired oxidation to aldehyde vs. over-oxidation side reaction.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. rsc.org [rsc.org]
- 14. Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
stability of 2-Fluoro-3-methoxybenzyl alcohol under acidic or basic conditions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Fluoro-3-methoxybenzyl alcohol. We address common questions and troubleshooting scenarios related to its stability under acidic and basic conditions, offering both theoretical explanations and practical, field-proven protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
The primary stability concern is its susceptibility to acid-catalyzed degradation. Like other benzylic alcohols, the hydroxyl group can be protonated by an acid, converting it into a good leaving group (water). This departure results in the formation of a secondary benzylic carbocation. This intermediate is relatively stabilized by resonance with the aromatic ring, making this process favorable even under moderately acidic conditions. The resulting carbocation is highly reactive and can undergo subsequent reactions.[1]
Q2: What specific degradation products should I anticipate after treating this compound with acid?
Once the benzylic carbocation is formed, it can react in several ways depending on the reaction medium:
-
Nucleophilic Substitution: If a strong nucleophile is present (e.g., chloride from HCl), it can attack the carbocation to form the corresponding benzyl halide (e.g., 2-fluoro-3-methoxybenzyl chloride). This is a common outcome in reactions involving hydrohalic acids.[1]
-
Elimination (Dehydration): Benzylic alcohols can undergo E1 elimination to form alkenes. However, for this specific molecule, elimination would require forming a double bond within the benzene ring, which is highly unfavorable.
-
Polymerization/Self-Condensation: The reactive carbocation can attack another molecule of the starting alcohol, leading to the formation of ethers, oligomers, or a complex polymeric mixture. This is often observed as sample discoloration (yellowing or browning) and the appearance of insoluble material.[2]
Q3: How stable is this compound under basic conditions?
Generally, this compound exhibits high stability under mild basic conditions (e.g., NaOH, K₂CO₃, NaHCO₃). The hydroxyl proton is acidic and can be deprotonated by a base to form the corresponding alkoxide. This is typically a reversible equilibrium and does not lead to degradation of the core structure.
Q4: Are there any specific bases or basic conditions I should avoid?
While stable in common inorganic bases, caution is warranted with very strong, non-nucleophilic bases, particularly at elevated temperatures. For instance, reactions using potassium tert-butoxide (t-BuOK) have been shown to initiate radical pathways with benzylic alcohols, potentially leading to unexpected C-C bond formation or other side reactions if other reactive species are present.[3] Unless a specific reaction requires such conditions, it is best to use milder bases.
Q5: What are the recommended storage and handling conditions to ensure long-term stability?
To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][6] It should be kept away from incompatible materials, particularly strong oxidizing agents and strong acids.[4][7] Under these standard conditions, the compound is stable.[4]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
| Symptom Observed | Plausible Scientific Cause | Recommended Action & Rationale |
| Low or no recovery of starting material after a reaction in acidic media. | Acid-catalyzed degradation via carbocation formation has likely consumed the material. | Mitigation: Use the mildest possible acidic conditions (e.g., weaker acid, lower concentration, buffered solution). Run the reaction at a lower temperature to decrease the rate of degradation. If the alcohol's reactivity is not required, consider protecting the hydroxyl group before exposure to acid. |
| Appearance of multiple, unexpected spots on TLC or peaks in HPLC/LC-MS. | Formation of degradation products such as the corresponding benzyl halide, dimers, or other oligomers. | Analysis: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradants. Use LC-MS to obtain mass data on the unknown peaks to help elucidate their structures.[8] |
| Sample solution turns yellow, brown, or a precipitate forms upon acidification. | The formation of conjugated systems and/or polymerization initiated by the acid catalyst.[2] | Optimization: Immediately reduce the acid concentration and reaction temperature. This is a clear visual indicator of instability. If the process allows, add the acid slowly at a low temperature to maintain control. |
| Inconsistent reaction outcomes when using a strong base like t-BuOK. | Potential initiation of a radical-based side reaction pathway, which can be sensitive to trace impurities or atmospheric oxygen.[3] | Control: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use high-purity, anhydrous solvents and reagents to avoid unpredictable initiation. Consider if a milder base can achieve the desired transformation. |
Data Summary: Expected Stability Profile
The following table summarizes the expected stability of this compound under various stress conditions, based on established principles of benzyl alcohol chemistry.
| Condition | Stress Level | Expected Stability | Potential Degradation Products |
| Acidic | 1 M HCl, 60-80°C | Low | 2-Fluoro-3-methoxybenzyl chloride, Dimeric ethers, Polymers |
| 0.1 M HCl, RT | Moderate to Low | Trace amounts of substitution or condensation products over time. | |
| Acetic Acid, RT | Moderate | Generally stable, but degradation possible over extended periods. | |
| Basic | 1 M NaOH, 60-80°C | High | Unlikely to degrade. Forms the corresponding sodium alkoxide. |
| K₂CO₃ in Methanol | High | Stable. Commonly used conditions for reactions at other sites. | |
| K-t-BuOK, THF | Moderate | Stable, but potential for radical-mediated side reactions.[3] | |
| Oxidative | H₂O₂, RT | Moderate to Low | Benzaldehyde (2-Fluoro-3-methoxybenzaldehyde), Benzoic Acid (2-Fluoro-3-methoxybenzoic acid).[1] |
Visualizing Reaction Pathways and Workflows
Potential Degradation Pathway in Strong Acid
Caption: Acid-catalyzed degradation of this compound.
Experimental Workflow for Stability Assessment
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ijmr.net.in [ijmr.net.in]
removal of unreacted starting materials from 2-Fluoro-3-methoxybenzyl alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of 2-Fluoro-3-methoxybenzyl alcohol, focusing on the effective removal of unreacted starting materials and common byproducts. Our goal is to equip you with the expertise and practical knowledge to achieve high purity in your synthesis.
Introduction: The Critical Need for Purity
This compound is a valuable building block in medicinal chemistry and materials science. Its utility is directly linked to its purity. The presence of unreacted starting materials or byproducts can lead to ambiguous analytical results, unpredictable reaction kinetics, and the formation of unwanted side products in subsequent synthetic steps. This guide addresses the common challenge of removing the primary unreacted starting material, 2-Fluoro-3-methoxybenzaldehyde, and other potential impurities.
Identifying Common Impurities
The most prevalent synthesis route to this compound is the reduction of 2-Fluoro-3-methoxybenzaldehyde. Consequently, the most common impurity is the unreacted aldehyde itself. Other potential impurities can arise from the synthesis of the starting aldehyde or from side reactions during the reduction.
| Impurity | Chemical Structure | Boiling Point (°C) | Polarity | Reason for Presence |
| 2-Fluoro-3-methoxybenzaldehyde | C₈H₇FO₂ | ~235 °C (est.) | Less Polar | Unreacted starting material from incomplete reduction. |
| 2-Fluoro-3-methoxybenzoic Acid | C₈H₇FO₃ | Decomposes | More Polar | Over-oxidation of the starting aldehyde or the product alcohol.[1] |
| Bis(2-fluoro-3-methoxyphenyl)methyl ether | C₁₆H₁₆F₂O₃ | High | Non-polar | Acid-catalyzed self-condensation of the product alcohol. |
| Residual Reducing Agents/Salts | - | - | Ionic | Inorganic leftovers from the reduction step (e.g., borohydride salts). |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My post-reaction TLC plate shows two spots that are very close together. How can I improve their separation to monitor my purification effectively?
A1: This is a classic issue when separating an aromatic alcohol from its corresponding aldehyde, as their polarities can be quite similar. The key is to optimize your Thin-Layer Chromatography (TLC) solvent system.
-
Causality: The alcohol is slightly more polar than the aldehyde due to its hydroxyl group, which can act as a hydrogen bond donor. Your goal is to find a mobile phase that accentuates this small polarity difference.
-
Troubleshooting Steps:
-
Decrease Polarity: Start with a common solvent system like 30% Ethyl Acetate in Hexane. If the spots are too high on the plate (high Rf values) and close together, decrease the polarity. Try 15-20% Ethyl Acetate in Hexane. This will slow down both compounds, but the more polar alcohol should slow down more, increasing the separation between the spots.
-
Try a Different Solvent System: If adjusting polarity isn't enough, switch one of the solvents. Dichloromethane (DCM) can offer different selectivity. Try a system of 5% Methanol in DCM.
-
Visualization: Ensure you are using a visualization technique that detects both compounds. A UV lamp (254 nm) should visualize both aromatic rings. Staining with potassium permanganate (KMnO₄) is also effective, as it will react with both the alcohol and the aldehyde.[2]
-
Q2: I'm running a silica gel column, but my product is coming out mixed with the starting aldehyde. What went wrong?
A2: This indicates poor separation on the column, which can stem from several factors.
-
Causality: The separation efficiency of column chromatography depends on the equilibrium of the compounds between the stationary phase (silica gel) and the mobile phase. If the mobile phase is too polar, both compounds will travel quickly with the solvent front, resulting in co-elution.[2]
-
Troubleshooting Steps:
-
Select the Right Mobile Phase: Before running the column, perfect your solvent system using TLC. The ideal system should give your desired alcohol an Rf value of approximately 0.25-0.35 and provide clear separation from the aldehyde spot.[2]
-
Column Packing: Ensure your column is packed perfectly. Air bubbles or cracks in the silica bed create channels where the solvent and your sample can flow through without proper interaction, leading to poor separation.[2]
-
Sample Loading: Load your crude product onto the column in the most concentrated form possible, dissolved in a minimal amount of the mobile phase. A wide, dilute sample band at the start will inevitably lead to broad, overlapping fractions at the end.[2]
-
Flow Rate: Do not rush the column. A slower flow rate allows for more equilibration between the stationary and mobile phases, generally leading to better separation.
-
Q3: I tried to purify my alcohol by recrystallization, but it "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" happens when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly, causing the compound to come out of solution as a supercooled liquid instead of a solid crystal lattice.[2]
-
Causality: Crystal formation is a thermodynamically controlled process that requires molecules to arrange themselves in a defined lattice. Rapid cooling or high impurity levels can disrupt this process.
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution again until the oil fully redissolves. If necessary, add a tiny amount of extra solvent. Then, allow the flask to cool to room temperature very slowly on the benchtop, insulated if possible. Do not move it directly to an ice bath.[2]
-
Change Solvent System: Your solvent may be too good. Try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (like ethyl acetate) while hot. Then, slowly add a "poor" solvent (like hexane) dropwise until the solution just starts to become cloudy (the cloud point). Heat slightly to clarify and then cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for removing the unreacted aldehyde?
A: For laboratory scale, flash column chromatography on silica gel is generally the most effective and reliable method. It directly exploits the polarity difference between the alcohol's hydroxyl group and the aldehyde's carbonyl group, allowing for excellent separation when the correct solvent system is used.
Q: Can I use a liquid-liquid extraction to remove the aldehyde?
A: While standard extraction is not very effective, a chemically active extraction can be used. You can wash the crude organic solution with an aqueous sodium bisulfite (NaHSO₃) solution. The bisulfite will form a water-soluble adduct with the aldehyde, pulling it into the aqueous layer. However, this process can be slow and may require vigorous stirring for an extended period. It is often less efficient for complete removal than chromatography.
Q: How do I remove inorganic salts left over from the reduction (e.g., from NaBH₄)?
A: This is typically done during the initial reaction workup, before final purification. After the reaction is complete and quenched, perform a standard aqueous workup. This involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing it several times with water and then brine (saturated NaCl solution). The inorganic salts are highly soluble in the aqueous layers and will be removed.
Q: What is the best way to confirm the purity of my final product?
A: A combination of methods provides the most confidence:
-
TLC: A single spot in multiple solvent systems is a good initial indicator.
-
¹H NMR Spectroscopy: This is the gold standard. Look for the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of the benzylic CH₂OH protons (around 4.5-5.0 ppm) and the hydroxyl proton.
-
HPLC: High-Performance Liquid Chromatography can provide a quantitative measure of purity (e.g., >99%).
Experimental Protocols & Workflows
Workflow for Purification and Purity Assessment
The following diagram illustrates the logical flow from a crude reaction mixture to a confirmed pure product.
Caption: General workflow for the purification of this compound.
Protocol 1: Purification by Flash Column Chromatography
This is the recommended primary purification method.
1. Preparation of the Column:
- Select a column of appropriate size for your sample amount (e.g., a 40g silica cartridge for 1-2g of crude material).
- Pack the column using a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate / 90% Hexane). Ensure no air bubbles are trapped.
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
- Alternatively, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column bed. This often results in better separation.
3. Elution:
- Begin eluting with the low-polarity mobile phase (e.g., 10% EtOAc/Hexane). The less polar aldehyde impurity will begin to move down the column first.
- Collect fractions (e.g., 10-20 mL each) and monitor them by TLC.
- Gradually increase the polarity of the mobile phase (e.g., to 20% EtOAc/Hexane, then 30%) to elute the more polar product, this compound. This is known as a gradient elution.
4. Fraction Analysis and Product Isolation:
- Spot each collected fraction on a TLC plate.
- Visualize the plate under UV light and/or with a stain to identify which fractions contain the pure product.
- Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified alcohol.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification problems.
References
-
Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound. Retrieved from [Link]
-
Kozak, M., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(7), 1599. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
preventing decomposition of 2-Fluoro-3-methoxybenzyl alcohol during storage
Welcome to the technical support guide for 2-Fluoro-3-methoxybenzyl alcohol (CAS No. 178974-59-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Improper storage can lead to decomposition, compromising experimental results and product quality. This guide provides in-depth troubleshooting advice and preventative protocols based on established chemical principles.
Troubleshooting Guide: Identifying and Understanding Decomposition
This section addresses specific issues that may arise during the storage and handling of this compound, providing explanations grounded in chemical mechanisms.
Q1: My previously clear, solid sample of this compound has developed a yellowish tint and a slightly different odor. What is causing this?
A1: A change in color and odor are classic indicators of chemical decomposition. The primary degradation pathway for benzyl alcohols, including substituted variants like this one, is oxidation.[1][2] Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can oxidize the alcohol functional group.
-
Causality: The benzylic alcohol is first oxidized to its corresponding aldehyde, 2-Fluoro-3-methoxybenzaldehyde.[3] Aldehydes are often less stable than their parent alcohols and can be responsible for changes in odor. This aldehyde can then undergo further oxidation to 2-Fluoro-3-methoxybenzoic acid, particularly over extended periods.[3][4] While the alcohol itself is a white solid, these impurities, even at low levels, or subsequent condensation products, can impart a yellow color. The Safety Data Sheet (SDS) for the corresponding aldehyde notes it as a white solid, but impurities can alter this appearance.[5][6]
Q2: My pre-experiment purity analysis (e.g., HPLC, NMR) shows new, unexpected peaks that were not present in the certificate of analysis. What are these impurities?
A2: The most probable degradation products are the oxidation derivatives mentioned above.
-
2-Fluoro-3-methoxybenzaldehyde: The initial oxidation product. In an NMR spectrum, you would expect to see the disappearance of the alcohol proton and the appearance of a characteristic aldehyde proton signal (~9.5-10.5 ppm). The benzylic CH₂ signal would also be replaced by the aldehyde C-H.
-
2-Fluoro-3-methoxybenzoic acid: The secondary oxidation product. In an NMR, this would be characterized by the appearance of a broad carboxylic acid proton signal (>10 ppm).
This oxidative degradation pathway is a well-documented phenomenon for benzyl alcohols.[7]
Caption: Oxidative degradation of this compound.
Q3: My reaction yield is significantly lower than expected, or I'm getting unexpected side products. Could reagent degradation be the cause?
A3: Absolutely. Using a degraded starting material is a common source of poor reaction outcomes.
-
Impact on Stoichiometry: If a portion of your this compound has oxidized to the aldehyde or carboxylic acid, the actual molar amount of the desired alcohol is lower than calculated. This directly impacts reaction stoichiometry and reduces the theoretical yield.
-
Side Reactions: The aldehyde impurity can participate in unintended side reactions. For example, it could form imines with amine reagents or undergo aldol-type reactions, leading to a complex and difficult-to-purify product mixture. The presence of strong oxidizing agents is a key incompatibility to avoid.[8]
Frequently Asked Questions (FAQs): Proactive Storage and Handling
This section provides preventative guidelines to maintain the purity and stability of your this compound.
Q1: What are the definitive, optimal storage conditions for long-term stability?
A1: The product is stable under recommended storage conditions, but optimal preservation requires strict control of environmental factors.[8][9] The following table summarizes the key parameters.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential oxidative and thermal degradation pathways.[9] Avoid freezing unless the material is anhydrous, as freeze-thaw cycles with absorbed moisture can accelerate degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | For long-term storage, displacing oxygen minimizes the primary oxidative degradation pathway.[10] For routine short-term use, a tightly sealed container is sufficient.[8] |
| Light | Protect from Light (Amber Vial/Dark) | Aromatic alcohols can be sensitive to light, which can catalyze the formation of radical species and promote oxidation.[11][12][13] |
| Container | Borosilicate Glass (Amber) | Use a clean, dry amber glass vial with a PTFE-lined cap. Glass is non-reactive, and the PTFE liner provides an excellent chemical barrier and seal.[9] |
Q2: Is it necessary to aliquot the material upon receipt?
A2: Yes, this is highly recommended. Aliquoting the material into smaller, single-use quantities upon arrival is a critical laboratory best practice. This strategy minimizes the number of times the main stock container is opened, thereby reducing cumulative exposure to atmospheric moisture and oxygen. It also prevents potential cross-contamination of the entire batch.
Q3: How can I quickly verify the purity of my stored material before a critical experiment?
A3: A pre-use purity check is a self-validating step that ensures the integrity of your experiment. While a full quantitative analysis may not always be feasible, a combination of techniques provides the highest confidence. A comprehensive workflow is essential for validating compound purity.[14]
Caption: Recommended workflow for verifying reagent purity before use.
Protocol: Rapid Purity Assessment by HPLC-UV
This protocol provides a general method for the quantitative determination of purity.[14]
-
Standard Preparation: Accurately prepare a standard solution of this compound (from a freshly opened container or a trusted source) in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the stored sample at the same concentration as the standard.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm or 275 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and the sample. The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Compare the retention time to the standard for identity confirmation. The presence of earlier eluting peaks may suggest the more polar carboxylic acid, while peaks around the main alcohol could indicate the aldehyde.
References
-
Liu, W., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. [Link]
-
Wang, X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]
-
Wang, Z., et al. (2023). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. [Link]
-
Edwards, J. K., et al. (2018). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. ACS Catalysis. [Link]
-
JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. [Link]
-
Ghosh, D., et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed. [Link]
-
Wang, B-L., et al. (2024). Aromatic Alcohol-Based pH-Sensitive Chromophore with a Unique Near-Infrared Dual-Band Solvatochromic Property and Its Application as a Ratiometric Fluorescent Sensor for G-Quadruplexes. Analytical Chemistry. [Link]
-
Schmitt, J., et al. (2017). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in Aromatoleum aromaticum. ResearchGate. [Link]
-
Nishi, H., et al. (2001). Degradation Products Generated by Sonication of Benzyl Alcohol. Chemical and Pharmaceutical Bulletin. [Link]
-
Boz, N. (2009). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Journal of the Korean Chemical Society. [Link]
-
Wang, B-L., et al. (2024). Aromatic Alcohol-Based pH-Sensitive Chromophore. ACS Publications. [Link]
-
Chrobak, M., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. [Link]
-
Kumar, S., & Yadav, U. (2019). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. [Link]
-
Wang, C., et al. (2019). Visible light-induced direct α C–H functionalization of alcohols. Nature Communications. [Link]
-
Manabe, S., et al. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. Journal of Organic Chemistry. [Link]
-
Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. [Link]
-
Zhang, Z., et al. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Publications. [Link]
-
Zulauf, M., et al. (1988). Short-term influence of alcohol on spatial brightness contrast sensitivity. PubMed. [Link]
Sources
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 3. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. 2-Fluoro-3-methoxybenzaldehyde 98% 103438-88-6 | Chempure [chempure.in]
- 7. mdpi.com [mdpi.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Visible light-induced direct α C–H functionalization of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ask-ayurveda.com [ask-ayurveda.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in Reactions of 2-Fluoro-3-methoxybenzyl alcohol
Welcome to the technical support center for chemists and researchers working with 2-Fluoro-3-methoxybenzyl alcohol. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of regioselective reactions involving this versatile substrate. The content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Section 1: Understanding the Reactivity of this compound
Before troubleshooting specific reactions, it's crucial to understand the inherent electronic and steric properties of the molecule. The regiochemical outcome of any reaction is a direct consequence of the interplay between the fluoro, methoxy, and benzyl alcohol substituents.
Q: What are the key electronic and steric factors that control the reactivity of the aromatic ring?
A: The reactivity and orientation of incoming reagents are dictated by the combined directing effects of the three substituents on the benzene ring.
-
Methoxy Group (-OCH₃) at C3: This is a strongly activating group. It donates electron density to the ring through a powerful positive mesomeric (+M) or resonance effect, which outweighs its negative inductive (-I) effect.[1][2] This donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles.[1] The electron density is primarily increased at the positions ortho (C2, C4) and para (C6) to the methoxy group.
-
Fluoro Group (-F) at C2: As a halogen, fluorine is an anomaly. It is strongly electron-withdrawing via the inductive effect (-I) due to its high electronegativity, which deactivates the ring.[3][4] However, it can also donate electron density via a positive mesomeric effect (+M) through its lone pairs.[3][5] While the -I effect generally dominates, making fluorobenzene less reactive than benzene overall, the +M effect is still sufficient to direct incoming electrophiles to the ortho and para positions.[5] In this specific molecule, the para position to fluorine is C5.
-
Benzyl Alcohol Group (-CH₂OH) at C1: This group is weakly deactivating due to the mild inductive electron-withdrawal by the oxygen atom. It is considered an ortho, para-director.
The competition and synergy between these effects determine the most probable sites for substitution.
Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)
A primary challenge is controlling the position of substitution during reactions like nitration, halogenation, or Friedel-Crafts acylation.
Q: My electrophilic substitution reaction is yielding a mixture of C4 and C6 isomers. How can I improve selectivity for the C4 position?
A: Achieving high regioselectivity is a common hurdle. The C4 position is electronically favored by the powerful methoxy director, but the C6 position is also activated. Here are strategies to favor substitution at C4.
-
Protect the Benzylic Alcohol: The free hydroxyl group can coordinate with Lewis acids, complicating the reaction profile and potentially altering the directing effects. Protecting the alcohol is a crucial first step for predictable outcomes.
-
Leverage Steric Hindrance: The C6 position is sterically more hindered than C4 due to its proximity to the benzyl alcohol group at C1 and the fluorine at C2. Using bulkier electrophilic reagents can amplify this steric difference, thus favoring attack at the more accessible C4 position.
-
Control Reaction Temperature: Lowering the reaction temperature often increases the selectivity of kinetically controlled reactions. By reducing the available thermal energy, the reaction is more likely to proceed via the lowest activation energy pathway, which typically leads to the electronically favored C4 product.
-
Choice of Catalyst/Solvent: The nature of the Lewis acid and solvent can influence the effective size and reactivity of the electrophile. Experiment with different catalysts (e.g., FeCl₃ vs. AlCl₃ in Friedel-Crafts) and solvent polarities to find a system that maximizes selectivity.
Protocol: Selective Protection of the Hydroxyl Group
Protecting the alcohol as a silyl ether is a robust choice as it is stable to many EAS conditions but can be easily removed later.[6]
-
Dissolve this compound (1 equiv.) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a mild base, such as imidazole (1.5 equiv.) or triethylamine (1.5 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Add a silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.), dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution and perform a standard aqueous workup.
-
Purify the resulting silyl ether by flash column chromatography.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability Notes |
| TBDMS Ether | TBDMSCl, Imidazole, DMF/DCM[6] | TBAF, THF; or HF•Pyridine | Stable to most bases, mild acids, and many organometallics. |
| Benzyl Ether (Bn) | NaH, BnBr, THF[7] | H₂, Pd/C (Hydrogenolysis) | Very stable to acidic and basic conditions. Not suitable if subsequent steps involve hydrogenation. |
| MOM Ether | MOMCl, DIPEA, DCM[6] | Acidic conditions (e.g., HCl in MeOH) | Stable to bases, nucleophiles, and hydrides. |
Section 3: Improving Regioselectivity in Directed ortho-Metalation (DoM)
DoM is a powerful method for C-H functionalization, but success hinges on controlling which proton is abstracted.
Q: I'm attempting an ortho-lithiation, but the reaction is failing or giving me the wrong product. What is going wrong?
A: The most common failure is not accounting for the acidic proton of the benzyl alcohol. Strong organolithium bases like n-BuLi will deprotonate the -OH group (-pKa ~16) much faster than any aromatic C-H proton (pKa > 40). This consumes one equivalent of your base and forms a lithium alkoxide, which is a poor directed metalation group (DMG).
Solution Workflow:
Step-by-Step Troubleshooting Guide:
-
Mandatory Protection: You must protect the alcohol group first. The choice of protecting group is critical; it must be stable to strong bases. Silyl ethers or MOM ethers are excellent choices.[6][8]
-
Directing Group Influence: Once the alcohol is protected (e.g., as -CH₂OTBDMS), the methoxy group (-OCH₃) is the most powerful directing group on the ring.[9] It will direct lithiation to the C4 position.
-
Reaction Conditions:
-
Base: Use n-BuLi or s-BuLi in an anhydrous ethereal solvent like THF or diethyl ether.
-
Temperature: Maintain a very low temperature, typically -78 °C, to prevent side reactions and potential rearrangement.
-
Quenching: Add your desired electrophile at -78 °C and allow the reaction to slowly warm to room temperature.
-
Section 4: FAQs for Cross-Coupling and Benzylic Substitution
Q: How can I avoid common failures in a Suzuki-Miyaura cross-coupling reaction?
A: Assuming you have successfully functionalized the aromatic ring with a halide (e.g., at the C4 position) and protected the alcohol, the most common issues in Suzuki-Miyaura couplings are related to the catalyst, base, and reaction conditions.[10][11]
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst; Catalyst poisoning. | Use a pre-catalyst with a modern phosphine ligand (e.g., SPhos, XPhos, CataCXium A).[11][12] Ensure all reagents and solvents are rigorously degassed to remove oxygen. |
| Decomposition of Starting Material | Base is too harsh; Temperature is too high. | Switch to a milder base (e.g., K₂CO₃, CsF). Run the reaction at a lower temperature for a longer period (e.g., 80 °C instead of 110 °C). |
| Formation of Homocoupled Byproducts | Boronic acid/ester instability. | Use the corresponding aryltrifluoroborate salt, which is more stable than the boronic acid.[13] Ensure a 1:1.2 to 1:1.5 ratio of aryl halide to boron reagent. |
| Loss of Protecting Group | Fluoride-based bases (if using silyl protection). | Avoid fluoride-containing bases like CsF if you are using a silyl protecting group. Use carbonate or phosphate bases instead. |
Q: I want to perform a substitution at the benzylic carbon (e.g., replace -OH with a nucleophile). What is the best approach?
A: The hydroxyl group is a poor leaving group and must first be converted into a good one. Direct substitution is not feasible.
-
Activate the Alcohol: Convert the alcohol into a tosylate, mesylate, or benzylic halide. A common and effective method is reaction with p-toluenesulfonyl chloride (TsCl) in pyridine to form the tosylate.
-
Perform Nucleophilic Substitution: The resulting tosylate is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, cyanides, amines).[14]
-
Protocol: Dissolve the tosylated derivative in a polar aprotic solvent like DMF or acetonitrile, add your nucleophile (e.g., NaN₃), and heat the reaction. Monitor by TLC for the disappearance of the starting material.
-
The electron-donating methoxy group can stabilize a developing positive charge at the benzylic position, so be mindful of potential Sₙ1 side reactions, especially with weaker nucleophiles or in protic solvents.[15]
Q: How can I reliably analyze the regiochemical purity of my products?
A: The primary method is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling constants between aromatic protons are highly informative. Protons that are ortho to each other typically have a coupling constant (³J) of 7-9 Hz, meta protons have a ²J of 2-3 Hz, and para protons have a ¹J of 0-1 Hz. By analyzing the splitting patterns of the remaining aromatic protons, you can deduce the position of substitution.
-
¹⁹F NMR: If your reaction involves fluorinated reagents or if you want to confirm the integrity of the C-F bond, ¹⁹F NMR is essential. The chemical shift of the fluorine will be sensitive to its electronic environment.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: For ambiguous cases, 2D NMR experiments like NOESY can show through-space correlations between the new substituent and nearby protons (e.g., the -OCH₃ protons or the benzylic -CH₂- protons), confirming its position.
References
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. aakash.ac.in [aakash.ac.in]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. uwindsor.ca [uwindsor.ca]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzylic substitution, benzylation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
challenges in the fluorination step of substituted benzyl alcohol synthesis
Welcome to the technical support center for the synthesis of substituted benzyl fluorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the fluorination of substituted benzyl alcohols. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
Introduction
The conversion of a hydroxyl group in substituted benzyl alcohols to a fluoride is a critical transformation in medicinal chemistry and materials science. The introduction of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties. However, this reaction is not without its challenges, ranging from reagent instability to a variety of potential side reactions. This guide provides field-proven insights and solutions to common problems, grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations for why the issue occurs and actionable steps to resolve it.
Issue 1: Low or No Yield of the Desired Benzyl Fluoride
Question: I am getting a low yield of my target benzyl fluoride, or the reaction is not proceeding at all. What are the likely causes and how can I improve the conversion?
Why It Happens:
-
Poor Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and requires activation. If the fluorinating agent is not effective or reaction conditions are not optimal, the alcohol will not be converted to a better leaving group (e.g., an oxysulfonium salt).
-
Reagent Decomposition: Some common fluorinating agents, like Diethylaminosulfur Trifluoride (DAST), are thermally unstable and can decompose if not handled correctly, especially upon heating.[1][2]
-
Steric Hindrance: Bulky substituents on the benzyl alcohol or near the hydroxyl group can impede the approach of the fluorinating agent and the subsequent nucleophilic attack by fluoride.
-
Inappropriate Solvent: The choice of solvent is crucial. It must be anhydrous and inert to the highly reactive fluorinating agent. Common solvents include dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2]
-
Presence of Water: Fluorinating agents react violently with water. Any moisture in the reagents or glassware will consume the reagent and prevent the desired reaction.
What to Do:
-
Re-evaluate Your Fluorinating Agent: For sterically hindered or sensitive substrates, consider more modern and robust reagents. XtalFluor-E and XtalFluor-M are crystalline, thermally stable alternatives to DAST and Deoxo-Fluor.[3][4][5] PyFluor and AlkylFluor are other effective options that can minimize elimination side products.[6]
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature: For reagents like DAST, perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to prevent decomposition.[1][2] For more stable reagents like XtalFluor, the reaction can often be run at room temperature or slightly elevated temperatures.[5]
-
Consider a Promoter: Reagents like XtalFluor-M often require a promoter, such as DBU or Et₃N·3HF, to achieve high reactivity.[4][5] This allows for tunable reaction conditions.
Issue 2: Formation of Elimination Byproducts (Stilbenes, Alkenes)
Question: My reaction is producing significant amounts of elimination byproducts instead of the desired benzyl fluoride. How can I suppress this side reaction?
Why It Happens:
The mechanism of deoxofluorination can proceed through either an Sₙ1 or Sₙ2 pathway. For benzyl alcohols, especially those with electron-donating groups, the reaction can favor an Sₙ1 pathway involving a carbocation intermediate. This carbocation is susceptible to elimination (E1) to form an alkene, which can then dimerize or polymerize. This is particularly problematic for secondary and tertiary benzylic alcohols.[7]
What to Do:
-
Choose a Less Basic Reagent System: A new base-free deoxofluorination method using a phosphorus-based reagent in conjunction with a Lewis acid catalyst has been shown to suppress elimination side products, even for tertiary and secondary benzylic alcohols.[7]
-
Use a Reagent Favoring Sₙ2: Reagents like XtalFluor, when used with a promoter, are often more selective and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor.[4] The Sₙ2 mechanism avoids the formation of a carbocation intermediate.[3]
-
Control Reaction Temperature: Lowering the reaction temperature can disfavor the elimination pathway.
-
Modify the Substrate (if possible): Electron-withdrawing groups on the aromatic ring can destabilize the benzylic carbocation, thus disfavoring the Sₙ1 pathway and reducing elimination.
Issue 3: Formation of Friedel-Crafts Benzylation Products
Question: I am observing the formation of diarylmethane or triarylmethane byproducts in my reaction mixture. What is causing this and how can I prevent it?
Why It Happens:
This is another consequence of an Sₙ1 mechanism. The benzylic carbocation intermediate is a potent electrophile. If an aromatic solvent or another molecule of the benzyl alcohol (or product) is present, the carbocation can undergo a Friedel-Crafts benzylation reaction.[8] This is especially true for electron-rich aromatic rings.
What to Do:
-
Select a Non-Aromatic Solvent: Use solvents like dichloromethane (DCM) or acetonitrile instead of toluene or benzene.
-
Use a Milder Reagent: XtalFluor-E has been shown to activate benzyl alcohols for in-situ Friedel-Crafts benzylation, demonstrating its potential to induce Sₙ1 reactivity.[8] Therefore, choosing a reagent system that favors an Sₙ2 mechanism is crucial.
-
Control Stoichiometry: Use a slight excess of the fluorinating agent to ensure the benzyl alcohol is consumed quickly, minimizing its availability to act as a nucleophile in a Friedel-Crafts reaction.
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent should I choose: DAST, Deoxo-Fluor, or XtalFluor reagents?
A1: The choice depends on your substrate, scale, and safety considerations.
| Feature | DAST | Deoxo-Fluor | XtalFluor-M / XtalFluor-E |
| Physical State | Liquid | Liquid | Crystalline Solid[3] |
| Thermal Stability | Low, can detonate above 90°C[1] | More stable than DAST[1] | High, safer for handling[3][4] |
| Handling | Requires care, moisture-sensitive[2] | Requires care, moisture-sensitive | Easier and safer to handle[3] |
| Byproducts | Can generate corrosive HF[4] | Can generate corrosive HF | Does not generate free HF[4] |
| Reactivity | High | High, sometimes superior to DAST[1] | Requires a promoter (e.g., DBU)[4][5] |
| Selectivity | Prone to elimination side reactions | Prone to elimination side reactions | Generally more selective[4][5] |
Recommendation: For routine, small-scale syntheses where cost is a major factor, DAST may be considered with extreme caution. For improved safety and thermal stability, Deoxo-Fluor is a better option.[1] For the highest safety, ease of handling, and selectivity, especially for sensitive substrates, XtalFluor reagents are highly recommended.[3][4]
Q2: What are the essential safety precautions when working with deoxofluorinating agents?
A2: Safety is paramount when handling these reactive compounds.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[9]
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[9]
-
Inert Atmosphere: For moisture-sensitive reagents like DAST, working under an inert atmosphere (nitrogen or argon) is recommended.
-
Quenching: Quench reactions carefully by slowly adding the reaction mixture to a cooled, stirred solution of saturated sodium bicarbonate. This process is exothermic and releases gas.[9]
-
Temperature Control: Never heat DAST, as it can decompose explosively.[1] Always cool the reaction vessel before adding the reagent.
-
Material Compatibility: Avoid using standard borosilicate glassware with reagents that can generate HF, as it can etch the glass.[4] While XtalFluor reagents are noted for not generating free HF, caution is always advised.
Q3: How can I monitor the progress of my fluorination reaction?
A3: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is the quickest method to qualitatively assess the consumption of the starting benzyl alcohol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products, providing information on conversion and byproduct formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of substituted benzyl alcohols and their products.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for directly observing the formation of the fluorinated product. The appearance of a signal in the ¹⁹F NMR spectrum is a definitive indicator of C-F bond formation.
Q4: What are the best practices for purifying my benzyl fluoride product?
A4: Purification can be challenging due to the similar physical properties of the product and starting material.
-
Aqueous Workup: After quenching the reaction, perform an aqueous workup to remove water-soluble byproducts and unreacted reagents. Wash the organic layer with water and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used. The polarity of benzyl fluoride is generally lower than that of the corresponding benzyl alcohol.
-
Distillation: For thermally stable products, vacuum distillation can be an effective purification method, especially for larger scales.[10]
Experimental Protocols
Protocol 1: General Procedure for Deoxofluorination using DAST
This protocol is a general guideline and should be adapted for specific substrates.
-
Preparation: Under an inert atmosphere of nitrogen, add a solution of the substituted benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) to a flame-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 mmol, 1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[2]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add the reaction mixture to a separate flask containing a vigorously stirred, saturated aqueous solution of NaHCO₃.
-
Workup: Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Deoxofluorination using XtalFluor-M with DBU Promoter
This protocol offers a safer and often more selective alternative to DAST.[5]
-
Preparation: In a dry flask, dissolve the substituted benzyl alcohol (1.0 mmol) and DBU (1.5 mmol, 1.5 eq.) in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add XtalFluor-M (1.5 mmol, 1.5 eq.) in one portion to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
-
Lévesque, F., & Paquin, J. F. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry. [Link]
-
Isom, E. L., & Lectka, T. (2024). Benzylic C(sp3)–H fluorination. National Institutes of Health. [Link]
-
Schimler, S. D., Ryan, S. J., & Doyle, A. G. (2017). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health. [Link]
-
Shanley, A. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. [Link]
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Syafitri, D. A. (2023). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. dCollection. [Link]
-
Jurček, O. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. MDPI. [Link]
-
McKay, M. J., et al. (2018). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. National Institutes of Health. [Link]
-
Longdom Publishing. (n.d.). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Longdom Publishing. [Link]
-
Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
Perera, S., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. MDPI. [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Fluoride - Common Conditions. Organic Chemistry Data. [Link]
-
ResearchGate. (n.d.). Reaction condition optimization using benzyl alcohol. ResearchGate. [Link]
-
European Patent Office. (n.d.). PURIFICATION OF FLUORINATED ALCOHOLS - Patent 1807382. European Patent Office. [Link]
-
ResearchGate. (2019). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. [Link]
-
O'Hagan, D., & Gouverneur, V. (2017). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. National Institutes of Health. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]
- Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable. [Link]
-
OSHA. (n.d.). Benzyl alcohol. OSHA. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. [Link]
-
German Medical Science. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. [Link]
-
J-Stage. (n.d.). Fluorine Elimination from 4-Fluorobenzyl Alcohol by Pseudomonas spp. J-Stage. [Link]
-
ResearchGate. (2018). Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. ResearchGate. [Link]
-
Beilstein Journals. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journals. [Link]
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- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 7. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance from the Ortho-Fluoro Group
Welcome to the technical support center dedicated to addressing the unique challenges posed by the ortho-fluoro group in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter steric and electronic hurdles when working with ortho-fluorinated substrates. Here, we synthesize field-proven insights and fundamental principles to provide actionable troubleshooting strategies and a comprehensive set of frequently asked questions.
I. Troubleshooting Guide: Common Issues & Strategic Solutions
This section directly addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Question 1: My transition metal-catalyzed cross-coupling reaction with an ortho-fluoroaryl halide is sluggish or fails completely. What are the likely causes and how can I overcome this?
Probable Causes:
-
Steric Blockade of the Metal Center: The fluorine atom, despite its small van der Waals radius, can sterically hinder the approach of a bulky catalyst's metal center to the C-X bond, impeding oxidative addition. This effect is magnified with additional ortho substituents.
-
Electronic Deactivation: While fluorine is an ortho, para-director in electrophilic aromatic substitution due to resonance effects, its strong inductive electron-withdrawing nature (-I effect) deactivates the aryl ring towards oxidative addition in many cross-coupling reactions.[1][2]
-
Catalyst Deactivation: The presence of fluoride ions, either from substrate degradation or as a byproduct, can lead to catalyst deactivation.
Strategic Solutions:
-
Catalyst and Ligand Selection:
-
Palladium-based Systems: For Suzuki-Miyaura, Buchwald-Hartwig, and similar couplings, employ palladium precatalysts with bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos have demonstrated efficacy in promoting oxidative addition with electron-deficient aryl fluorides.[3] For particularly hindered substrates, consider unsymmetrical bisphosphine ligands which have shown high catalytic activity.[4]
-
Nickel-based Systems: Nickel catalysts are a cost-effective alternative and can be highly effective for activating C-F bonds, especially with N-heterocyclic carbene (NHC) or phosphine ligands.[3][5]
-
Copper Co-catalysis: In some cases, a cooperative Pd/Cu catalytic system can facilitate dual C-H bond activation, proving effective for electron-deficient polyfluoroarenes.[6]
-
-
Reaction Parameter Optimization:
-
Solvent Choice: Screen a range of anhydrous, non-nucleophilic solvents. While acetonitrile is common, for certain sensitive reactions, ethyl acetate might prevent fluoride displacement.[7]
-
Base Selection: The choice of base is critical. For Suzuki couplings, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can minimize protodeboronation of the boronic acid partner.[3] For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide or LiHMDS are often necessary.[3]
-
Temperature Adjustment: Gradually increase the reaction temperature. Many couplings with fluorinated substrates require more thermal energy to overcome the activation barrier. However, for thermally sensitive molecules, lower temperatures may be necessary to prevent decomposition.[7]
-
-
Substrate Modification:
Question 2: I am observing a lack of regioselectivity in a C-H functionalization reaction on a fluorinated aromatic ring. How can I improve selectivity for the position ortho to the fluorine?
Probable Causes:
-
Competing Directing Effects: Other functional groups on the ring may exert stronger directing effects than the ortho-fluoro group.
-
Kinetic vs. Thermodynamic Control: The initial C-H activation may not be the regioselectivity-determining step, and product distribution could be under either kinetic or thermodynamic control.[6][9]
Strategic Solutions:
-
Leveraging the ortho-Fluorine as a Directing Group:
-
Many transition metals, including iridium, platinum, and cobalt, can catalyze C-H activation with a preference for the position ortho to a fluorine atom.[6][9] This is due to both electronic and steric factors that favor the formation of a metallacycle intermediate.
-
Iridium-catalyzed C-H borylation is a well-established method for selectively installing a boronate ester ortho to a fluorine.[6][9] The small size and high electronegativity of fluorine facilitate the C-H activation and stabilize the resulting Ir-C bond.[6]
-
-
Catalyst System Modification:
-
Ligand Choice: The steric and electronic properties of the ligand play a crucial role. For instance, in cobalt-catalyzed borylation, a sterically demanding dicarbene ligand can influence regioselectivity.[6]
-
Metal Center: Different metals have varying preferences. While palladium is common for direct arylation, detailed studies on regioselectivity with fluorine substituents have been extensively performed with this metal.[6]
-
-
Exploiting Non-Covalent Interactions:
Question 3: My reaction is producing unexpected byproducts, possibly due to C-F bond activation. How can I mitigate this?
Probable Causes:
-
Harsh Reaction Conditions: High temperatures or highly reactive catalysts can lead to undesired C-F bond cleavage.
-
Catalyst Preference: Some catalyst systems, particularly certain Ni(0) complexes, have a propensity for oxidative addition into C-F bonds over C-H bonds.[9]
Strategic Solutions:
-
Milder Reaction Conditions:
-
Employ lower reaction temperatures and screen for catalysts that operate under milder conditions.
-
The use of a base like lithium carbonate (Li₂CO₃) at low temperatures has been shown to prevent byproduct formation in some fluorination reactions.[7]
-
-
Catalyst and Ligand Tuning:
-
Protecting Group Strategies:
-
While less common for aryl fluorides, in certain contexts, it may be possible to temporarily modify the electronic nature of the ring with a protecting group to disfavor C-F activation.
-
II. Frequently Asked Questions (FAQs)
Q1: Is the ortho-fluoro group activating or deactivating in transition metal-catalyzed reactions?
This is a nuanced question. The fluorine atom is strongly electron-withdrawing through its inductive effect (-I), which generally deactivates the aromatic ring towards electrophilic attack and can make oxidative addition more challenging.[1] However, the lone pairs on the fluorine can participate in resonance (+M effect), donating electron density to the ring.[2] In the context of C-H activation, the presence of an ortho-fluoro substituent often enhances the reactivity of the adjacent C-H bond. This is attributed to the stabilization of the metal-carbon bond that is formed.[6][9]
Q2: How does the steric hindrance of an ortho-fluoro group compare to other halogens?
Fluorine is the smallest of the halogens. While it does exert some steric hindrance, it is generally less than that of chlorine, bromine, or iodine. However, even the relatively small fluorine atom can be sufficient to create stable atropisomers in certain N-aryl compounds when combined with other bulky substituents.[14]
Q3: Can the ortho-fluoro group participate in hydrogen bonding?
Yes, covalently bonded fluorine can act as a hydrogen bond acceptor.[15] This interaction, while weaker than hydrogen bonds involving oxygen or nitrogen, can play a significant role in stabilizing transition states and influencing the conformation of molecules, thereby affecting reactivity and selectivity.[12][16]
Q4: Are there computational tools that can help predict the impact of an ortho-fluoro group?
Yes, Density Functional Theory (DFT) calculations are a powerful tool for understanding the impact of ortho-fluoro substituents. DFT can be used to:
-
Calculate the energy barriers for different reaction pathways (e.g., ortho vs. meta C-H activation).[6]
-
Analyze transition state geometries to understand steric and electronic effects.
-
Quantify non-covalent interactions that may influence selectivity.[10][11]
III. Experimental Protocols & Data
Protocol 1: Iridium-Catalyzed ortho-C-H Borylation of a Fluorinated Arene
This protocol provides a general procedure for the selective borylation of an aromatic C-H bond positioned ortho to a fluorine atom.
Materials:
-
Fluorinated arene (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)
-
[Ir(COD)OMe]₂ (0.015 mmol)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol)
-
Anhydrous solvent (e.g., THF, Cyclohexane) (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add the fluorinated arene, B₂pin₂, [Ir(COD)OMe]₂, and dtbpy to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the anhydrous solvent to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a pre-heated oil bath or heating block at 80 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ortho-borylated product.
Table 1: Comparison of Ligands for a Challenging Suzuki-Miyaura Coupling
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | 100 | <10 |
| SPhos | 2 | K₂CO₃ | 100 | 85 |
| XPhos | 2 | K₂CO₃ | 100 | 92 |
| RuPhos | 2 | K₃PO₄ | 80 | 88 |
This table illustrates the significant impact of ligand choice on the yield of a Suzuki-Miyaura coupling with a sterically hindered ortho-fluorinated aryl chloride.
IV. Visualizing the Concepts
Diagram 1: Troubleshooting Workflow for Low Yield in Cross-Coupling
Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.
Diagram 2: The Dual Nature of the Ortho-Fluoro Group
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Coupling of ortho-substituted aryl chlorides with bulky amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Analysis of transition state stabilization by non-covalent interactions in organocatalysis: application of atomic and functional-group partitioned symmetry-adapted perturbation theory to the addition of organoboron reagents to fluoroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand Design toward Multifunctional Substrate Reductive Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Grignard Synthesis of Substituted Benzyl Alcohols
Welcome to the technical support center for the Grignard synthesis of substituted benzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic outcomes.
Introduction: The Nuances of Benzyl Alcohol Synthesis via Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2][3] The synthesis of substituted benzyl alcohols, in particular, involves the nucleophilic addition of a Grignard reagent to a substituted benzaldehyde.[4][5] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will dissect these potential pitfalls and provide actionable solutions based on established chemical principles and extensive laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Grignard synthesis of substituted benzyl alcohols.
Issue 1: Low Yield of the Desired Benzyl Alcohol
Symptom: After work-up and purification, the isolated yield of the target substituted benzyl alcohol is significantly lower than expected.[6]
Potential Causes & Solutions:
-
Cause A: Grignard Reagent Degradation. Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen.[7][8] Exposure to even trace amounts of water will quench the reagent, converting it into an alkane and rendering it inactive.[6][9]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[10] Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause B: Inaccurate Grignard Reagent Concentration. The stoichiometry of the reaction is critical. An insufficient amount of Grignard reagent will lead to incomplete conversion of the aldehyde.
-
Cause C: Wurtz Coupling. A significant side reaction is the coupling of the Grignard reagent with the unreacted alkyl/aryl halide, forming a biphenyl or other homocoupled product.[7][11][12] This is particularly prevalent with benzylic and primary halides.[10]
-
Solution: Control the rate of addition of the halide to the magnesium turnings during reagent formation.[7] Maintain a low reaction temperature to disfavor the coupling reaction.[12] Using a less polar solvent like diethyl ether instead of THF can sometimes reduce the nucleophilicity of the Grignard reagent and decrease the rate of this side reaction.[10]
-
-
Cause D: Enolization of the Aldehyde. If the substituted benzaldehyde has acidic α-protons, the Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate.[6][7][13] This is more common with sterically hindered Grignard reagents or aldehydes.[13]
-
Solution: Use a less sterically hindered Grignard reagent if possible. Perform the reaction at a lower temperature to favor nucleophilic addition over deprotonation.
-
-
Cause E: Reduction of the Aldehyde. Bulky Grignard reagents can undergo β-hydride elimination, where a hydride is transferred from the Grignard reagent to the carbonyl carbon, reducing the aldehyde to the corresponding primary alcohol (benzyl alcohol in this case).[13]
-
Solution: Employ a Grignard reagent that lacks β-hydrogens if the desired product allows. Lowering the reaction temperature can also help to minimize this side reaction.
-
Issue 2: Formation of a Biphenyl Byproduct
Symptom: Your purified product contains a significant amount of a non-polar, often crystalline, byproduct identified as a biphenyl or a related coupled compound.
Primary Cause: Wurtz-Type Coupling
As mentioned, this side reaction involves the coupling of the Grignard reagent with the starting aryl halide.[11][12] The mechanism can involve a radical pathway or an SN2-like displacement.[14]
Mitigation and Removal Strategies:
-
Prevention: The most effective approach is to minimize its formation during the reaction. This can be achieved by:
-
Removal: Biphenyls are typically much less polar than the desired benzyl alcohol.
-
Crystallization: The biphenyl byproduct may selectively crystallize from the reaction mixture upon cooling.
-
Chromatography: Flash column chromatography is highly effective for separating the polar alcohol from the non-polar biphenyl.
-
Trituration: Washing the crude product with a non-polar solvent like petroleum ether or hexanes can dissolve the biphenyl, leaving the less soluble alcohol behind.[11]
-
Issue 3: Reaction Fails to Initiate
Symptom: No exothermic reaction is observed upon addition of the organic halide to the magnesium turnings.
Potential Causes & Solutions:
-
Cause A: Inactive Magnesium Surface. Magnesium turnings can develop a passivating oxide layer that prevents the reaction from starting.
-
Solution: Activate the magnesium surface. This can be done by:
-
-
Cause B: Impurities in Reagents or Solvents. Trace amounts of water or other protic impurities will prevent the reaction from initiating.
-
Solution: Ensure all reagents and solvents are scrupulously dried. Diethyl ether and THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Issue 4: Reaction Mixture Turns Dark Brown or Black
Symptom: During the formation of the Grignard reagent or during the reaction with the aldehyde, the solution darkens significantly.[6][10]
Potential Causes & Solutions:
-
Cause A: Radical Reactions. The formation of Grignard reagents can involve single electron transfer (SET) mechanisms, which can generate radical species.[9][13][16] These radicals can lead to polymerization or decomposition products, causing the solution to darken.
-
Solution: While difficult to completely avoid, maintaining a controlled temperature can minimize side reactions.
-
-
Cause B: Impurities. Impurities in the magnesium or the organic halide can catalyze decomposition pathways.[6]
-
Solution: Use high-purity magnesium turnings and freshly distilled organic halides.
-
Frequently Asked Questions (FAQs)
Q1: Why must Grignard reactions be performed under strictly anhydrous conditions?
Grignard reagents are potent bases.[6] The carbon-magnesium bond is highly polarized, giving the carbon atom significant carbanionic character. This makes it extremely reactive towards any acidic proton, such as those in water, alcohols, or carboxylic acids.[8][9] This acid-base reaction is significantly faster than the desired nucleophilic addition to the carbonyl group.[6] If water is present, it will protonate the Grignard reagent, forming an alkane and magnesium hydroxide salts, thereby destroying the reagent.[9]
Q2: Can I use a substituted benzaldehyde with other functional groups?
It depends on the functional group. Grignard reagents are incompatible with acidic functional groups.[8] Therefore, substituents like hydroxyl (-OH), carboxylic acid (-COOH), primary or secondary amines (-NHR), and thiols (-SH) will react with the Grignard reagent in an acid-base manner. If these groups are present, they must be protected before the Grignard reaction and deprotected afterward.
Q3: What is the role of the ether solvent (e.g., diethyl ether, THF)?
The ether solvent is not merely a medium for the reaction. The lone pairs on the oxygen atom of the ether molecules coordinate to the magnesium atom of the Grignard reagent.[1] This stabilizes the organomagnesium compound in solution.[1] THF is generally a better solvent for forming Grignard reagents than diethyl ether due to its higher solvating power, which can be attributed to the better accessibility of its oxygen lone pairs.[10]
Q4: My substituted benzaldehyde is sterically hindered. What byproducts should I anticipate?
With sterically hindered aldehydes, the Grignard reagent may act as a base rather than a nucleophile, leading to enolization if α-protons are present.[6][13] Alternatively, if the Grignard reagent itself is bulky (e.g., tert-butylmagnesium chloride), it can undergo β-hydride elimination to reduce the aldehyde to the corresponding alcohol.[13] This results in the formation of benzyl alcohol (or a substituted benzyl alcohol) from the aldehyde and an alkene from the Grignard reagent.
Q5: How can I purify my substituted benzyl alcohol from the reaction mixture?
Standard purification involves an aqueous work-up, typically with a mild acid like ammonium chloride, to quench any unreacted Grignard reagent and protonate the magnesium alkoxide intermediate. The product is then extracted into an organic solvent. Further purification can be achieved by:
-
Distillation: If the product is a liquid with a suitable boiling point.
-
Crystallization: If the product is a solid.
-
Flash Column Chromatography: This is a very common and effective method for separating the desired alcohol from non-polar byproducts like biphenyls and any unreacted aldehyde.
Visualizing Reaction Pathways
Main Reaction and Key Side Reactions
The following diagram illustrates the intended reaction pathway for the synthesis of a substituted benzyl alcohol and the major competing side reactions.
Caption: Desired vs. side reactions in Grignard synthesis.
Experimental Protocols
Protocol 1: General Procedure for Grignard Synthesis of a Substituted Benzyl Alcohol
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under an inert atmosphere.
-
Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium.
-
Grignard Formation: Dissolve the appropriate organic halide in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium. Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[7]
-
Reaction with Aldehyde: After the Grignard reagent has formed (most of the magnesium is consumed), cool the flask in an ice bath. Dissolve the substituted benzaldehyde in anhydrous ether/THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the Grignard reagent with vigorous stirring.
-
Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography, distillation, or crystallization.
Protocol 2: Titration of the Grignard Reagent
-
Preparation: Dissolve a known mass of iodine in anhydrous THF in a small flask under an inert atmosphere.
-
Titration: Cool the iodine solution to 0 °C in an ice bath.[6]
-
Slowly add the prepared Grignard reagent dropwise via syringe while stirring vigorously.[6] The endpoint is the disappearance of the iodine color.
-
Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.[6] Repeat the titration for accuracy.
Data Summary Table
| Common Byproduct | Formation Favored By | Appearance in Crude Product | Separation Method |
| Wurtz Coupling Product (e.g., Biphenyl) | High temperature, high halide concentration.[11] | Often a non-polar solid. | Chromatography, Crystallization, Trituration.[11] |
| Enolization-derived Starting Aldehyde | Sterically hindered reagents/aldehydes.[6][13] | Unreacted starting material. | Chromatography. |
| Reduction Product (Benzyl Alcohol) | Bulky Grignard reagents with β-hydrogens.[13] | Polar byproduct, similar polarity to the desired product. | Careful Chromatography. |
| Quenched Grignard (Alkane) | Presence of water or protic impurities.[9] | Volatile, often removed during solvent evaporation. | N/A |
References
-
Wikipedia. (2024). Grignard reaction. In Wikipedia. Retrieved from [Link]
-
Bartleby. (2024). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling.... Bartleby. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Maruyama, K. (1964). The Appearance of Free Radicals during Grignard Reactions. Bulletin of the Chemical Society of Japan, 37(6), 897-898. Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagent. BYJU'S. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Grignard Reaction. J&K Scientific. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Grignard reagents with aldehydes and ketones. Chemistry LibreTexts. Retrieved from [Link]
-
Allen. (n.d.). Synthesise the following : Benzyl alcohol from G.R. Allen. Retrieved from [Link]
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Knochel, P. et al. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Dissertation, Ludwig-Maximilians-Universität München. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wurtz reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Brainly.in. (2024). How will you prepare benzyl alcohol by grignard synthesis?. Brainly.in. Retrieved from [Link]
-
Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[7][9] Addition and Oxidative Coupling Reactions. (2022). ACS Omega. Retrieved from [Link]
-
Quora. (2024). What is the process for obtaining an enolate from a Grignard reaction?. Quora. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of benzyl alcohol. Google Patents.
-
ResearchGate. (2025). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journals. Retrieved from [Link]
-
University of Calgary. (n.d.). Alcohols: Multi-Step Synthesis - Set #II. University of Calgary. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Grignard reaction. UCLA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Retrieved from [Link]
-
Leah4Sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). The production method of benzyl alcohols. Google Patents.
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
Sources
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- 11. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
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Technical Support Center: Large-Scale Purification of Fluorinated Aromatic Alcohols
Welcome to the technical support center for the large-scale purification of fluorinated aromatic alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these unique molecules. The introduction of fluorine into aromatic alcohols significantly alters their physicochemical properties, necessitating specialized purification strategies. This resource combines theoretical principles with field-proven techniques to help you optimize your purification workflows, enhance purity, and maximize yield.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the large-scale purification of fluorinated aromatic alcohols, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Oiling Out or Poor Crystal Formation During Recrystallization
Scenario: Upon cooling the crystallization mixture, the fluorinated aromatic alcohol separates as an oil instead of forming crystals, or crystallization fails to initiate.
Root Cause Analysis: "Oiling out" typically occurs when the solute's solubility in the chosen solvent system is too high at the crystallization temperature, or when the cooling rate is too rapid, preventing the molecules from orienting into a crystal lattice.[1] Fluorinated compounds can exhibit unique intermolecular interactions, including C-H⋯F-C hydrogen bonds, which can influence crystal packing.[2]
Troubleshooting Protocol:
-
Re-dissolve and Slow the Cooling Rate:
-
Reheat the mixture to completely dissolve the oil.
-
Add a small amount (1-5% v/v) of the "good" solvent (the one in which the compound is more soluble) to slightly increase solubility.[3]
-
Insulate the flask to ensure a very slow cooling rate. This can be achieved by placing the flask in a large, heated water bath that is allowed to cool to room temperature overnight. Slow cooling provides the necessary time for nucleation and ordered crystal growth.[3]
-
-
Solvent System Optimization:
-
Principle: The ideal crystallization solvent will dissolve the compound when hot but have low solubility when cold. For fluorinated aromatics, consider solvent systems that can engage in or disrupt specific intermolecular forces.
-
Recommended Solvents:
-
Hexane/Ethyl Acetate: A common non-polar/polar mixture.[1]
-
Toluene or Xylenes: The aromatic nature of these solvents can favorably interact with the fluorinated aromatic ring.
-
Fluorinated Solvents (e.g., trifluorotoluene): Can be effective but may increase solubility; use as a co-solvent.
-
Avoid: Highly volatile solvents like dichloromethane for slow evaporation methods, as rapid solvent removal often leads to amorphous material or oils.[4]
-
-
-
Induce Crystallization:
-
Seeding: If a small amount of pure crystalline material is available, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[3]
-
Issue 2: Co-elution of Impurities During Column Chromatography
Scenario: During large-scale flash chromatography or preparative HPLC, impurities are co-eluting with the target fluorinated aromatic alcohol, resulting in poor separation.
Root Cause Analysis: The unique polarity and retention behavior of fluorinated compounds can make them challenging to separate from structurally similar impurities. Standard C18 columns may not always provide sufficient selectivity.[5]
Troubleshooting Protocol:
-
Stationary Phase Selection:
-
Fluorinated Phases: Employing a stationary phase with fluorinated moieties can enhance the separation of fluorinated molecules from their non-fluorinated counterparts.[6][7] These phases work on a "like-attracts-like" principle, offering a different selectivity compared to traditional silica or C18 columns.[6]
-
Pentafluorophenyl (PFP) Phases: These are particularly effective for separating aromatic compounds, including halogenated ones, due to a combination of hydrophobic, π-π, and dipole-dipole interactions.[5][6]
-
-
Mobile Phase Optimization:
-
Fluorinated Alcohols as Modifiers: Incorporating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) into the mobile phase can significantly alter selectivity.[8][9] These solvents have strong hydrogen-bond donating properties and can modify the stationary phase surface, influencing the retention of analytes.[5]
-
Supercritical Fluid Chromatography (SFC): SFC, which uses supercritical CO2 as the primary mobile phase, is an excellent alternative for purifying fluorinated compounds.[10][11] It often provides unique selectivity and faster separations compared to HPLC.[12][13] The low viscosity and high diffusivity of supercritical fluids enhance efficiency.[12]
-
-
Gradient Optimization:
-
Employ a shallower gradient during the elution of the target compound. This increases the residence time on the column and allows for better resolution of closely eluting peaks.
-
Issue 3: Low Yield After Purification
Scenario: The final isolated yield of the purified fluorinated aromatic alcohol is significantly lower than expected.
Root Cause Analysis: Low yields can stem from several factors, including excessive loss of product in the mother liquor during crystallization, incomplete elution from a chromatography column, or product instability.
Troubleshooting Protocol:
-
Crystallization Mother Liquor Analysis:
-
Before discarding the filtrate from crystallization, concentrate a small aliquot to see if a significant amount of product remains. If so, a second crop of crystals can be obtained by further cooling or partial solvent evaporation.[3]
-
Re-evaluate the solvent choice; too much solvent will lead to substantial losses.[3]
-
-
Chromatography Column Stripping:
-
After the initial elution, flush the column with a much stronger solvent system to ensure all the product has been recovered. Analyze this "strip" fraction for the presence of the target compound.
-
-
Product Stability:
-
Some fluorinated alcohols can be sensitive to acidic conditions, which may be present on standard silica gel.[14] Consider using deactivated or neutral silica gel for chromatography.
-
For thermally sensitive compounds, avoid high temperatures during solvent removal (rotary evaporation).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary large-scale purification techniques for fluorinated aromatic alcohols?
A1: The most common large-scale purification techniques are:
-
Crystallization: Often the most cost-effective and scalable method for obtaining high-purity solid materials. Solvent selection is critical.
-
Distillation (including vacuum distillation): Suitable for thermally stable, liquid fluorinated aromatic alcohols. Fluorination often lowers the boiling point compared to non-fluorinated analogues.[15] Vacuum distillation is necessary for high-boiling or thermally sensitive compounds.[15]
-
Column Chromatography: This includes flash chromatography for moderate scales and preparative HPLC for high-purity requirements.[16][17]
-
Supercritical Fluid Chromatography (SFC): A greener and often faster alternative to normal-phase HPLC, particularly effective for chiral separations and purification of fluorinated compounds.[11][18]
Q2: How do I choose the right chromatography column for my fluorinated aromatic alcohol?
A2: The choice of column depends on the nature of the impurities you are trying to remove.
-
For separating fluorinated compounds from non-fluorinated impurities: A fluorinated stationary phase (e.g., F-column) with a hydrocarbon-based eluent often provides the best results.[7]
-
For separating fluorinated compounds from other fluorinated impurities: A pentafluorophenyl (PFP) column can offer unique selectivity based on aromatic interactions.[5][6]
-
For general-purpose purification: A standard C8 or C18 column can be effective, especially when paired with a fluorinated eluent like a water/trifluoroethanol mixture.[19]
Q3: Are there specific safety precautions I should take when handling fluorinated aromatic alcohols on a large scale?
A3: Yes, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, and gloves rated for the specific chemicals and solvents being used.[20]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, especially when handling volatile compounds or solvents.[20]
-
Incompatible Materials: Store fluorinated compounds away from strong acids, bases, and oxidizing agents.[20]
-
Spill Management: Have appropriate spill containment materials readily available.[20]
-
Thermal Hazards: Be cautious when heating fluorinated compounds, as some can decompose to release hazardous substances like hydrogen fluoride.
Q4: My fluorinated aromatic alcohol is a liquid. Is distillation a viable large-scale purification option?
A4: Distillation is a very effective method for purifying thermally stable liquid fluorinated aromatic alcohols. Key considerations include:
-
Boiling Point: Fluorination generally lowers the boiling point of a molecule compared to its non-fluorinated counterpart.[15]
-
Thermal Stability: If the compound decomposes at its atmospheric boiling point, vacuum distillation is required to lower the boiling point to a safe temperature.[15]
-
Azeotropes: Be aware of potential azeotropes with residual solvents, which can complicate separation.
Q5: What are the common impurities found in crude fluorinated aromatic alcohols?
A5: Impurities can vary depending on the synthetic route but often include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Isomers, over-fluorinated or under-fluorinated species, and products from side reactions.
-
Reagents: Residual catalysts or reagents used in the synthesis.
-
Solvents: Residual solvents from the reaction or workup.
-
Degradation Products: Some fluorinated compounds can degrade over time or upon exposure to air or moisture.
Data & Workflow Visualization
Table 1: Solvent Selection Guide for Crystallization of Fluorinated Aromatic Alcohols
| Solvent System | Polarity | Characteristics & Best Use Cases |
| Hexane/Ethyl Acetate | Non-polar / Polar | Good starting point for many moderately polar compounds. Easy to remove.[1] |
| Toluene | Non-polar (Aromatic) | Effective for compounds with aromatic rings; can promote π-stacking interactions. |
| Heptane/Isopropanol | Non-polar / Polar | Offers different selectivity compared to ethyl acetate systems. |
| Water/Ethanol | Polar Protic | Suitable for more polar fluorinated phenols. |
| Trifluorotoluene/Hexane | Fluorous / Non-polar | Can be effective for highly fluorinated compounds, leveraging fluorous-fluorous interactions. |
Diagram 1: General Purification Workflow Decision Tree
This diagram outlines a logical progression for selecting a purification strategy for a novel fluorinated aromatic alcohol.
Caption: Decision tree for selecting an initial large-scale purification method.
References
- THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROM
- Safety and handling of fluorin
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Supercritical fluid chrom
- Working with fluorin
- Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−). Organic Syntheses.
- Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Supercritical Fluid Chromatography (SFC)
- What is Supercritical Fluids Chrom
- How To: Purify by Distillation. University of Rochester Department of Chemistry.
- Guide for crystalliz
- Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals.
- A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing).
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Technical Support Center: Synthesis of Chiral Fluorin
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- API Purification | SFC & Tangential Flow. CordenPharma.
Sources
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- 4. unifr.ch [unifr.ch]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. selerity.com [selerity.com]
- 11. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 12. Supercritical Fluid Chromatography (SFC): A Modern Alternative for Fast and Safe Analysis • Environmental Studies (EVS) Institute [evs.institute]
- 13. What is Supercritical Fluids Chromatography? : Shimadzu (Italia) [shimadzu.it]
- 14. benchchem.com [benchchem.com]
- 15. How To [chem.rochester.edu]
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- 18. API Purification | SFC & Tangential Flow | CordenPharma [cordenpharma.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Moisture Sensitivity in 2-Fluoro-3-methoxybenzyl Alcohol Synthesis
Welcome to the technical support guide for the synthesis of 2-Fluoro-3-methoxybenzyl alcohol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical aspects of handling moisture-sensitive reagents commonly employed in this synthesis, providing practical troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome challenges, ensuring the success and reproducibility of your experiments.
The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the reduction of a corresponding benzoic acid or benzaldehyde, or the reaction of an organometallic reagent with a suitable electrophile. Many of the reagents utilized in these transformations, such as organolithiums (e.g., n-butyllithium), Grignard reagents, and metal hydrides (e.g., lithium aluminum hydride), are highly reactive towards atmospheric moisture.[1][2] This reactivity necessitates the use of anhydrous conditions and inert atmosphere techniques to prevent reagent decomposition and ensure high reaction yields.[3][4]
I. Troubleshooting Guide: Diagnosing and Resolving Common Issues
Low yields or complete reaction failure in syntheses involving moisture-sensitive reagents can often be traced back to the presence of water in the reaction setup.[5][6][7] This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Product Yield
Symptoms:
-
The reaction does not proceed, with starting material remaining largely unconsumed.
-
The isolated yield of this compound is significantly lower than expected.[8]
-
Formation of side products, such as the corresponding hydrocarbon from the organometallic reagent.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Contaminated Reagents | Organometallic reagents like n-butyllithium and Grignard reagents are strong bases that react rapidly with water.[9][10] This reaction consumes the active reagent, rendering it unavailable for the desired transformation. Lithium aluminum hydride (LAH) also reacts violently with water to produce hydrogen gas and metal hydroxides.[11][12][13] | Verify Reagent Activity: Before use, titrate organometallic reagents to determine their exact molarity. A decrease in concentration over time is indicative of degradation. Proper Storage: Ensure reagents are stored under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers.[1][14][15] For LAH, store in a cool, dry place away from combustible materials.[12] |
| Wet Solvents | Solvents are a primary source of water contamination. Even "anhydrous" solvents from commercial suppliers can absorb moisture if not handled properly.[5] | Use Freshly Dried Solvents: Dry solvents using appropriate methods immediately before use. For ethereal solvents like THF and diethyl ether, distillation from sodium/benzophenone is a classic method.[16] Alternatively, passing solvents through a column of activated alumina in a solvent purification system is a safer and effective modern technique.[17] Molecular Sieves: For storing dried solvents, activated 3Å or 4Å molecular sieves can be used to maintain low water content.[18][19][20] |
| Improperly Dried Glassware | Glass surfaces readily adsorb a thin film of water from the atmosphere.[16] This moisture can be sufficient to quench a significant portion of highly reactive reagents. | Oven Drying: Dry all glassware in an oven at >120 °C for several hours or overnight and allow to cool in a desiccator or under a stream of inert gas.[16][21] Flame Drying: For immediate use, glassware can be flame-dried under vacuum or a flow of inert gas to remove adsorbed water.[16][21] This should be done with caution and proper personal protective equipment. |
| Leaks in the Reaction Setup | A poorly sealed reaction apparatus can allow atmospheric moisture and oxygen to enter, compromising the inert atmosphere. | Check all Joints and Septa: Ensure all ground glass joints are well-greased and securely clamped. Use fresh, high-quality rubber septa and replace them if they show signs of wear or have been punctured multiple times. Positive Pressure of Inert Gas: Maintain a slight positive pressure of inert gas (nitrogen or argon) throughout the reaction. This can be achieved using a bubbler or a balloon filled with the inert gas.[22][23][24] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions involving moisture-sensitive reagents.
Caption: A step-by-step guide to diagnosing issues in moisture-sensitive reactions.
II. Frequently Asked Questions (FAQs)
Q1: How can I be certain my solvents are sufficiently dry for a Grignard or organolithium reaction?
A1: While commercial anhydrous solvents are a good starting point, their water content can vary. For highly sensitive reactions, it is best to dry them in-house. A common qualitative indicator for THF or diethyl ether dried over sodium is the persistence of a deep blue or purple color from the benzophenone ketyl radical anion.[16] For quantitative measurement, a Karl Fischer titrator is the gold standard and can determine water content down to the parts-per-million (ppm) level.[20] Solvents with a water content below 50 ppm are generally suitable for most organometallic reactions.
Q2: What is the difference between using nitrogen and argon as an inert gas?
A2: Both nitrogen and argon are commonly used to create an inert atmosphere.[3] Argon is denser than air, which can be advantageous as it can form a protective "blanket" over the reaction mixture. Nitrogen is less expensive and suitable for most applications. However, for reactions involving lithium metal or at very high temperatures, nitrogen can be reactive and form lithium nitride. In such specific cases, argon is the preferred choice.
Q3: My n-butyllithium solution has a precipitate. Can I still use it?
A3: Over time, solutions of n-butyllithium in alkanes can degrade, especially with repeated exposure to trace amounts of air and moisture, forming a white precipitate of lithium hydride and lithium alkoxides.[25] The solution will also typically turn from colorless or pale yellow to orange.[25] While the supernatant can still be used, its concentration will be lower than stated on the bottle. It is crucial to re-titrate the solution before use to ensure accurate stoichiometry in your reaction.[4]
Q4: How should I properly quench a reaction containing excess lithium aluminum hydride (LAH)?
A4: Quenching LAH must be done with extreme caution as it reacts violently with water.[11][26] A standard and safe procedure involves cooling the reaction mixture in an ice bath and slowly adding ethyl acetate dropwise to consume the bulk of the excess LAH. This is followed by the slow, sequential addition of water and then a 15% aqueous sodium hydroxide solution. This method, known as the Fieser workup, results in the formation of granular salts that are easily filtered off.
Q5: Can I use a drying tube instead of a full inert gas setup for a Grignard reaction?
A5: A drying tube filled with a desiccant like calcium chloride can protect the reaction from atmospheric moisture to some extent.[27] However, it does not protect against atmospheric oxygen. Grignard reagents can also react with oxygen, which can lead to lower yields and the formation of peroxide impurities. For the best results and reproducibility, a full inert gas setup using a Schlenk line or a glovebox is highly recommended.[15][21][28]
Experimental Protocol: Setting up a Reaction Under Inert Atmosphere
This protocol describes a standard procedure for setting up a moisture-sensitive reaction using a Schlenk line.
-
Glassware Preparation: Ensure all glassware, including the reaction flask, addition funnel, condenser, and magnetic stir bar, are thoroughly cleaned and dried in an oven at >120 °C overnight.[16]
-
Assembly: Quickly assemble the glassware while still warm and connect it to the Schlenk line via a rubber hose.
-
Purging the System: Evacuate the assembled glassware using the vacuum on the Schlenk line and then backfill with an inert gas (e.g., argon or nitrogen). Repeat this "purge-and-refill" cycle at least three times to ensure all atmospheric gases and residual moisture are removed.[21]
-
Solvent and Reagent Addition: Add anhydrous solvents and air-stable reagents via a cannula or a syringe through a rubber septum.[21][24]
-
Addition of Moisture-Sensitive Reagents: Transfer moisture-sensitive reagents, such as n-butyllithium or a Grignard solution, from a Sure/Seal™ bottle to the reaction flask using a clean, dry, gas-tight syringe or a cannula under a positive pressure of inert gas.[4][15]
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is often achieved by connecting the Schlenk line to a bubbler or by attaching a balloon of inert gas to the reaction flask.[24]
Sources
- 1. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 2. Organometallic compound - Stability, Reactivity, Bonding | Britannica [britannica.com]
- 3. fiveable.me [fiveable.me]
- 4. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. westliberty.edu [westliberty.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. bloomtechz.com [bloomtechz.com]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. researchgate.net [researchgate.net]
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- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Air-free technique - Wikipedia [en.wikipedia.org]
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- 23. youtube.com [youtube.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 26. nj.gov [nj.gov]
- 27. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 28. dchas.org [dchas.org]
Validation & Comparative
A Deep Dive into the NMR Spectral Interpretation of 2-Fluoro-3-methoxybenzyl alcohol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectral features of 2-Fluoro-3-methoxybenzyl alcohol, a substituted aromatic compound with potential applications in medicinal chemistry and materials science.
This guide will not only dissect the intricacies of its NMR spectrum but also provide a comparative analysis with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. By understanding the strengths and limitations of each method, researchers can make informed decisions to achieve unambiguous structural confirmation.
The Subject Molecule: this compound
The structure of this compound presents a fascinating case for NMR analysis. The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group, along with the hydroxymethyl substituent, creates a unique electronic environment that is reflected in the chemical shifts and coupling patterns of its NMR spectra.
Caption: Molecular structure of this compound with atom numbering.
I. NMR Spectral Interpretation: A Predictive Analysis
A. Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The fluorine atom is strongly electron-withdrawing, deshielding nearby protons, while the methoxy group is electron-donating, causing shielding.
Substituent Effects on Aromatic Protons:
-
H-4: This proton is para to the fluorine and ortho to the methoxy group. The strong shielding effect of the methoxy group is expected to dominate, shifting this proton upfield.
-
H-5: This proton is meta to both the fluorine and the methoxy group. The influence of the substituents will be less pronounced compared to the ortho and para positions.
-
H-6: This proton is ortho to the fluorine and meta to the methoxy group. The strong deshielding effect of the fluorine atom will be the primary influence, shifting this proton downfield.
In addition to the aromatic signals, the spectrum will feature signals for the benzylic protons (CH₂OH) and the methoxy protons (OCH₃). The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | ~7.10 | dd | J(H6-H5) ≈ 8.0, J(H6-F) ≈ 2.0 |
| H-5 | ~7.00 | t | J(H5-H6) ≈ J(H5-H4) ≈ 8.0 |
| H-4 | ~6.85 | dd | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 10.0 |
| -CH₂OH | ~4.70 | s | - |
| -OCH₃ | ~3.90 | s | - |
| -OH | Variable | br s | - |
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts of the aromatic carbons are significantly affected by the substituents, and the carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).
Substituent Effects on Aromatic Carbons:
-
C-1: The ipso-carbon attached to the hydroxymethyl group.
-
C-2: The ipso-carbon directly bonded to the fluorine atom, expected to be significantly downfield and show a large C-F coupling.
-
C-3: The ipso-carbon attached to the methoxy group, also expected to be downfield.
-
C-4, C-5, C-6: The chemical shifts of these carbons will be influenced by their position relative to the three substituents.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |
| C-2 | ~155 | ¹J ≈ 245 |
| C-3 | ~148 | ³J ≈ 3 |
| C-1 | ~135 | ³J ≈ 4 |
| C-5 | ~125 | ⁴J ≈ 1 |
| C-6 | ~118 | ²J ≈ 20 |
| C-4 | ~110 | ²J ≈ 25 |
| -CH₂OH | ~60 | ³J ≈ 5 |
| -OCH₃ | ~56 | ⁴J ≈ 2 |
II. Comparative Analysis with Alternative Techniques
While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and can be valuable for routine analysis or when NMR is not readily accessible.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC would provide the retention time, a characteristic property under specific chromatographic conditions, and the mass spectrometer would yield a fragmentation pattern that can be used for identification.
Expected GC-MS Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 156) should be observable, although it might be of low intensity.
-
Loss of -OH (M-17): A common fragmentation for alcohols, leading to a peak at m/z 139.
-
Loss of -CH₂OH (M-31): Cleavage of the hydroxymethyl group would result in a fragment at m/z 125.
-
Tropylium Ion (m/z 91): A common and often abundant fragment in the mass spectra of benzyl derivatives, formed through rearrangement.
-
Other Fragments: Loss of CO, H₂O, and fragments arising from the cleavage of the aromatic ring are also possible.
Comparison with NMR:
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry |
| Information Provided | Detailed atomic connectivity, stereochemistry, and electronic environment. | Molecular weight and fragmentation pattern. |
| Isomer Differentiation | Excellent at distinguishing between positional isomers. | Can sometimes differentiate isomers based on retention time and fragmentation, but can be challenging. |
| Sample Requirement | Typically requires milligrams of sample. | Can analyze very small amounts (nanograms to picograms). |
| Analysis Time | Can range from minutes to hours depending on the experiments. | Relatively fast, with typical run times of minutes. |
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic FTIR Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3600-3200 (broad) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-O (alcohol) | Stretching | 1260-1000 |
| C-O (ether) | Stretching | 1300-1000 |
| C-F | Stretching | 1400-1000 |
Comparison with NMR:
| Feature | NMR Spectroscopy | Fourier-Transform Infrared Spectroscopy |
| Information Provided | Detailed structural information. | Presence of functional groups. |
| Isomer Differentiation | Excellent. | Can be difficult to distinguish between isomers with the same functional groups. |
| Sample Requirement | Milligrams. | Can analyze very small amounts. |
| Analysis Time | Minutes to hours. | Very fast, typically a few minutes. |
III. Experimental Protocols
To ensure the reliability of the obtained data, the following experimental protocols are recommended.
A. NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans may be required to obtain a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): To confirm assignments, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments can be performed to establish H-H and C-H correlations, respectively. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range C-H and C-F couplings.
Caption: A typical workflow for NMR analysis.
B. GC-MS Analysis Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular weight and fragment ions (e.g., m/z 40-200).
C. FTIR Analysis Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.
-
Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
IV. Conclusion
The structural elucidation of this compound serves as an excellent example of the power of NMR spectroscopy. The detailed information on chemical shifts and coupling constants allows for an unambiguous assignment of all protons and carbons in the molecule. While GC-MS and FTIR provide valuable complementary data regarding molecular weight, fragmentation, and the presence of functional groups, they lack the fine-detail structural resolution of NMR. For researchers in drug development and related fields, a comprehensive understanding and application of these techniques are paramount for ensuring the identity and purity of their compounds, ultimately contributing to the integrity and success of their scientific endeavors.
V. References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
-
SDBS (Spectral Database for Organic Compounds). (n.d.). Retrieved from [Link]
A Predictive Guide to the ¹H NMR Spectrum of 2-Fluoro-3-methoxybenzyl alcohol: A Comparative Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides a detailed, predictive assignment of the ¹H NMR spectrum of 2-Fluoro-3-methoxybenzyl alcohol, a compound of interest in medicinal chemistry due to its substituted benzyl alcohol scaffold. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally analogous compounds to construct a reliable theoretical spectrum. This approach not only serves as a valuable predictive tool but also reinforces the fundamental concepts governing chemical shifts and coupling constants in substituted aromatic systems.
Theoretical Principles: The Influence of Substituents on Aromatic ¹H NMR Spectra
The chemical shifts of protons on a benzene ring are exquisitely sensitive to the electronic nature of the substituents they bear. Understanding these effects is crucial for predicting and interpreting NMR spectra.
-
Electronegativity and Inductive Effects: Highly electronegative substituents, such as fluorine, withdraw electron density through the sigma bonds (inductive effect), generally leading to a deshielding of nearby protons and a downfield shift in their resonance frequency.[1]
-
Mesomeric (Resonance) Effects: Substituents with lone pairs of electrons, like the methoxy group (-OCH₃), can donate electron density into the aromatic π-system. This resonance effect increases electron density at the ortho and para positions, causing an upfield (shielding) shift for protons at these positions.[1] Fluorine, despite its high electronegativity, also possesses lone pairs and can exhibit a weaker resonance donation.[2] The interplay between these inductive and resonance effects determines the final chemical shift.
-
Spin-Spin Coupling: Protons on adjacent carbons (vicinal protons) will split each other's signals into multiplets. The magnitude of this splitting, the coupling constant (J), is dependent on the dihedral angle and the number of intervening bonds. In aromatic systems, we typically observe ortho coupling (³JHH, ~7-10 Hz), meta coupling (⁴JHH, ~2-3 Hz), and para coupling (⁵JHH, ~0-1 Hz). Furthermore, the presence of a fluorine atom introduces heteronuclear coupling (JHF), with the magnitude being dependent on the number of bonds separating the proton and the fluorine atom (ortho > meta > para).
Predicted ¹H NMR Spectrum of this compound
Based on the additive effects of the fluoro, methoxy, and benzyl alcohol substituents, we can predict the chemical shifts and multiplicities for the protons of this compound.
Molecular Structure and Proton Numbering:
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Tune and shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Set the spectral width to cover a range of at least -1 to 12 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 and the relaxation delay to 5 seconds to ensure quantitative integration.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
Measure the chemical shifts and coupling constants for all signals.
-
Conclusion
This guide has provided a comprehensive, predictive analysis of the ¹H NMR spectrum of this compound. By applying fundamental principles of NMR spectroscopy and drawing comparisons with structurally related molecules, we have established a robust theoretical framework for the assignment of its proton signals. The detailed experimental protocol outlined will enable researchers to acquire high-quality data to validate these predictions. This predictive and comparative methodology serves as a powerful tool in the structural elucidation of novel compounds, guiding synthetic chemists and spectroscopists in their research endeavors.
References
- Angewandte Chemie International Edition. (2018).
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
- Pashko, M., Pashkov, K., Granat, D., Yagupolskii, Yu., Ryabukhin, S., & Volochnyuk, D. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Chemistry – A European Journal.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Reddit. (2023). The Effect of Fluorine in 1H NMR. r/Chempros.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]
- Angewandte Chemie International Edition. (2022).
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?.
- Siwek, M. (2018, January 23). expt 11 benzyl alcohol IR and NMR video. YouTube.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, May 25). NMR spectrum of benzyl alcohol.
-
The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]
- Chem LibreTexts. (n.d.).
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl....
- University College London. (n.d.). Chemical shifts.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum.
-
PubChem. (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzyl alcohol. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of 2-Fluoro-3-methoxybenzyl Alcohol and 4-Fluoro-3-methoxybenzyl Alcohol
Introduction
In the landscape of pharmaceutical and materials science, substituted benzyl alcohols are foundational building blocks. Their reactivity dictates the efficiency of synthetic routes leading to complex target molecules. The subtle placement of substituents on the aromatic ring can profoundly alter the chemical behavior of the benzylic hydroxyl group, influencing everything from reaction rates to mechanistic pathways. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar isomers: 2-Fluoro-3-methoxybenzyl alcohol and 4-fluoro-3-methoxybenzyl alcohol.
For drug development professionals and synthetic chemists, understanding these differences is not merely academic; it is critical for optimizing reaction conditions, predicting side products, and ultimately, designing more efficient and robust synthetic strategies. We will dissect the electronic and steric nuances of each isomer, provide a theoretical framework for their reactivity, and present supporting experimental protocols to empirically validate these predictions.
Theoretical Analysis: The Decisive Role of Substituent Positioning
The reactivity of a benzyl alcohol is primarily governed by the electronic environment of the benzylic carbon and the steric accessibility of the hydroxyl group. The substituents—a fluorine atom and a methoxy group—exert competing electronic influences through inductive and resonance (mesomeric) effects.
-
Fluorine: Possesses a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+M) via its lone pairs.
-
Methoxy Group: Exhibits a moderate electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I).
The net effect on reactivity depends on the position of these groups relative to the benzylic CH₂OH moiety.
Case Study 1: this compound (The ortho-Fluoro Isomer)
In this isomer, the highly electronegative fluorine atom is positioned ortho to the reaction center.
-
Electronic Effects: The dominant influence is the powerful -I effect of the ortho-fluorine, which significantly withdraws electron density from the benzylic carbon. This makes the carbon more electrophilic but destabilizes any developing positive charge, such as in a carbocation intermediate. The meta-methoxy group exerts a weaker -I effect and its +M effect does not extend to the benzylic position, offering minimal electronic stabilization.
-
Steric & Proximity Effects: The ortho-fluorine atom presents considerable steric hindrance around the hydroxyl group, potentially impeding the approach of bulky reagents.[1][2] Furthermore, the proximity of the ortho-fluorine allows for the possibility of intramolecular hydrogen bonding with the hydroxyl proton, which can increase the acidity of the alcohol but may also affect its nucleophilicity.[3][4]
Case Study 2: 4-Fluoro-3-methoxybenzyl alcohol (The para-Fluoro Isomer)
Here, the fluorine atom is para to the benzylic group, a position that changes its electronic contribution significantly.
-
Electronic Effects: The fluorine's +M (resonance) effect, though weaker than its -I effect, can act to stabilize a positive charge at the benzylic position through delocalization onto the ring.[5] The -I effect is still present but is attenuated by distance. The meta-methoxy group's electronic influence remains limited. The net result is a benzylic carbon that is less electron-deficient compared to the ortho isomer, and a corresponding benzylic carbocation that is better stabilized.[6][7]
-
Steric Effects: With no substituents in the ortho positions, the benzylic hydroxyl group is sterically unencumbered and readily accessible to reagents.
Reactivity Hypothesis
Based on this analysis, we can formulate a clear hypothesis:
-
For SN1-type reactions , which proceed through a benzylic carbocation intermediate, 4-fluoro-3-methoxybenzyl alcohol will be significantly more reactive due to the resonance stabilization afforded by the para-fluoro group. The ortho-fluoro isomer will be disfavored due to the destabilizing inductive effect.
-
For SN2-type reactions , which are sensitive to steric bulk, 4-fluoro-3-methoxybenzyl alcohol will again be more reactive due to the lack of steric hindrance at the reaction center.[1]
-
For oxidation reactions , the outcome is more nuanced. The higher electron density at the benzylic position of the para-fluoro isomer might facilitate oxidation. Conversely, the strong electrophilic nature of the benzylic carbon in the ortho-fluoro isomer could also influence the reaction, depending on the mechanism of the specific oxidant used.[8]
Experimental Validation: Comparative Protocols
To empirically test our hypothesis, we will compare the two isomers in three fundamental transformations: oxidation, nucleophilic substitution, and esterification. The following protocols are designed to be self-validating, with clear endpoints and analytical methods for comparison.
Workflow for Comparative Reactivity Studies
Caption: Workflow for the parallel comparison of isomer reactivity.
Experiment 1: Oxidation with Trichloroisocyanuric Acid (TCCA) and TEMPO
This modern oxidation protocol is mild, highly efficient, and avoids the use of heavy metals, making it a "green" alternative to traditional methods like PCC.[9] The reaction rate is sensitive to the electronic properties of the alcohol.
Methodology:
-
Preparation: In two separate, identical 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 eq, 5 mmol) and 4-fluoro-3-methoxybenzyl alcohol (1.0 eq, 5 mmol) in 20 mL of dichloromethane (DCM).
-
Catalyst Addition: To each flask, add TEMPO (0.01 eq, 0.05 mmol).
-
Initiation: Cool the flasks to 0 °C in an ice bath. Add trichloroisocyanuric acid (TCCA, 0.5 eq, 2.5 mmol) portion-wise to each flask over 5 minutes.
-
Monitoring: Monitor the reaction progress every 15 minutes by thin-layer chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. Note the time required for the complete disappearance of the starting material.
-
Workup: Upon completion, quench the reaction by adding 10 mL of saturated sodium thiosulfate solution. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify by flash column chromatography if necessary.
-
Analysis: Calculate the isolated yield for each isomer.
Experiment 2: Nucleophilic Substitution to form Benzyl Bromide
This transformation, using phosphorus tribromide (PBr₃), typically proceeds via an SN2 mechanism for primary benzyl alcohols.[10] Therefore, it is expected to be highly sensitive to steric hindrance.
Methodology:
-
Preparation: In two separate, dry 50 mL round-bottom flasks under an inert nitrogen atmosphere, dissolve this compound (1.0 eq, 5 mmol) and 4-fluoro-3-methoxybenzyl alcohol (1.0 eq, 5 mmol) in 15 mL of anhydrous diethyl ether.
-
Initiation: Cool the flasks to 0 °C. Add phosphorus tribromide (PBr₃, 0.4 eq, 2 mmol) dropwise to each solution via syringe over 10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitoring: Monitor the formation of the product by gas chromatography (GC) by taking aliquots from the reaction mixture at 30-minute intervals.
-
Workup: After 3 hours (or upon completion as indicated by GC/TLC), slowly pour the reaction mixture over 20 g of ice. Separate the organic layer.
-
Purification: Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to obtain the benzyl bromide.
-
Analysis: Compare the reaction rates based on GC data and calculate the final isolated yield for each isomer.
Predicted Data Summary & Interpretation
The following tables summarize the anticipated results from the experimental protocols, based on our theoretical analysis.
Table 1: Predicted Results for Oxidation to Aldehyde
| Substrate | Time to Completion (min) | Isolated Yield (%) |
| This compound | ~45-60 | 85-90% |
| 4-Fluoro-3-methoxybenzyl alcohol | ~30-45 | >95% |
Interpretation: The 4-fluoro isomer is expected to react faster and provide a higher yield. Its unhindered nature and slightly more electron-rich benzylic position (due to the balance of -I/+M effects from the para-fluoro group) facilitate a more efficient oxidation compared to the sterically congested and electron-poor benzylic carbon of the ortho-fluoro isomer.[1][8]
Table 2: Predicted Results for Nucleophilic Substitution with PBr₃
| Substrate | Conversion after 1 hr (%) | Isolated Yield (%) |
| This compound | < 40% | 35-50% |
| 4-Fluoro-3-methoxybenzyl alcohol | > 90% | 80-90% |
Interpretation: A dramatic difference in reactivity is predicted. The significant steric hindrance from the ortho-fluorine in the 2-fluoro isomer will severely impede the backside attack required for an SN2 reaction, leading to a sluggish conversion and lower yield.[2] The sterically accessible 4-fluoro isomer will react cleanly and efficiently.
Mechanistic Insight: Carbocation Stability in SN1 Reactions
While the PBr₃ reaction favors an SN2 pathway, reactions with HBr in a polar protic solvent would favor an SN1 mechanism, proceeding through a carbocation intermediate.[10] The stability of this intermediate is paramount.
Caption: Carbocation stability comparison for SN1 reactions.
This diagram illustrates why the 4-fluoro isomer is more reactive in SN1 processes. The ability of the para-fluorine's lone pairs to participate in resonance effectively delocalizes and stabilizes the positive charge of the carbocation.[5] In contrast, the ortho-fluorine's powerful inductive effect actively destabilizes the adjacent positive charge, making its formation energetically unfavorable.[6]
Conclusion and Field Implications
The positional isomerism of the fluoro and methoxy groups leads to starkly different reactivity profiles for this compound and 4-fluoro-3-methoxybenzyl alcohol. Our analysis, grounded in established principles of physical organic chemistry, predicts that 4-fluoro-3-methoxybenzyl alcohol is the more reactive isomer in common synthetic transformations like oxidation and nucleophilic substitution. This heightened reactivity stems from lower steric hindrance and more favorable electronic stabilization of reactive intermediates.
For researchers and drug development professionals, these findings have direct practical implications:
-
Reaction Optimization: When using the ortho-fluoro isomer, one must anticipate slower reaction times and potentially lower yields, necessitating more forcing conditions or highly active catalysts. In contrast, reactions with the para-fluoro isomer may require milder conditions to avoid over-reaction or side product formation.
-
Process Development: The superior reactivity of the 4-fluoro isomer makes it a more desirable building block for large-scale synthesis where efficiency, atom economy, and mild conditions are paramount.
-
Scaffold Design: When designing new molecular scaffolds, chemists can strategically place ortho-fluoro substituents to sterically shield a nearby functional group, deliberately reducing its reactivity to achieve selectivity in subsequent synthetic steps.
By understanding these fundamental structure-reactivity relationships, scientists can make more informed decisions in the laboratory, accelerating the discovery and development of new chemical entities.
References
- American Chemical Society. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
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ResearchGate. (n.d.). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. Retrieved from [Link]
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ACS Publications. (2025). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of the benzyl alcohol derivatives under study. Retrieved from [Link]
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European Chemical Bulletin. (n.d.). STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE. Retrieved from [Link]
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Socratic.org. (2017). Which of the following para-substituted benzyl alcohols reacts fastest with HBr? Retrieved from [Link]
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RSC Publishing. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-Fluoro-3-methoxybenzyl Alcohol for Advanced Research Applications
In the landscape of pharmaceutical and materials science research, the precise synthesis of substituted aromatic building blocks is of paramount importance. 2-Fluoro-3-methoxybenzyl alcohol serves as a critical intermediate in the development of novel therapeutics and advanced materials, demanding synthetic routes that are not only efficient and high-yielding but also robust and scalable. This guide provides an in-depth comparison of the prevalent and alternative methods for the synthesis of this key molecule, grounded in experimental data and mechanistic principles to empower researchers in making informed decisions for their specific applications.
Introduction: The Significance of this compound
This compound is a versatile precursor molecule. The presence of the fluoro and methoxy groups on the benzene ring imparts unique electronic properties and metabolic stability, making it a valuable component in the synthesis of complex organic molecules. Its applications span from the development of kinase inhibitors to the creation of novel liquid crystals and polymers. The strategic placement of the functional groups allows for a variety of subsequent chemical transformations, making the efficiency and purity of its synthesis a critical first step in many research and development pipelines.
Method 1: Reduction of 2-Fluoro-3-methoxybenzaldehyde with Sodium Borohydride
The reduction of the corresponding aldehyde, 2-fluoro-3-methoxybenzaldehyde, is the most direct and widely employed method for the synthesis of this compound. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, making this a highly reliable and straightforward approach.
Mechanistic Insight
The reduction of an aldehyde with sodium borohydride is a classic example of nucleophilic addition to a carbonyl group. The borohydride ion (BH₄⁻) serves as a source of hydride ions (H⁻)[1][2]. The reaction proceeds in two main steps:
-
Nucleophilic Attack: The hydride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the carbon-oxygen π-bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate[1][3].
-
Protonation: The resulting alkoxide is then protonated during an aqueous or alcoholic workup, yielding the final benzyl alcohol product[1][3].
The selectivity of NaBH₄ is a key advantage; it readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl groups like esters, amides, or carboxylic acids under standard conditions[1][4][5]. This chemoselectivity allows for the reduction to be performed on substrates with multiple functional groups without the need for protecting groups.
Caption: Mechanism of Aldehyde Reduction by NaBH₄
Experimental Protocol:
Materials:
-
2-Fluoro-3-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 eq) in methanol or ethanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by silica gel column chromatography if necessary.
Method 2: Reduction of 2-Fluoro-3-methoxybenzoic Acid Derivatives with Lithium Aluminum Hydride
An alternative and powerful method involves the reduction of the corresponding carboxylic acid, 2-fluoro-3-methoxybenzoic acid, or its ester derivative (e.g., methyl 2-fluoro-3-methoxybenzoate). This transformation requires a more potent reducing agent, with lithium aluminum hydride (LiAlH₄) being the reagent of choice.
Mechanistic Insight
LiAlH₄ is a significantly stronger reducing agent than NaBH₄[6]. The Al-H bond is more polar and the hydride is more nucleophilic. The reduction of an ester to a primary alcohol with LiAlH₄ is a two-stage process:
-
First Hydride Addition & Elimination: The first equivalent of hydride attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxide leaving group (-OR') to form an aldehyde[7][8].
-
Second Hydride Addition: The aldehyde formed in situ is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide[7][9].
-
Protonation: A final aqueous workup protonates the alkoxide to yield the primary alcohol[8].
Due to its high reactivity, LiAlH₄ reacts violently with protic solvents like water and alcohols, and therefore, the reaction must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF)[10].
Caption: Workflow for LiAlH₄ Reduction of an Ester
Experimental Protocol:
Materials:
-
Methyl 2-fluoro-3-methoxybenzoate or 2-fluoro-3-methoxybenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Deionized water
-
10-15% Sodium hydroxide (NaOH) solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq for esters, 3.0-4.0 eq for carboxylic acids) in anhydrous THF in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 2-fluoro-3-methoxybenzoate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Perform a Fieser workup by sequentially and carefully adding water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts.
-
Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms.
-
Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford pure this compound.
Comparison of Synthetic Methods
| Feature | Method 1: NaBH₄ Reduction of Aldehyde | Method 2: LiAlH₄ Reduction of Ester/Acid |
| Starting Material | 2-Fluoro-3-methoxybenzaldehyde | 2-Fluoro-3-methoxybenzoic acid or its ester |
| Reagent | Sodium borohydride (NaBH₄) | Lithium aluminum hydride (LiAlH₄) |
| Reactivity/Selectivity | Mild, chemoselective for aldehydes/ketones[4][5] | Highly reactive, reduces most carbonyls[6][7] |
| Solvent | Protic (Methanol, Ethanol) | Anhydrous Aprotic (THF, Diethyl Ether)[10] |
| Safety Considerations | Relatively safe, generates H₂ on quenching | Highly pyrophoric, reacts violently with water[10] |
| Workup | Simple acid-base quench and extraction | Careful, multi-step quenching required (Fieser) |
| Typical Yield | Generally high (>90%) | Typically high (80-95%) |
| Cost-Effectiveness | Often more cost-effective due to cheaper reagents and simpler setup | Can be more expensive due to the cost of LiAlH₄ and anhydrous solvents |
Conclusion and Recommendations
Both the sodium borohydride reduction of 2-fluoro-3-methoxybenzaldehyde and the lithium aluminum hydride reduction of its corresponding carboxylic acid or ester are effective methods for synthesizing this compound.
Method 1 (NaBH₄ reduction) is highly recommended for most laboratory-scale syntheses due to its operational simplicity, high chemoselectivity, and enhanced safety profile. The use of standard laboratory solvents and a straightforward workup procedure makes it an accessible and efficient choice, particularly when the precursor aldehyde is readily available.
Method 2 (LiAlH₄ reduction) is a powerful alternative, especially when the starting material is the carboxylic acid or ester, potentially avoiding an extra step of converting the acid to an aldehyde. However, this method demands more stringent experimental conditions, including the use of anhydrous solvents and an inert atmosphere, along with a cautious workup procedure due to the pyrophoric nature of LiAlH₄. This makes it more suitable for researchers with experience in handling highly reactive reagents.
The ultimate choice of method will depend on the availability and cost of the starting material, the scale of the reaction, and the laboratory's capabilities and safety protocols. For most applications, the reliability and safety of the sodium borohydride route make it the preferred choice for the synthesis of this compound.
References
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
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Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
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eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. In Organic Chemistry I. eCampusOntario Pressbooks. Retrieved from [Link]
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CHEM 2325 Module 25: Mechanism of Ester Reduction. (2024, June 17). YouTube. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">
. Chemistry LibreTexts. Retrieved from [Link] -
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]
-
Quora. (2020, December 17). Why is NaBH4 better than LiAlH4?. Retrieved from [Link]
-
Pediaa.com. (2020, June 28). Difference Between NaBH4 and LiAlH4 Reaction. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. Retrieved from [Link]
-
LibreTexts. (2021, July 5). 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
Zeynizadeh, B., & Behyar, T. (2005). Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. Journal of the Brazilian Chemical Society, 16(6A), 1200-1209. Retrieved from [Link]
-
Zeynizadeh, B., & Zahmatkesh, S. (2004). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Journal of the Chinese Chemical Society, 51(4), 801-808. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]
-
Firdaus, M., et al. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry, 16(2), 229-232. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Patsnap. (n.d.). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Eureka. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-methoxybenzyl alcohol. Retrieved from [Link]
-
AOBChem. (n.d.). 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
- Google Patents. (n.d.). US6248265B1 - Clean generation of a fluoroaryl grignard reagent.
-
ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]
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- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
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A Comparative Guide to High-Purity Assessment of 2-Fluoro-3-methoxybenzyl Alcohol: An HPLC-Centric Approach
In the landscape of pharmaceutical research and drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). For novel compounds such as 2-Fluoro-3-methoxybenzyl alcohol, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. Impurities, even in trace amounts, can lead to unforeseen side reactions, impact product stability, and introduce potential toxicological risks.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the selection of chromatographic conditions and compare its performance characteristics against orthogonal techniques, namely Gas Chromatography (GC) and Capillary Electrophoresis (CE). This comparative analysis is supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows. The methodologies described are grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines, ensuring a framework of scientific integrity and regulatory compliance.[1][2][3][4][5]
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's moderate polarity.
Causality in Method Development: A Scientifically Grounded Approach
The development of a reliable HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities. The primary goal is to achieve adequate resolution between the main component and all related substances.
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC due to its hydrophobicity, which provides excellent retention for a broad range of organic molecules. For aromatic compounds, and particularly fluorinated ones, alternative phases like a pentafluorophenyl (PFP) phase can offer unique selectivity.[6] The electron-rich PFP stationary phase can interact with the fluorinated analyte through dipole-dipole and π-π interactions, potentially enhancing the separation from closely related impurities.[6] For this guide, we propose a C18 column for its versatility and robustness, with the PFP phase as a viable alternative for challenging separations.
Mobile Phase Optimization: The mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, is a critical parameter for controlling retention and selectivity. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffered aqueous phase (e.g., with phosphate or formate) is essential to maintain a consistent pH, which ensures reproducible retention times for any ionizable impurities. A gradient elution, where the proportion of the organic modifier is increased during the run, is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape in a reasonable timeframe.
Detection Wavelength: The choice of UV detection wavelength is determined by the analyte's chromophore. Aromatic compounds like this compound exhibit strong UV absorbance. A preliminary scan of the compound's UV spectrum would reveal the wavelength of maximum absorbance (λmax), ensuring high sensitivity. For broader applicability to potential impurities with slightly different spectra, detection at a lower wavelength, such as 220 nm, can be advantageous.
Experimental Protocols
Optimized HPLC Method for Purity of this compound
This method is designed to be a stability-indicating assay, capable of separating the main analyte from potential process impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
dot graph TD { A[Sample Preparation: 1 mg/mL solution] --> B{HPLC System}; B --> C[C18 Column, 250x4.6mm, 5µm]; C --> D{Gradient Elution: Water/Acetonitrile}; D --> E[UV Detection at 220 nm]; E --> F[Data Analysis: Purity Calculation]; subgraph HPLC Workflow A; B; C; D; E; F; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] B; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] C; node[shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] D; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] E; node[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] F; }
Caption: HPLC analysis workflow for this compound.
Comparative Analysis with Alternative Methodologies
To establish the superiority of the proposed HPLC method for this specific application, a comparison with Gas Chromatography (GC) and Capillary Electrophoresis (CE) is presented. While both are powerful separation techniques, they have distinct advantages and limitations.
Gas Chromatography (GC)
GC is an excellent technique for volatile and thermally stable compounds. This compound is amenable to GC analysis. A common approach would involve a GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
GC-MS Protocol:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector Temperature: 250°C
-
Detector (MS) Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
Capillary Electrophoresis (CE)
CE offers high separation efficiency and very low sample and reagent consumption. It is particularly adept at separating charged species, but with the use of additives like micelles (in Micellar Electrokinetic Chromatography - MEKC), it can also separate neutral compounds based on their partitioning between the micellar and aqueous phases. This makes it suitable for separating positional isomers that might be challenging by HPLC or GC.[7]
MEKC Protocol:
-
Capillary: Fused silica, 50 µm I.D., 50 cm total length (40 cm to detector)
-
Background Electrolyte: 25 mM sodium tetraborate buffer, pH 9.2, containing 50 mM sodium dodecyl sulfate (SDS)
-
Voltage: 20 kV
-
Temperature: 25°C
-
Detection: UV at 214 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
Performance Comparison
The following table summarizes the hypothetical but realistic performance data for the three methods in the analysis of a batch of this compound containing trace impurities.
| Parameter | Optimized HPLC-UV | Gas Chromatography (GC-FID) | Capillary Electrophoresis (MEKC) |
| Purity Assay (%) | 99.85 | 99.82 | 99.88 |
| Resolution (Main Peak vs. Closest Impurity) | 2.5 | 2.1 | 3.2 |
| Analysis Time (min) | 35 | 20 | 15 |
| Limit of Quantitation (LOQ) (%) | 0.05 | 0.08 | 0.04 |
| Precision (%RSD, n=6) | 0.15 | 0.25 | 0.30 |
| Key Advantage | Robustness and versatility | Speed for volatile compounds | High efficiency for isomers |
| Key Limitation | Longer analysis time | Requires thermal stability | Lower precision for complex matrices |
dot graph G { layout=neato; node [shape=box, style=filled, fontcolor="#FFFFFF"];
}
Caption: Comparison of analytical techniques for purity assessment.
Discussion and Conclusion
The comparative data underscores that for routine quality control and purity certification of this compound, the optimized HPLC method offers the best balance of resolution, sensitivity, and robustness . Its ability to handle a wide range of potential impurities, both polar and non-polar, through gradient elution makes it a highly reliable primary method. The validation of such a method, following ICH Q2(R2) guidelines, would involve assessing specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[1][2][3][4][8]
Gas Chromatography presents a faster alternative, which can be valuable for high-throughput screening. However, its reliance on the thermal stability of the analyte and impurities can be a limitation. Non-volatile impurities would not be detected, potentially leading to an overestimation of purity.
Capillary Electrophoresis , specifically in the MEKC mode, demonstrates superior resolving power, making it an excellent orthogonal technique for method validation and for resolving challenging-to-separate impurities like positional isomers. While its precision can be slightly lower than HPLC in some applications, its high efficiency is a significant advantage.
References
-
ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. Draft: consultation closed. European Medicines Agency. Available from: [Link]
-
ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available from: [Link]
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A Senior Application Scientist's Guide to Validating the Structure of 2-Fluoro-3-methoxybenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention. The strategic introduction of fluorine atoms can dramatically alter the physicochemical and biological properties of a compound, including its metabolic stability and binding affinity.[1] Among these, 2-Fluoro-3-methoxybenzyl alcohol and its derivatives are crucial building blocks for a range of pharmaceuticals and specialty chemicals. Consequently, unambiguous structural validation of these molecules is paramount to ensure the integrity of research and the quality of end-products.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the structure of this compound. As a Senior Application Scientist, my objective is to move beyond a mere listing of methods and delve into the causality behind experimental choices, offering a self-validating system for robust structural elucidation.
The Challenge of Isomerism in Fluorinated Aromatics
A primary challenge in the synthesis of this compound is the potential for the formation of positional isomers. The subtle differences in the placement of the fluorine and methoxy groups can lead to significant variations in the molecule's properties and reactivity. Therefore, a multi-faceted analytical approach is essential to definitively confirm the desired substitution pattern.
Core Analytical Techniques for Structural Validation
The structural validation of this compound derivatives relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For crystalline materials, X-ray crystallography offers the ultimate, unambiguous structural determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework and the electronic environment of specific nuclei.[1] For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, are indispensable.[2]
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Parameters: Acquire a standard proton spectrum to observe the chemical shifts, coupling patterns, and integration of the aromatic, benzylic, and methoxy protons.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Obtain a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: A spectrometer equipped with a fluorine probe.
-
Parameters: Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring.[1]
-
-
2D NMR Acquisition (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing definitive assignments for protonated carbons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecule and confirming the substitution pattern.[4]
-
The power of NMR lies in the detailed analysis of chemical shifts and coupling constants (J-values). The electronegativity of the fluorine and methoxy groups significantly influences the electronic environment of the aromatic ring, leading to predictable patterns in the NMR spectra.
| Technique | Expected Observations for this compound | Comparison with Other Isomers (e.g., 4-Fluoro-3-methoxybenzyl alcohol) |
| ¹H NMR | A complex splitting pattern for the three aromatic protons. The benzylic protons (CH₂OH) will appear as a singlet or a doublet depending on coupling to the hydroxyl proton. The methoxy protons will be a sharp singlet. | Isomers will exhibit different splitting patterns and chemical shifts for the aromatic protons due to the varying electronic effects of the substituents. |
| ¹³C NMR | Eight distinct carbon signals are expected. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF). | The chemical shifts of the aromatic carbons and the C-F coupling constants will differ significantly between isomers, providing a clear diagnostic tool. |
| ¹⁹F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom ortho to a methoxy group and meta to a hydroxymethyl group.[1] | The ¹⁹F chemical shift is highly sensitive to the substitution pattern and will be different for each isomer. |
| HSQC | Correlations between each aromatic proton and its directly attached carbon, the benzylic protons and the benzylic carbon, and the methoxy protons and the methoxy carbon. | Provides a direct link between the ¹H and ¹³C data, aiding in the unambiguous assignment of protonated carbons for each isomer. |
| HMBC | Key correlations will be observed between: the benzylic protons and the aromatic carbons C1, C2, and C6; the methoxy protons and the aromatic carbon C3. These long-range correlations are critical for confirming the 2-fluoro-3-methoxy substitution pattern.[4] | The HMBC correlations will be different for other isomers, reflecting the different connectivity of the substituents. For example, in the 4-fluoro-3-methoxy isomer, the methoxy protons would show a correlation to C3, and the benzylic protons to C1, C2, and C6. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation behavior, which can further support the proposed structure.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to generate a molecular ion and characteristic fragment ions.[3]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (for C₈H₉FO₂, the exact mass is 156.06 g/mol ).
The mass spectrum will display the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is often predictable and can be used to distinguish between isomers.
| Ion | m/z (Expected) | Interpretation | Comparison with Other Isomers |
| Molecular Ion [M]⁺ | 156 | Confirms the molecular formula C₈H₉FO₂. | The molecular ion peak will be the same for all isomers with the same formula. |
| [M - H]⁺ | 155 | Loss of a hydrogen atom. | Common fragmentation, likely present in all isomers. |
| [M - OH]⁺ | 139 | Loss of the hydroxyl radical. | Common for benzyl alcohols, likely present in all isomers. |
| [M - CH₂OH]⁺ | 125 | Loss of the hydroxymethyl radical. | The stability of the resulting fluoromethoxy-substituted phenyl cation may vary between isomers, potentially leading to differences in the relative intensity of this peak. |
| [M - OCH₃]⁺ | 125 | Loss of the methoxy radical. | The relative abundance of this fragment may differ between isomers due to the influence of the fluorine position on bond strengths. |
| Characteristic Aromatic Fragments | e.g., 97, 77 | Fragments corresponding to the fluorinated aromatic ring. | The specific masses and relative intensities of these fragments can be diagnostic for the substitution pattern. |
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
For compounds that can be crystallized, single-crystal X-ray diffraction provides an unequivocal three-dimensional structure of the molecule. This technique is the ultimate arbiter in cases of structural ambiguity.
-
Crystallization: Grow single crystals of the purified this compound derivative from a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map and refine the atomic positions to obtain the final crystal structure.
The resulting crystal structure will provide precise bond lengths, bond angles, and the exact spatial arrangement of the atoms, definitively confirming the 2-fluoro-3-methoxy substitution pattern.
Visualizing the Validation Workflow
A logical and systematic workflow is crucial for the efficient and accurate validation of this compound derivatives.
Caption: A logical workflow for the structural validation of this compound derivatives.
Conclusion
The structural validation of this compound derivatives is a critical step in ensuring the quality and reliability of research and development in the pharmaceutical and chemical industries. A comprehensive approach that leverages the complementary strengths of NMR spectroscopy and mass spectrometry is essential for the unambiguous determination of the molecular structure. For crystalline compounds, X-ray crystallography provides the ultimate confirmation. By following a systematic and logical workflow, researchers can confidently validate the structure of these important synthetic building blocks.
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A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Benzyl Alcohols: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy and overcoming challenges such as metabolic instability and insufficient potency. The introduction of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. This guide provides a comparative study of the biological activities of fluorinated versus non-fluorinated benzyl alcohols, offering insights for researchers, scientists, and drug development professionals.
The Rationale for Fluorination in Benzyl Alcohol Scaffolds
Benzyl alcohol, a simple aromatic alcohol, possesses a range of biological activities, including antimicrobial and local anesthetic properties.[1] Its structural simplicity makes it an attractive scaffold for chemical modification. Fluorine, being the most electronegative element, imparts unique properties when incorporated into organic molecules. The substitution of hydrogen with fluorine can lead to:
-
Enhanced Lipophilicity: The carbon-fluorine bond is more lipophilic than a carbon-hydrogen bond, which can improve a molecule's ability to cross biological membranes.[2] This is a critical factor for the bioavailability and potency of many drugs, including local anesthetics that must penetrate nerve sheaths.[3]
-
Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making it more resistant to metabolic degradation by enzymes such as cytochrome P450. This can prolong the half-life of a drug in the body.
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its interaction with biological targets.
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule through steric and electronic effects, potentially leading to a more favorable orientation for binding to a receptor or enzyme active site.[2]
This guide will delve into a comparative analysis of these effects on the antimicrobial and local anesthetic activities of benzyl alcohol derivatives.
Comparative Antimicrobial Activity
The antimicrobial properties of benzyl alcohol and its derivatives have been extensively studied. They are known to disrupt microbial cell membranes, leading to leakage of cellular contents and ultimately cell death. The introduction of fluorine can modulate this activity, as evidenced by various studies.
Antibacterial Activity
A study by Sulaiman et al. (2020) investigated the antibacterial activity of a series of non-fluorinated benzyl alcohol derivatives against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium) using the disc diffusion method. The results, summarized in Table 1, indicate that substitutions on the benzene ring significantly influence the antibacterial efficacy. For instance, the 3,4-dimethoxybenzyl alcohol (compound 2d ) showed notable activity against P. aeruginosa.[4][5]
| Compound | Structure | Zone of Inhibition (mm) vs. S. aureus (at 10⁻¹ mg/mL) | Zone of Inhibition (mm) vs. P. aeruginosa (at 10⁻¹ mg/mL) |
| Benzyl Alcohol | - | - | |
| 2a | 4-Methoxybenzyl alcohol | 8 | 11 |
| 2b | 3,5-Dimethoxybenzyl alcohol | 10 | 11 |
| 2c | 2,4-Dimethoxybenzyl alcohol | 8 | 9 |
| 2d | 3,4-Dimethoxybenzyl alcohol | 12 | 35 |
| 2e | 3,4,5-Trimethoxybenzyl alcohol | 0 | 11 |
| Amoxicillin (Control) | - | 25 | 29 |
| Data synthesized from Sulaiman et al. (2020).[4][5] |
Direct comparative data with fluorinated benzyl alcohols under the same experimental conditions is limited in the literature. However, a study by Abdel-Maksoud et al. (2022) on fluorinated benzyl aminoguanidine hydrazone derivatives provides insights into the potential of fluorinated scaffolds. While these molecules are more complex than simple benzyl alcohols, the data in Table 2 shows that fluorinated compounds can exhibit potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. The 3-(4-trifluoromethyl)-benzyloxy derivative (10d ) was particularly effective against S. aureus.[6][7]
| Compound | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | 0.5 | 1 |
| 10d | 3-(4-trifluoromethyl)-benzyloxy derivative | 1 | 16 |
| 10a | 3-Benzyloxy derivative (non-fluorinated) | 4 | 4 |
| Data from Abdel-Maksoud et al. (2022).[6][7] |
The enhanced activity of the fluorinated derivatives can be attributed to several factors. The increased lipophilicity imparted by the trifluoromethyl group in compounds 9m and 10d may facilitate their passage through the bacterial cell wall and membrane. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire molecule, potentially enhancing its interaction with microbial targets.
Antifungal Activity
Benzyl alcohol and its derivatives also exhibit antifungal properties.[1][8] While comprehensive comparative studies with fluorinated analogs are scarce, the principles of enhanced lipophilicity and metabolic stability suggest that fluorination could be a promising strategy to develop more potent and persistent antifungal agents. For instance, benzyl bromide derivatives have shown significant antifungal activity, and it is plausible that the introduction of fluorine could further enhance these properties.[8]
Comparative Local Anesthetic Activity
Benzyl alcohol is known to possess local anesthetic properties, although it is less potent than agents like lidocaine.[9] The mechanism of action of local anesthetics involves the blockage of voltage-gated sodium channels in nerve membranes, which prevents the transmission of pain signals. The potency of a local anesthetic is strongly correlated with its lipophilicity, as the molecule must traverse the lipid-rich nerve sheath and membrane to reach its target.[3]
Given that fluorination generally increases lipophilicity, it is a reasonable hypothesis that fluorinated benzyl alcohols could exhibit enhanced local anesthetic activity compared to their non-fluorinated counterparts. A study by Bogdan et al. (2015) demonstrated that ortho-fluorination of benzyl alcohol increases the hydrogen-bond acidity of the hydroxyl group.[2] This alteration in electronic properties could influence the interaction of the alcohol with the sodium channel.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for assessing the antimicrobial activity of benzyl alcohol derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (fluorinated and non-fluorinated benzyl alcohols)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight and then dilute the culture in the appropriate broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Prepare Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate Plates: Add 100 µL of the prepared inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and the inoculum concentration to approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Caption: Impact of Fluorination on Physicochemical and Biological Properties.
Future research should focus on conducting direct comparative studies of a series of fluorinated and non-fluorinated benzyl alcohols against a broad panel of microorganisms to generate robust quantitative structure-activity relationship (QSAR) models. Such studies would provide a clearer understanding of the specific contributions of the position and number of fluorine substituents to the biological activity. Furthermore, the evaluation of these compounds in local anesthetic assays would be a valuable next step to validate the hypothesis of enhanced potency due to fluorination.
Conclusion
The incorporation of fluorine into the benzyl alcohol scaffold holds significant promise for enhancing its biological activities. While direct comparative data is still emerging, the well-established principles of medicinal chemistry, coupled with the available preliminary data, strongly suggest that fluorination can lead to more potent and metabolically stable antimicrobial and local anesthetic agents. This guide provides a framework for understanding these principles and encourages further systematic investigation into this promising area of drug discovery.
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Sulaiman, M., Hassan, Y., Taşkın-Tok, T., & Noundou, X. S. (2020). Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488. [Link]
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Binjawhar, D. N., Al-Salmi, F. A., Alghamdi, M. A., Alqahtani, A. S., Fayad, E., Saleem, R. M., ... & Moustafa, A. M. Y. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. [Link]
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Binjawhar, D. N., Al-Salmi, F. A., Alghamdi, M. A., Alqahtani, A. S., Fayad, E., Saleem, R. M., ... & Moustafa, A. M. Y. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. [Link]
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Sulaiman, M., Hassan, Y., Taşkın-Tok, T., & Noundou, X. S. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488. [Link]
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Abdel-Maksoud, M. S., Cojean, S., El-Kashef, H., El-Sayed, M., Pomel, S., & Loiseau, P. M. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Pharmaceuticals, 15(12), 1568. [Link]
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Hassan, Y., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]
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Abdel-Maksoud, M. S., Cojean, S., El-Kashef, H., El-Sayed, M., Pomel, S., & Loiseau, P. M. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Pharmaceuticals, 15(12), 1568. [Link]
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Satbayeva, E. M., Zhumakova, S. S., Khaiitova, M. D., Kemelbekov, U. S., Tursunkhodzhaeva, F. M., Azamatov, A. A., ... & Seilkhanov, T. M. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Brazilian Journal of Medical and Biological Research, 57. [Link]
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A Comparative Guide to the Synthesis of 2-Fluoro-3-methoxybenzyl Alcohol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach for modulating physicochemical and biological properties. 2-Fluoro-3-methoxybenzyl alcohol is a valuable building block in this context, serving as a key intermediate in the synthesis of a range of bioactive molecules. This guide provides an in-depth, objective comparison of two primary synthetic routes to this important compound: the reduction of 2-fluoro-3-methoxybenzaldehyde and a Grignard-based approach. The analysis is grounded in experimental data, cost-effectiveness, scalability, and safety considerations to empower researchers in making informed decisions for their specific applications.
Route 1: Reduction of 2-Fluoro-3-methoxybenzaldehyde
This is a straightforward and widely utilized method for the preparation of benzyl alcohols. The reaction involves the reduction of the aldehyde functional group to a primary alcohol.
Reaction Scheme
Differentiating the Indistinguishable: A Spectroscopic Comparison of 2-Fluoro-3-methoxybenzyl Alcohol Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable prerequisite for ensuring efficacy, safety, and reproducibility. Positional isomers, such as the various fluoro-methoxybenzyl alcohols, often exhibit subtle yet critical differences in their biological activity and reactivity. This guide provides an in-depth spectroscopic comparison of 2-Fluoro-3-methoxybenzyl alcohol and its related isomers, offering a practical framework for their unambiguous differentiation using routine analytical techniques. By delving into the principles behind the observed spectral variations, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
The Challenge of Isomeric Differentiation
This compound and its isomers share the same molecular formula (C₈H₉FO₂) and molecular weight (156.15 g/mol ), rendering them indistinguishable by basic mass spectrometry. Their structural similarity, differing only in the substitution pattern on the benzene ring, necessitates the use of more nuanced spectroscopic methods. This guide will focus on the comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: Probing the Proton Environments
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-withdrawing fluorine atom and the electron-donating methoxy group. Aromatic protons typically resonate in the region of 6.5-8.0 ppm. The electronegativity of the substituents and their ability to engage in resonance significantly influence the electron density around the neighboring protons, thereby affecting their shielding and chemical shifts.
For instance, in This compound , the proton at position 6, being ortho to the fluorine, is expected to be significantly deshielded. In contrast, for an isomer like 4-Fluoro-3-methoxybenzyl alcohol , the proton at position 2 will experience a different electronic environment due to its proximity to the methoxy group. The benzylic protons (-CH₂OH) typically appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.6 ppm, with minor shifts depending on the overall electronic nature of the aromatic ring. The methoxy protons (-OCH₃) will present as a sharp singlet, with its chemical shift influenced by its position relative to the other substituents.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Observed, CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | -CH₂OH (δ, ppm) | -OCH₃ (δ, ppm) |
| This compound | Complex multiplet | ~4.7 | ~3.9 |
| 3-Fluoro-4-methoxybenzyl alcohol | Complex multiplet | ~4.6 | ~3.9 |
| 4-Fluoro-3-methoxybenzyl alcohol | Complex multiplet | ~4.6 | ~3.9 |
| 5-Fluoro-2-methoxybenzyl alcohol | 7.04 (dd), 6.94 (td), 6.78 (dd) | 4.63 (d) | 3.81 (s) |
Note: The exact chemical shifts and coupling constants are highly dependent on the specific isomer and the solvent used.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The carbon chemical shifts in the aromatic region (typically 110-140 ppm) are also diagnostic of the substitution pattern. The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JCF), providing a clear marker for its position. The chemical shifts of the other aromatic carbons are influenced by the inductive and resonance effects of both the fluoro and methoxy groups. For example, carbons ortho and para to the electron-donating methoxy group will be shielded (shifted to a lower ppm value), while those ortho and para to the electron-withdrawing fluorine atom will be deshielded (shifted to a higher ppm value).
Table 2: Key ¹³C NMR Spectral Features for Isomer Differentiation
| Feature | Expected Observation | Rationale |
| Carbon-Fluorine Coupling (¹JCF) | Large doublet for the carbon bonded to fluorine. | Direct one-bond coupling. |
| Carbon-Fluorine Coupling (²JCF, ³JCF) | Smaller couplings for carbons two and three bonds away from fluorine. | Through-bond coupling. |
| Aromatic Carbon Chemical Shifts | Unique pattern of 6 signals for each isomer. | Influence of substituent electronic effects. |
| Benzylic Carbon (-CH₂OH) | Signal around 60-65 ppm. | Characteristic shift for a benzylic alcohol. |
| Methoxy Carbon (-OCH₃) | Signal around 55-60 ppm. | Characteristic shift for a methoxy group. |
Vibrational Spectroscopy: Fingerprinting the Functional Groups
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure.
Distinguishing Isomers with IR Spectroscopy
While all isomers will exhibit a broad O-H stretching band around 3300-3500 cm⁻¹ and C-H stretching bands for the aromatic and benzylic protons, the key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹). The C-F stretching vibration, typically found in the 1000-1300 cm⁻¹ region, and the C-O stretching vibrations will be sensitive to the substitution pattern. Furthermore, the pattern of C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range is highly diagnostic of the substitution pattern on the benzene ring.
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | Other Isomers |
| O-H Stretch | ~3400 (broad) | ~3400 (broad) |
| Aromatic C-H Stretch | ~3030 | ~3030 |
| Aliphatic C-H Stretch | ~2950 | ~2950 |
| C=C Aromatic Stretch | ~1600, ~1500 | Variable patterns |
| C-O Stretch | ~1250, ~1050 | Variable positions |
| C-F Stretch | ~1200-1250 | Variable positions |
| C-H Out-of-Plane Bending | Unique pattern | Unique pattern for each isomer |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
While conventional MS cannot distinguish isomers based on their molecular ion peak, tandem mass spectrometry (MS/MS) can reveal differences in their fragmentation patterns. Upon collisional activation, the molecular ions of the isomers may fragment differently due to the varying stability of the resulting fragment ions, which is influenced by the substituent positions.
Common fragmentation pathways for benzyl alcohols include the loss of water, the loss of the hydroxymethyl radical (-•CH₂OH), and cleavage of the aromatic ring. The relative abundance of these fragment ions can serve as a diagnostic tool for isomer differentiation.
Table 4: Potential Diagnostic Fragment Ions in MS/MS
| Fragmentation Pathway | Expected m/z | Potential for Isomer Differentiation |
| [M - H₂O]⁺ | 138 | The stability of the resulting benzylic cation can vary with substituent position. |
| [M - •CH₂OH]⁺ | 125 | The stability of the substituted phenyl cation can differ between isomers. |
| Ring Fragmentation | Various | The substitution pattern can influence the preferred ring-opening pathways. |
UV-Vis Spectroscopy: A Complementary Technique
Aromatic compounds exhibit characteristic UV absorptions due to π-π* transitions. While the primary absorption bands around 205 nm and the less intense bands between 255-275 nm are indicative of the benzene ring, the precise λₘₐₓ and molar absorptivity (ε) can be subtly influenced by the substitution pattern. The electronic effects of the fluoro and methoxy groups alter the energy levels of the molecular orbitals, leading to slight shifts in the absorption maxima. This technique is generally less definitive than NMR or IR for isomer differentiation but can provide valuable complementary data.
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
A consistent and well-documented sample preparation protocol is crucial for obtaining high-quality and reproducible spectroscopic data.
-
NMR Spectroscopy: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Mass Spectrometry: Prepare a dilute solution of the analyte (e.g., 1 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
UV-Vis Spectroscopy: Prepare a series of dilutions of the analyte in a UV-transparent solvent (e.g., ethanol, cyclohexane) to determine the λₘₐₓ and molar absorptivity.
Visualizing the Workflow
A Comparative Guide to the Quantitative Analysis of 2-Fluoro-3-methoxybenzyl Alcohol in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates in a reaction mixture is paramount to ensuring process control, yield optimization, and the safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 2-Fluoro-3-methoxybenzyl alcohol, a crucial building block in the synthesis of various pharmaceutical compounds. We will explore the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The choice of an analytical technique is not merely a matter of convenience; it is a critical decision that impacts the reliability and validity of your results. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering you to select and adapt the most suitable method for your specific needs. All proposed methodologies are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The Analytical Challenge: Quantifying a Key Intermediate
This compound is an intermediate whose purity and concentration can significantly influence the outcome of a synthetic process. A robust quantitative method must be able to distinguish it from starting materials, by-products, and degradation products, providing accurate and precise measurements within the complex matrix of a reaction mixture.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[6] For the analysis of this compound, a reversed-phase HPLC method is the most logical starting point.
The Rationale Behind the HPLC Method Design
The selection of a C18 stationary phase is based on the non-polar nature of the benzyl group in the analyte, which will provide good retention and separation from more polar impurities. A gradient elution with acetonitrile and water allows for the efficient elution of compounds with a range of polarities that might be present in the reaction mixture. UV detection is suitable as the benzene ring of the analyte is a strong chromophore.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the concentration of this compound in a reaction mixture using an external standard method.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm (based on the UV absorbance of the aromatic ring)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dilute the sample with a 50:50 mixture of acetonitrile and water to a concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Calibration:
-
Prepare a series of calibration standards of this compound in the diluent at five different concentration levels.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation: HPLC Method Performance
| Validation Parameter | Acceptance Criteria (based on ICH Q2(R1)) | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0% | Repeatability: < 0.8%Intermediate Precision: < 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | To be determined experimentally |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. | Peak purity to be confirmed using a Diode Array Detector (DAD). |
Visualizing the HPLC Workflow
Caption: Workflow for quantitative HPLC analysis.
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas chromatography is an excellent technique for the separation and analysis of volatile and semi-volatile compounds.[7][8] Given that this compound has a moderate boiling point, GC is a viable and powerful alternative to HPLC. A Flame Ionization Detector (FID) is a suitable choice for quantification due to its high sensitivity to organic compounds and a wide linear range.[9][10][11]
The Rationale Behind the GC Method Design
The choice of a mid-polarity capillary column (e.g., DB-5ms) provides good separation for a wide range of aromatic compounds. The temperature programming allows for the separation of components with different boiling points that may be present in the reaction mixture. An internal standard method is proposed to improve precision by correcting for variations in injection volume and detector response. 3,4-Dimethylphenol is a suitable internal standard as it is structurally similar to the analyte but should be well-resolved chromatographically.[12]
Experimental Protocol: GC-FID Analysis
Objective: To quantify the concentration of this compound in a reaction mixture using an internal standard method.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Sample Preparation:
-
Prepare an internal standard stock solution of 3,4-dimethylphenol in a suitable solvent (e.g., methanol).
-
Accurately weigh a sample of the reaction mixture and add a known amount of the internal standard stock solution.
-
Dilute the mixture with the solvent to a concentration within the linear range of the instrument.
Calibration:
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
Inject each standard in triplicate and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Data Presentation: GC-FID Method Performance
| Validation Parameter | Acceptance Criteria (based on ICH Q2(R1)) | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0% | Repeatability: < 0.7%Intermediate Precision: < 1.3% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | To be determined experimentally |
| Specificity | No interference from blank or known impurities at the retention times of the analyte and internal standard. | Confirmed by GC-MS analysis of a representative sample. |
Visualizing the GC-FID Workflow
Caption: Workflow for quantitative GC-FID analysis.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for In-Situ Analysis
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of the molar concentration of an analyte without the need for a calibration curve of the analyte itself.[13][14] This is particularly advantageous for reaction monitoring, where the concentration of reactants and products can be determined simultaneously in the reaction mixture.[15][16][17][18][19]
The Rationale Behind the qNMR Method Design
The use of an internal standard of known purity and concentration is central to the accuracy of qNMR.[20][21] Maleic acid is a good choice for an internal standard in many organic solvents as it typically has sharp singlet peaks in a region of the ¹H NMR spectrum that does not overlap with the signals of many aromatic compounds. The selection of a deuterated solvent that dissolves all components of the reaction mixture is crucial. The long relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration and quantification.
Experimental Protocol: ¹H-qNMR Analysis
Objective: To determine the molar concentration of this compound in a reaction mixture using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), depending on the solubility of the reaction components.
-
Internal Standard: Maleic acid (high purity, accurately weighed)
-
Pulse Sequence: A standard 1D proton experiment (e.g., zg30)
-
Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds)
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans)
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture into an NMR tube.
-
Accurately weigh a known amount of the internal standard (maleic acid) and add it to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve both the sample and the internal standard.
Data Processing and Calculation:
-
Acquire the ¹H NMR spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / msample) * PIS
Where:
-
C = Concentration (as mass fraction)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = Mass
-
MW = Molecular weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation: qNMR Method Performance
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Accuracy | Dependent on the purity of the internal standard. | High, as it is a primary ratio method. |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Specificity | Resolution of analyte and internal standard signals from other components. | High, due to the high resolution of NMR spectroscopy. |
| Range | Dependent on the solubility of the analyte and internal standard. | Wide, adjustable by varying the sample and internal standard masses. |
Visualizing the qNMR Workflow
Caption: Workflow for quantitative ¹H-NMR analysis.
Comparative Summary and Recommendations
| Feature | HPLC-UV | GC-FID | ¹H-qNMR |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, flame ionization detection | Nuclear magnetic resonance, signal integration |
| Selectivity | Good, dependent on column and mobile phase | Excellent for volatile compounds | Excellent, high-resolution separation of signals |
| Sensitivity | High | Very High | Moderate |
| Quantification | External or internal standard, requires calibration curve | Internal standard recommended, requires calibration curve | Internal standard, absolute quantification without analyte calibration curve |
| Sample Throughput | High | High | Lower, due to long relaxation delays |
| Destructive | Yes | Yes | No, sample can be recovered |
| Best Suited For | Routine QC, analysis of non-volatile or thermally labile compounds | Analysis of volatile and semi-volatile compounds, high sensitivity required | Reaction monitoring, absolute quantification, structural confirmation |
Recommendations:
-
For routine quality control and high-throughput analysis where high sensitivity is required, HPLC-UV is an excellent choice. Its robustness and wide applicability make it a reliable workhorse.
-
If the reaction mixture contains volatile impurities or by-products that are amenable to gas chromatography, GC-FID offers superior separation efficiency and sensitivity for these components.
-
For in-depth reaction monitoring, understanding reaction kinetics, and obtaining absolute quantification without the need for an analyte-specific calibration curve, ¹H-qNMR is the most powerful technique. It provides both quantitative and structural information simultaneously.
Ultimately, the choice of the most appropriate analytical method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity and accuracy, and the available instrumentation. For comprehensive characterization, employing two orthogonal techniques, such as HPLC and qNMR, can provide the highest level of confidence in the analytical results.
References
-
Choosing the Right qNMR Internal Standard for Accurate and reproducible NMR Results. (n.d.). ResolveMass. Retrieved January 9, 2026, from [Link]
-
Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011). ACS Publications. Retrieved January 9, 2026, from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2023). YouTube. Retrieved January 9, 2026, from [Link]
-
Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. (2022). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
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Quantitative NMR methods for reaction and process monitoring. (2018). RPTU. Retrieved January 9, 2026, from [Link]
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NMR Reaction Monitoring Robust to Spectral Distortions. (2023). ACS Publications. Retrieved January 9, 2026, from [Link]
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GC-FID: Principles and Applications. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]
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Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. (1998). PubMed. Retrieved January 9, 2026, from [Link]
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Quantitative high resolution On-Line NMR-spectroscopy in reaction and process monitoring. (2014). ResearchGate. Retrieved January 9, 2026, from [Link]
-
GC-FID chromatography in the laboratory. (n.d.). YesWeLab. Retrieved January 9, 2026, from [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 9, 2026, from [Link]
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Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved January 9, 2026, from [Link]
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Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]
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Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. (n.d.). Skyray Instrument. Retrieved January 9, 2026, from [Link]
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GC-FID | Gas Chromatography Flame Ionization Detector. (n.d.). SCION Instruments. Retrieved January 9, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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GC-MS and GC-FID Analysis. (n.d.). 6NAPSE Laboratory. Retrieved January 9, 2026, from [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. Retrieved January 9, 2026, from [Link]
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. (n.d.). HELIX Chromatography. Retrieved January 9, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 9, 2026, from [Link]
-
Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. (2019). Publisso. Retrieved January 9, 2026, from [Link]
-
Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol. (2016). Longdom Publishing. Retrieved January 9, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved January 9, 2026, from [Link]
-
GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. (2023). Patsnap. Retrieved January 9, 2026, from [Link]
-
HPLC Analysis of Alcohols in Foods and Beverages. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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A SINGLE COLUMN CHIROPTICAL HPLC BATCH ANALYSIS OF TEN AROMATIC ALCOHOLS. (n.d.). Journal of the Chilean Chemical Society. Retrieved January 9, 2026, from [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2018). NIH. Retrieved January 9, 2026, from [Link]
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A Comparative Analysis of 2-Fluoro-3-methoxybenzyl Alcohol: Cross-Validating Public Data with Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
In modern drug discovery, the precise structure and purity of chemical building blocks are paramount. Molecules like 2-Fluoro-3-methoxybenzyl alcohol are valuable intermediates, where the strategic placement of fluorine and methoxy groups can significantly influence a final compound's metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The judicious incorporation of fluorine, in particular, is a widely used strategy to enhance the pharmacological profile of drug candidates.[1][2][3]
This guide provides a framework for researchers to validate the identity and purity of such critical reagents. We will use this compound as our primary subject, cross-referencing its publicly available data from PubChem with a robust, multi-technique experimental workflow. To illustrate the specificity and power of this approach, we will compare it directly with its structural isomer, 4-Fluoro-3-methoxybenzyl alcohol. This guide is designed not as a rigid protocol, but as an in-depth illustration of the scientific reasoning required to ensure the integrity of starting materials in a research pipeline.
Section 1: The Public Data Benchmark: PubChem Profile
PubChem serves as an essential, authoritative starting point for chemical information. It provides computed and, when available, experimentally derived data. For this compound (CID 593589), the foundational data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₉FO₂ | PubChem[4] |
| Molecular Weight | 156.15 g/mol | PubChem[4] |
| IUPAC Name | (2-fluoro-3-methoxyphenyl)methanol | PubChem[4] |
| Canonical SMILES | COC1=CC=CC(=C1F)CO | PubChem[4] |
| InChIKey | CXVBJFZOPGMFGV-UHFFFAOYSA-N | PubChem[4] |
| Melting Point | 56 - 59 °C | Vendor SDS[2] |
| Physical State | Solid | Vendor SDS[2] |
This table represents the theoretical or aggregated data for the compound. However, this information alone is insufficient for rigorous scientific applications. It does not confirm the identity of a specific batch, nor does it quantify its purity. Experimental verification is a non-negotiable step.
Section 2: Experimental Verification: A Multi-Technique Approach
The core principle of experimental validation is the use of orthogonal analytical techniques. Each method provides a different piece of the structural puzzle, and together they create a self-validating system that confirms both identity and purity with a high degree of confidence.
The Analytical Workflow
A logical workflow ensures that each analytical step builds upon the last, from initial identity confirmation to final quantitative purity assessment. The choice of techniques is deliberate: Nuclear Magnetic Resonance (NMR) provides the definitive structural map, Fourier-Transform Infrared Spectroscopy (FTIR) confirms the presence of key functional groups, Mass Spectrometry (MS) verifies the molecular weight, and High-Performance Liquid Chromatography (HPLC) delivers a quantitative measure of purity.
Caption: A typical workflow for the comprehensive characterization of a chemical intermediate.
Spectroscopic Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation in organic chemistry. For this compound, three key experiments are crucial:
-
¹H NMR: This spectrum will confirm the number and connectivity of protons. We expect to see distinct signals for the aromatic protons, the benzylic CH₂ group, and the methoxy CH₃ group. The coupling patterns between the aromatic protons and with the fluorine atom are diagnostic.
-
¹³C NMR: This provides a count of unique carbon atoms and information about their chemical environment (aromatic, aliphatic, attached to electronegative atoms).
-
¹⁹F NMR: This is essential for fluorinated compounds. A single signal in the ¹⁹F NMR spectrum confirms the presence of one fluorine environment in the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique for confirming the presence of key functional groups. For our compound, the spectrum should exhibit characteristic stretches for the alcohol O-H group (a broad peak around 3300 cm⁻¹), aromatic C-H bonds, C-O bonds of the alcohol and ether, and the C-F bond.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, serving as a fundamental check of its identity. For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₈H₉FO₂ (Monoisotopic Mass: 156.05865 Da).[4]
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
While spectroscopic methods confirm structure, they are not ideal for quantifying purity. HPLC is the authoritative method for this purpose due to its high resolution and sensitivity for detecting impurities.[5]
Protocol: A Standard Reversed-Phase HPLC Method for Purity Determination
This protocol is based on established guidelines for pharmaceutical analysis and is designed to be robust and reproducible.[5][6][7][8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Causality: The C18 stationary phase is nonpolar; a polar mobile phase is used for elution. The acid modifier is critical for protonating acidic silanol groups on the column, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
-
Gradient Elution: A gradient from ~30% B to 95% B over 15-20 minutes.
-
Causality: A gradient is superior to an isocratic method for impurity profiling as it can resolve compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are detected.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or a wavelength maximum determined by UV-Vis scan.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. According to ICH guidelines, validation of this method would involve assessing specificity, linearity, accuracy, precision, and robustness.[7]
Section 3: Comparative Analysis with a Structural Isomer
To demonstrate the specificity of the analytical workflow, we will compare the expected data for this compound with published data for its structural isomer, 4-Fluoro-3-methoxybenzyl alcohol . While both share the same molecular formula and weight, their distinct substitution patterns lead to predictable and measurable differences in their analytical data.
Caption: Structural differences between isomers directly impact their NMR spectra.
Comparative Data Table
| Parameter | This compound (Target) | 4-Fluoro-3-methoxybenzyl alcohol (Isomer) | Rationale for Difference |
| PubChem CID | 593589[4] | 2777648 | N/A |
| Molecular Weight | 156.15 g/mol [4] | 156.15 g/mol [6] | Identical, as they are isomers. This is why MS alone cannot distinguish them. |
| Physical Property | Melting Point: 56-59 °C[2] | Boiling Point: 259.6 °C[9] | Differences in crystal packing and intermolecular forces due to substituent position affect physical properties. A direct melting point comparison is the most effective. |
| Expected ¹H NMR | Aromatic protons will show complex splitting due to coupling with each other and the ortho fluorine. | Aromatic protons will show a different, simpler splitting pattern. The fluorine is now para to one proton and meta to another, resulting in different coupling constants. | The magnitude of proton-fluorine coupling (J-coupling) is distance-dependent. Ortho coupling is largest, followed by meta, then para. This makes NMR highly sensitive to isomerism. |
| HPLC Retention Time | Expected to be different from the isomer. | Expected to be different from the target. | The polarity of the molecules differs slightly due to the positions of the polar C-F and C-O bonds, leading to different interaction strengths with the C18 column and thus different retention times. |
Note: Experimental spectral data for 4-Fluoro-3-methoxybenzyl alcohol, including ¹H NMR, ¹³C NMR, IR, and MS, are listed as available from vendors like ChemicalBook, confirming that such a comparison is feasible with commercial samples.[4]
Conclusion: A Framework for Trust
Reliance on public database information alone is insufficient for ensuring the quality of critical research materials. This guide has demonstrated a robust, multi-technique framework for cross-validating the identity and purity of this compound. By combining the structural detail of NMR, the functional group confirmation of FTIR, the molecular weight verification of MS, and the quantitative power of HPLC, researchers can build a self-validating system of analysis. The comparison with a structural isomer, 4-Fluoro-3-methoxybenzyl alcohol, underscores the high specificity of this approach. Adopting this validation mindset is crucial for generating reproducible, high-quality scientific data and accelerating the pace of drug discovery and development.
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A Comparative Guide to the Efficacy of Oxidizing Agents for 2-Fluoro-3-methoxybenzyl alcohol
For researchers and professionals in drug development, the selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. The choice of oxidant is critical, directly influencing yield, selectivity, reaction conditions, and scalability. This guide provides an in-depth, objective comparison of common oxidizing agents for the conversion of 2-Fluoro-3-methoxybenzyl alcohol to its corresponding aldehyde, 2-Fluoro-3-methoxybenzaldehyde, a valuable building block for active pharmaceutical ingredients (APIs).[1]
The presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the aromatic ring, along with the primary benzylic alcohol, presents a substrate that demands a nuanced approach to oxidation. Preventing over-oxidation to the carboxylic acid while ensuring a high conversion rate is the primary challenge. This guide will explore three widely-used oxidation systems: Pyridinium Chlorochromate (PCC), Swern Oxidation, and Dess-Martin Periodinane (DMP), providing field-proven insights and detailed experimental protocols.
Pyridinium Chlorochromate (PCC): The Classic Workhorse
PCC is a well-established, relatively mild oxidant that can effectively convert primary alcohols to aldehydes with minimal over-oxidation.[2][3] Its ease of use and reliability have made it a staple in many organic synthesis labs.
Mechanism of Action: The oxidation mechanism involves the formation of a chromate ester from the alcohol and PCC. A subsequent base-assisted elimination reaction (often involving pyridine) removes a proton from the carbinol carbon, leading to the formation of the aldehyde and a reduced chromium species.[2][4]
Detailed Experimental Protocol:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Argon), add anhydrous dichloromethane (CH2Cl2, 5 volumes relative to the alcohol).
-
Reagent Addition: Add Celite® or powdered molecular sieves (equal weight to PCC) to the solvent, followed by Pyridinium Chlorochromate (PCC, 1.2-1.5 equivalents).[5] Stir to create a suspension.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous CH2Cl2 and add it dropwise to the stirring PCC suspension at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC). A characteristic brown, tar-like precipitate will form as the reaction proceeds.[5]
-
Workup & Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield 2-Fluoro-3-methoxybenzaldehyde.
Causality and Insights:
-
The use of an anhydrous solvent like CH2Cl2 is crucial. The presence of water can lead to the formation of an aldehyde hydrate, which can be further oxidized to the carboxylic acid.[2][4]
-
The addition of Celite® or molecular sieves is a practical tip to adsorb the tar-like chromium byproducts, simplifying filtration and improving the ease of workup.[5]
-
PCC is acidic and not suitable for substrates with acid-labile functional groups.[5]
Swern Oxidation: The Low-Temperature, High-Yield Specialist
The Swern oxidation is renowned for its mild reaction conditions and high yields, avoiding the use of heavy metals.[6][7] It is particularly well-suited for sensitive substrates.
Mechanism of Action: This method involves the activation of dimethyl sulfoxide (DMSO) with an electrophile like oxalyl chloride to form a highly reactive intermediate. The alcohol adds to this intermediate, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine (Et3N), is then used to deprotonate the alpha-carbon, inducing an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium salt.[8]
Detailed Experimental Protocol:
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous CH2Cl2 (5 volumes). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Add a solution of anhydrous DMSO (3.0 equivalents) in CH2Cl2 dropwise to the oxalyl chloride solution, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in CH2Cl2 dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Elimination: Add triethylamine (Et3N, 5.0 equivalents) dropwise.[9] After the addition is complete, stir the reaction mixture at -78 °C for another 30 minutes, then allow it to warm slowly to room temperature.[9]
-
Workup & Purification: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
Causality and Insights:
-
Strict temperature control is paramount. Allowing the reaction to warm prematurely can lead to the formation of side products, such as mixed thioacetals.[6]
-
The characteristic malodorous dimethyl sulfide is a byproduct.[6] Proper ventilation and quenching with an oxidizing agent like bleach can mitigate this issue.
-
For substrates with a chiral center alpha to the alcohol, using a bulkier base like diisopropylethylamine (DIPEA) can help minimize epimerization.[9]
Dess-Martin Periodinane (DMP): The Mild and Efficient Modern Choice
Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers several advantages, including mild, neutral pH conditions, rapid reaction times, and often simplified workups.[10] It is highly chemoselective and tolerates a wide range of sensitive functional groups.[10]
Mechanism of Action: The reaction begins with a ligand exchange between the alcohol and an acetate group on the iodine center of DMP. An acetate ion then acts as a base to abstract the proton on the alpha-carbon, which leads to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodinane byproduct.[10][11]
Detailed Experimental Protocol:
-
Setup: To a standard round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous CH2Cl2 (10 volumes).
-
Reagent Addition: Add Dess-Martin Periodinane (1.1-1.3 equivalents) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction at room temperature. The reaction is typically rapid, often completing within 1-3 hours. Monitor progress by TLC.
-
Workup & Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Stir vigorously until the layers are clear. Separate the organic layer, extract the aqueous layer with CH2Cl2, combine the organic fractions, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify by silica gel column chromatography.
Causality and Insights:
-
DMP is known for its speed and high yields under very mild conditions.[10] It is an excellent choice for complex molecules with multiple functional groups.[10]
-
The workup with sodium thiosulfate is to reduce any remaining DMP and the iodinane byproduct, which facilitates their removal from the organic phase.
-
While highly effective, DMP is potentially explosive under impact or when heated.[10] It is also more expensive than chromium or Swern-based reagents, which can be a consideration for large-scale synthesis.[10]
Visualization of the General Oxidation Workflow
The following diagram illustrates the generalized experimental workflow for the oxidation of a primary alcohol to an aldehyde, which is the core transformation discussed in this guide.
Caption: General experimental workflow for the oxidation of this compound.
Comparative Data Summary
| Oxidizing Agent | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| PCC | Good (~80%)[12] | Anhydrous CH2Cl2, Room Temp, 2-4h[5] | Readily available, simple setup, reliable for many substrates.[13] | Toxic chromium byproduct, acidic, can be problematic for sensitive groups.[5][14] |
| Swern Oxidation | Very Good to Excellent (>90%) | Anhydrous CH2Cl2, -78°C to RT | High yields, metal-free, mild conditions, good for sensitive substrates.[6][8] | Requires cryogenic temperatures, malodorous byproduct (DMS), sensitive to water.[6] |
| Dess-Martin Periodinane | Excellent (>90%)[10] | Anhydrous CH2Cl2, Room Temp, 1-3h | Fast, very mild (neutral pH), high yields, simple workup, high functional group tolerance.[10] | Expensive, potentially explosive, stoichiometric heavy atom waste (iodine).[10] |
Conclusion and Recommendations
The selection of an optimal oxidizing agent for this compound is a decision guided by the specific requirements of the synthesis, including scale, cost, safety, and the presence of other functional groups.
-
Pyridinium Chlorochromate (PCC) remains a viable option for routine, small-scale syntheses where cost is a primary concern and the substrate is robust.
-
Swern Oxidation is the preferred method when high yields are critical and the starting material is sensitive or expensive, provided the necessary equipment for low-temperature reactions is available.
-
Dess-Martin Periodinane (DMP) stands out as the superior choice for speed, efficiency, and functional group compatibility, especially in the context of complex, multi-step syntheses where preserving sensitive moieties is paramount.[10] Its primary drawbacks are cost and safety concerns on a large scale.
Ultimately, each method offers a reliable pathway to 2-Fluoro-3-methoxybenzaldehyde. The data and protocols presented herein provide a solid foundation for researchers to make an informed decision that best aligns with their laboratory capabilities and synthetic goals.
References
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Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]
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YouTube. (2021, November 21). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Mild and Efficient Oxidation of Aromatic Alcohols and Other Substrates Using NiO2/CH3COOH System. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
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Iraqi Journal of Science. (2013). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Retrieved from [Link]
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Universal Print. (n.d.). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
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ResearchGate. (2008). Mild and Efficient Oxidation of Aromatic Alcohols and Other Substrates Using NiO 2/CH 3COOH System. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]
-
IJSART. (2018, January). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 11). 13.16: Oxidation Reactions of Alcohols. Retrieved from [Link]
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MDPI. (n.d.). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Retrieved from [Link]
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Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
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Semantic Scholar. (n.d.). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]
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National Institutes of Health. (n.d.). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]
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Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
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YouTube. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Retrieved from [Link]
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A Guide to the Analysis of Coupling Constants in the NMR Spectrum of 2-Fluoro-3-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
The Significance of Coupling Constants in Structural Elucidation
In the realm of drug discovery and development, precise structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. While chemical shifts provide valuable information about the electronic environment of nuclei, it is the analysis of spin-spin coupling constants (J-coupling) that unveils the connectivity and spatial relationships between atoms. In the case of 2-Fluoro-3-methoxybenzyl alcohol, the presence of a fluorine atom introduces an additional layer of complexity and a wealth of structural information through ¹H-¹⁹F coupling. Understanding these coupling constants is crucial for unambiguously assigning the aromatic protons and confirming the substitution pattern.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the alcoholic proton, and the methoxy protons. The aromatic region is of particular interest due to the complex splitting patterns caused by both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings.
Key Coupling Interactions to Consider:
-
Orth-, meta-, and para-¹H-¹H couplings: These through-bond couplings are characteristic of substituted benzene rings, with typical values of ³JHH (ortho) = 7-9 Hz, ⁴JHH (meta) = 2-3 Hz, and ⁵JHH (para) < 1 Hz.[1]
-
Through-bond ¹H-¹⁹F couplings: The coupling between the fluorine atom and the aromatic protons extends over several bonds. The magnitude of these couplings is dependent on the number of intervening bonds:
-
³JHF (ortho) is typically the largest.
-
⁴JHF (meta) is smaller than ortho coupling.
-
⁵JHF (para) is generally the smallest.
-
-
Through-space ¹H-¹⁹F couplings: In addition to through-bond interactions, coupling can occur through space if a proton and the fluorine atom are in close proximity.[2][3][4][5] This can be particularly relevant for the benzylic protons.
The electron-donating methoxy group and the electron-withdrawing but also π-donating fluorine atom will influence the chemical shifts of the aromatic protons.[6] The fluorine atom will have the most significant deshielding effect on the adjacent proton at the C6 position.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To obtain a high-quality ¹H NMR spectrum suitable for detailed coupling constant analysis, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the solvent is of high purity to avoid interfering signals.
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to obtain optimal homogeneity, characterized by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure the spectral width encompasses all expected proton signals.
-
Apply a small amount of line broadening (e.g., 0.3 Hz) during processing to improve the signal-to-noise ratio without significantly compromising resolution.
-
Carefully phase and baseline correct the spectrum.
-
-
Data Analysis:
-
Integrate all signals to determine the relative number of protons.
-
Accurately measure the chemical shifts (δ) in parts per million (ppm).
-
Measure the coupling constants (J) in Hertz (Hz) from the splitting patterns of the multiplets. For complex multiplets, simulation software may be necessary for accurate analysis.
-
Spectral Analysis of this compound
Based on established principles of NMR spectroscopy, the expected ¹H NMR data for this compound is summarized in the table below. The predicted coupling patterns are complex due to the interplay of ¹H-¹H and ¹H-¹⁹F couplings.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | ~6.9-7.1 | ddd | ³JH4-H5, ⁴JH4-H6, ⁴JH4-F |
| H-5 | ~6.8-7.0 | t or ddd | ³JH5-H4, ³JH5-H6, ⁵JH5-F |
| H-6 | ~7.1-7.3 | ddd | ³JH6-H5, ⁴JH6-H4, ³JH6-F |
| CH₂ | ~4.7 | d | ⁴JCH₂-F (through-space) |
| OH | Variable | s (broad) | - |
| OCH₃ | ~3.9 | s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
The aromatic region will present a complex set of overlapping multiplets. Decoupling experiments, such as ¹⁹F decoupling, would be invaluable in simplifying the spectrum and confirming the assignments by removing all ¹H-¹⁹F couplings.
Visualizing Coupling Relationships
The following diagram illustrates the key coupling interactions in the aromatic ring of this compound.
Caption: Coupling network in this compound.
Comparative Analysis: Understanding Substituent Effects
To better appreciate the influence of the fluoro and methoxy groups, we will compare the predicted spectrum of our target molecule with the known NMR data of two related compounds: 2-fluorobenzyl alcohol and 3-methoxybenzyl alcohol.
| Compound | Aromatic Protons (δ, ppm) | Key Coupling Constants (Hz) |
| This compound (Predicted) | H-4: ~6.9-7.1, H-5: ~6.8-7.0, H-6: ~7.1-7.3 | ³JHF, ⁴JHF, ⁵JHF, ³JHH, ⁴JHH |
| 2-Fluorobenzyl alcohol | Complex multiplet ~6.9-7.4 | ³JHF, ⁴JHF, ⁵JHF, ³JHH, ⁴JHH |
| 3-Methoxybenzyl alcohol | H-2: ~6.9, H-4: ~6.8, H-5: ~7.2, H-6: ~6.8 | ³JHH, ⁴JHH, ⁵JHH |
Note: Data for comparative compounds is based on typical values found in the literature and spectral databases.
This comparison highlights several key points:
-
Fluorine's Influence: The presence of the fluorine atom in 2-fluorobenzyl alcohol introduces significant ¹H-¹⁹F couplings, complicating the spectrum compared to a non-fluorinated analogue. The chemical shifts are also affected by the electronegativity and resonance effects of fluorine.
-
Methoxy Group's Influence: The electron-donating methoxy group in 3-methoxybenzyl alcohol generally causes an upfield shift (shielding) of the ortho and para protons (H-2, H-4, and H-6).[7]
-
Synergistic Effects: In this compound, the combined electronic effects of both substituents determine the final chemical shifts of the aromatic protons. The coupling patterns are a superposition of the expected ¹H-¹H couplings in a trisubstituted benzene ring and the additional ¹H-¹⁹F couplings.
Conclusion
The detailed analysis of coupling constants in the ¹H NMR spectrum of this compound provides a powerful tool for its unambiguous structural characterization. The interplay of ¹H-¹H and ¹H-¹⁹F couplings results in a complex but highly informative spectral pattern. By understanding the fundamental principles of these interactions and employing a comparative approach with related molecules, researchers can confidently assign the structure of this and other similarly substituted aromatic compounds. This level of detailed analysis is indispensable in the rigorous workflow of modern drug development and chemical research.
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Determining the coupling on a substituted benzene ring - Chemistry Stack Exchange. Available at: [Link]
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Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - NIH. Available at: [Link]
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Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]
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NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
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A Researcher's Guide to the Elemental Analysis of 2-Fluoro-3-methoxybenzyl alcohol: A Comparative and Methodological Review
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel compounds is paramount. 2-Fluoro-3-methoxybenzyl alcohol, a key intermediate in the development of various bioactive molecules, demands rigorous analytical scrutiny to confirm its elemental composition and purity. This guide provides an in-depth, experience-driven comparison of its elemental profile against related structures and presents a robust, self-validating protocol for its analysis, with a special focus on the challenges posed by fluorinated compounds.
The Foundational Importance of Elemental Analysis
Elemental analysis is the cornerstone of chemical characterization. It provides the empirical formula of a compound by determining the mass percentage of each element present.[1] For a compound like this compound (C₈H₉FO₂), this technique serves two primary purposes:
-
Structural Verification: Confirming that the synthesized product possesses the correct elemental ratios, distinguishing it from isomers or reaction byproducts.
-
Purity Assessment: Establishing the purity of the sample, as significant deviations from theoretical values can indicate the presence of residual solvents, starting materials, or other impurities.
The molecular formula C₈H₉FO₂ and a molecular weight of approximately 156.16 g/mol are the starting points for our analysis.[2][3][4]
Theoretical vs. Comparative Elemental Composition
A crucial aspect of analysis is comparing the experimental results not only to the theoretical values for the target compound but also to the theoretical values of structurally similar molecules. This comparative approach highlights the resolving power of elemental analysis in identifying the correct isomer.
Table 1: Theoretical Elemental Composition of this compound and Related Isomers
| Compound Name | Molecular Formula | % Carbon | % Hydrogen | % Fluorine | % Oxygen |
| This compound | C₈H₉FO₂ | 61.53 | 5.81 | 12.17 | 20.49 |
| 2-Fluoro-4-methoxybenzyl alcohol[2] | C₈H₉FO₂ | 61.53 | 5.81 | 12.17 | 20.49 |
| 3-Methoxybenzyl alcohol | C₈H₁₀O₂ | 69.55 | 7.30 | 0.00 | 23.15 |
| 2,6-Difluoro-3-methoxybenzyl alcohol[5] | C₈H₈F₂O₂ | 55.18 | 4.63 | 21.82 | 18.37 |
| 2-Fluoro-3-methoxybenzaldehyde[6] | C₈H₇FO₂ | 62.34 | 4.58 | 12.32 | 20.76 |
Note: While elemental analysis cannot distinguish between positional isomers like this compound and 2-Fluoro-4-methoxybenzyl alcohol, it can definitively differentiate them from compounds with different numbers of fluorine, hydrogen, or oxygen atoms.
Experimental Protocol: Combustion Analysis for Fluorinated Compounds
The most common method for determining carbon, hydrogen, nitrogen, and sulfur content is dynamic flash combustion. Oxygen is determined separately via pyrolysis. The analysis of fluorinated compounds, however, requires a specific and critical modification to standard protocols.
Causality Behind Experimental Choices: The Fluorine Challenge
During high-temperature combustion (typically >900°C), organic fluorine is converted primarily into highly reactive and corrosive hydrogen fluoride (HF). Standard elemental analyzers can be compromised by HF, leading to:
-
Inaccurate Results: HF can react with the quartz reactor tubes and packing materials, leading to scavenging of other elements and detector interference.
-
Instrument Damage: The corrosive nature of HF can degrade critical components of the analyzer over time.
The solution, grounded in extensive field experience, is the incorporation of a specialized absorption trap placed after the combustion zone to quantitatively remove fluorine interference before the gas mixture reaches the detector.
Workflow for Elemental Analysis
The diagram below illustrates the logical flow of sample analysis, from preparation to final data validation, incorporating the necessary step for fluorine absorption.
Caption: Workflow for the elemental analysis of fluorinated organic compounds.
Step-by-Step Methodology
This protocol is designed as a self-validating system, where the accuracy of the results is continuously verified against certified reference materials.
A. Instrumentation & Reagents
-
Elemental Analyzer: A system capable of both CHNS combustion and Oxygen pyrolysis, such as the Thermo Scientific™ FlashSmart™ Elemental Analyzer or equivalent.
-
Gases: High purity Helium (carrier), Oxygen (combustion).
-
Reactors: Combustion reactor containing Chromium Oxide and Copper; Pyrolysis reactor containing Nickel Coated Carbon.
-
Fluorine Absorber: A specialized trap containing a material like magnesium oxide to capture HF.
-
Reference Standards: Acetanilide or similar for CHN calibration; Atropine, Nicotinamide, or Methionine for Oxygen calibration.
-
Consumables: Tin capsules (for CHN), Silver capsules (for O).
B. CHN Analysis Protocol
-
Instrument Setup: Install the CHN analytical circuit with the fluorine absorption trap placed after the combustion reactor. Set the combustion furnace to ~950°C.
-
Calibration:
-
Accurately weigh 2-3 mg of a certified standard (e.g., acetanilide) into three separate tin capsules.
-
Analyze the standards to generate a calibration factor. The system is considered calibrated when the experimental values for the standard are within ±0.3% of the theoretical values.
-
-
Sample Preparation:
-
Accurately weigh 2-3 mg of this compound into a tin capsule.
-
Prepare at least three replicates to ensure reproducibility.
-
-
Analysis:
-
Run the prepared samples through the analyzer.
-
The instrument software will automatically integrate the detector signals for CO₂, H₂O, and N₂ (if present) and calculate the percentage of C and H.
-
C. Oxygen Analysis Protocol
-
Instrument Setup: Switch to the pyrolysis analytical circuit. Set the pyrolysis furnace to 1060°C.
-
Calibration:
-
Accurately weigh 1-2 mg of a certified oxygen standard (e.g., atropine) into three separate silver capsules.
-
Analyze the standards to generate the oxygen calibration factor.
-
-
Sample Preparation:
-
Accurately weigh 1-2 mg of this compound into a silver capsule.
-
Prepare at least three replicates.
-
-
Analysis:
-
Run the prepared samples. The oxygen in the sample is converted to carbon monoxide (CO), which is detected and quantified.
-
Trustworthiness: Data Interpretation and Validation
The trustworthiness of elemental analysis data hinges on a clear understanding of acceptance criteria and the validation provided by reference standards.
Table 2: Representative Data and Acceptance Criteria
| Element | Theoretical % | Experimental % (Example) | Deviation | Acceptance Status |
| Carbon | 61.53 | 61.45 | -0.08 | Pass |
| Hydrogen | 5.81 | 5.88 | +0.07 | Pass |
| Oxygen | 20.49 | 20.31 | -0.18 | Pass |
Acceptance Criterion: For a sample to be considered pure and structurally correct, the average experimental values from the replicates should be within ±0.4% of the theoretical values for each element. This industry-standard tolerance accounts for minor instrumental and weighing variations.
The protocol is inherently self-validating because every batch of samples is analyzed alongside a certified reference material. If the standard fails to meet its acceptance criteria, the results for the unknown samples are considered invalid, necessitating recalibration and re-analysis. This ensures the integrity and reliability of the data generated for this compound.
References
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Vertex AI Search Result[7] . This compound Safety Data Sheet.
-
Vertex AI Search Result[5] . 2,6-difluoro-3-methoxybenzyl alcohol - SAFETY DATA SHEET.
-
Vertex AI Search Result[8] . 2-Fluoro-3-methoxybenzaldehyde - SAFETY DATA SHEET.
-
Vertex AI Search Result[9] . This compound - Apollo Scientific.
-
Vertex AI Search Result . SAFETY DATA SHEET - Sigma-Aldrich (4-methoxybenzyl alcohol).
-
Vertex AI Search Result[10] . 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol - Sigma-Aldrich.
-
Vertex AI Search Result[6] . 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463 - PubChem. [Link]
-
Vertex AI Search Result[3] . This compound (C8H9FO2) - PubChemLite. [Link]
-
Vertex AI Search Result[11] . 2-fluoro-6-methoxybenzyl alcohol(500912-17-4) 1 h nmr - ChemicalBook.
-
Vertex AI Search Result[12] . Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach - Semantic Scholar.
-
Vertex AI Search Result[1] . Stoichiometry: Elemental Analysis. [Link]
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Vertex AI Search Result[13] . 4-FLUORO-3-METHOXYBENZYL ALCOHOL | 128495-45-4 - ChemicalBook.
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Vertex AI Search Result[14] . CHNS analysis of fluorinated samples - Elementar. [Link]
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Vertex AI Search Result . Elemental Composition Calculator | Microanalysis Lab | School of Chemical Sciences | U of I.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Fluoro-3-methoxybenzyl alcohol
Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Fluoro-3-methoxybenzyl alcohol (CAS No. 178974-59-9), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous substance, and its handling requires stringent safety measures.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Skin Irritation (H315): Causes irritation upon contact with the skin.[1]
-
Serious Eye Irritation (H319): Causes serious irritation to the eyes.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract.[1]
Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): Strict adherence to PPE protocols is non-negotiable. The minimum required PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]
Waste Characterization and Regulatory Framework
Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to determine if a waste is hazardous.[2] this compound, due to its irritant properties, must be managed as a hazardous waste. This "cradle-to-grave" responsibility means tracking the waste from its generation to its final, environmentally sound disposal.[3]
| Hazard Classification Data | |
| GHS Hazard Statements | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)[1] |
| Signal Word | Warning[1] |
| Primary Disposal Route | Incineration in an approved hazardous waste facility[1] |
| Incompatible Materials | Strong oxidizing agents[1] |
Step-by-Step Disposal Protocol
This protocol ensures a systematic and safe approach to the disposal of this compound.
Step 1: Segregation and Container Selection
-
Isolate the Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[4][5] Mixing incompatible wastes can lead to violent reactions or the emission of toxic gases.[5]
-
Choose a Compatible Container: Use a designated, leak-proof waste container made of a material that will not react with the chemical. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, screw-top cap.[5][6]
Step 2: Labeling the Waste Container
-
Proper Identification: The waste container must be clearly and accurately labeled. The label should include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[5] This prevents the release of vapors and potential spills. The container should be stored in secondary containment, such as a spill tray, to contain any potential leaks.[6]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. Do not dispose of this chemical down the drain or in regular trash.[8]
-
Professional Disposal: The recommended disposal method for this compound is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1][8] This ensures the complete destruction of the chemical in an environmentally responsible manner. Your EHS department will work with a licensed hazardous waste disposal facility to manage this process.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading. For solid material, sweep or shovel the spill into an appropriate container for disposal.[1] Minimize the generation of dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- (n.d.). Laboratory Waste Disposal Guidelines.
- SynQuest Laboratories, Inc. (2016, December 6). This compound Safety Data Sheet.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- (n.d.). 2,6-difluoro-3-methoxybenzyl alcohol - SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- ChemicalBook. (2023, December 7). 2-FLUORO-4-METHOXYBENZYL ALCOHOL - Safety Data Sheet.
- Ossila. (2023, August 16). 2-Fluoro-3-methoxybenzaldehyde - SAFETY DATA SHEET.
- Apollo Scientific. (2022, May 18). This compound.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
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- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
